molecular formula C10H13NO3 B182586 N,2-Dimethoxy-N-methylbenzamide CAS No. 130250-62-3

N,2-Dimethoxy-N-methylbenzamide

Cat. No.: B182586
CAS No.: 130250-62-3
M. Wt: 195.21 g/mol
InChI Key: JCJSEXSZPCDZEL-UHFFFAOYSA-N
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Description

N,2-Dimethoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,2-dimethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-6-4-5-7-9(8)13-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJSEXSZPCDZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471033
Record name N,2-Dimethoxy-N-methylbenzamide
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130250-62-3
Record name N,2-Dimethoxy-N-methylbenzamide
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Record name N,2-Dimethoxy-N-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-dimethoxy-N-methylbenzamide
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Foundational & Exploratory

N,2-Dimethoxy-N-methylbenzamide CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,2-Dimethoxy-N-methylbenzamide

Introduction

This compound is a chemical compound belonging to the class of benzamides. Its structure features a benzene ring substituted with a methoxy group at the 2-position, and an amide group where the nitrogen is substituted with both a methyl and a methoxy group. This substitution pattern, particularly the N-methoxy-N-methylamide group, classifies it as a Weinreb amide. Weinreb amides are notable in organic synthesis for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.

Physicochemical Properties

Experimental data for this compound is limited. The following table summarizes key physicochemical properties, including predicted values and data from structurally similar compounds.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃ChemBK
Molecular Weight 195.22 g/mol Cheméo[5]
Appearance Colorless to slightly yellow crystal or powder (for 2-methyl-N-methoxy-N-methyl-benzamide)ChemBK[1]
Melting Point 78-80 °C (for 2-methyl-N-methoxy-N-methyl-benzamide)ChemBK[1]
Boiling Point Predicted: 316.6 ± 21.0 °CChemBK[1]
Density Predicted: 1.070 ± 0.06 g/cm³ChemBK[1]
Solubility Soluble in organic solvents like alcohol, ether, and acetic acid; hardly soluble in water (for 2-methyl-N-methoxy-N-methyl-benzamide).ChemBK[1]
logP (Octanol/Water Partition Coefficient) Predicted: 1.638Cheméo[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the formation of a Weinreb amide from 2-methoxybenzoic acid. The following is a plausible experimental protocol based on established methods for Weinreb amide synthesis.[6][7][8][9][10]

Objective: To synthesize this compound from 2-methoxybenzoic acid and N,O-dimethylhydroxylamine hydrochloride.

Materials:

  • 2-Methoxybenzoic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Diisopropylethylamine (iPr₂NEt)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.2 equivalents) and iodine (1.2 equivalents) in anhydrous dichloromethane. Stir the mixture at 0 °C for 10 minutes.

  • Addition of Reagents: To the reaction mixture, add 2-methoxybenzoic acid (1.0 equivalent). Then, add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) followed by the dropwise addition of diisopropylethylamine (2.5 equivalents).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with deionized water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

G Synthesis Workflow for this compound cluster_start Starting Materials 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid Reaction Mixture Reaction Mixture 2-Methoxybenzoic Acid->Reaction Mixture N,O-Dimethylhydroxylamine HCl N,O-Dimethylhydroxylamine HCl N,O-Dimethylhydroxylamine HCl->Reaction Mixture PPh3 / I2 PPh3 / I2 PPh3 / I2->Reaction Mixture iPr2NEt iPr2NEt iPr2NEt->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up Quenching & Extraction Purification Purification Work-up->Purification Drying & Concentration Final Product Final Product Purification->Final Product Column Chromatography

Synthesis Workflow
Analytical Method: Quantification by LC-MS/MS

The following is a hypothetical Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in a biological matrix such as human plasma. This protocol is based on general methods for the analysis of small molecule benzamides.[11][12][13][14][15]

Objective: To quantify the concentration of this compound in human plasma.

Materials:

  • Human plasma samples

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like benzanilide)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A suitable HPLC or UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

G Analytical Workflow for this compound Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Vortex Internal Standard Internal Standard Internal Standard->Protein Precipitation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution in Mobile Phase LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Inject Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification G Conceptual Signaling Pathway Inhibition by Benzamides cluster_pathway Generic Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Cell Proliferation / Survival Cell Proliferation / Survival Kinase Cascade->Cell Proliferation / Survival Gene Expression Gene Expression Transcription Factor->Gene Expression Gene Expression->Cell Proliferation / Survival Benzamide Derivative Benzamide Derivative Benzamide Derivative->Kinase Cascade Inhibition

References

An In-depth Technical Guide to the Synthesis of N,2-Dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-Dimethoxy-N-methylbenzamide is a specialized Weinreb amide, a class of N-methoxy-N-methylamides that are highly valuable in organic synthesis.[1][2] Their utility stems from their controlled reactivity with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[2] This predictable reactivity makes this compound an important intermediate for introducing the 2-methoxybenzoyl group into complex molecular architectures, which is a crucial step in the development of pharmaceuticals and fine chemicals.[2]

This guide provides a comprehensive overview of a reliable two-step synthesis route starting from 2-methoxybenzoic acid. It includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate reproducible results in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved in a two-step process:

  • Acid Chloride Formation: Conversion of the starting material, 2-methoxybenzoic acid, to its more reactive acyl chloride derivative, 2-methoxybenzoyl chloride.

  • Weinreb Amide Formation: Reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride to yield the final this compound.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2_Methoxybenzoic_Acid 2-Methoxybenzoic Acid Acid_Chloride 2-Methoxybenzoyl Chloride 2_Methoxybenzoic_Acid->Acid_Chloride  SOCl₂, cat. DMF   Final_Product This compound Acid_Chloride->Final_Product  Me(MeO)NH·HCl,    Pyridine, DCM   Experimental_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Weinreb Amide Formation A 1. Dissolve 2-Methoxybenzoic Acid in Toluene 2. Add catalytic DMF B 3. Add Thionyl Chloride (SOCl₂) A->B C 4. Heat to reflux (2-3 hours) B->C D 5. Cool to RT, remove excess SOCl₂ and solvent via distillation C->D E Crude 2-Methoxybenzoyl Chloride D->E F 6. Dissolve Acid Chloride and Me(MeO)NH·HCl in DCM E->F Use directly in next step G 7. Cool reaction mixture to 0°C F->G H 8. Add Pyridine dropwise G->H I 9. Stir overnight at room temperature H->I J 10. Aqueous Work-up: - Wash with 1M HCl - Wash with sat. NaHCO₃ - Wash with Brine I->J K 11. Dry organic layer over Na₂SO₄ J->K L 12. Concentrate in vacuo K->L M Purified this compound L->M

References

An In-depth Technical Guide on N,2-Dimethoxy-N-methylbenzamide: Structure, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound N,2-Dimethoxy-N-methylbenzamide is not well-documented in publicly available scientific literature. While a chemical structure corresponding to this name and the molecular formula C₁₀H₁₃NO₃ is registered in chemical databases such as PubChem, there is a significant lack of associated experimental data, including detailed protocols, quantitative biological assays, and defined signaling pathways. This guide, therefore, addresses the chemical identity of this compound and provides data and protocols for closely related isomers and the broader class of benzamide derivatives to offer a valuable contextual understanding for researchers.

Chemical Structure and IUPAC Name

The name this compound suggests a benzamide scaffold with a methoxy group at the 2-position of the benzene ring and an N-methoxy-N-methyl amide group.

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.21 g/mol

  • Canonical SMILES: CN(OC)C(=O)C1=CC=CC=C1OC

  • InChI Key: JCJSEXSZPCDZEL-UHFFFAOYSA-N

  • Definitive IUPAC Name: this compound[1]

Below is a 2D representation of the chemical structure:

alt text

Note on Isomerism: It is crucial to distinguish this compound from its isomers, such as 2,3-dimethoxy-N-methylbenzamide , which shares the same molecular formula but has a different substitution pattern on the benzene ring.[2] The biological activity of isomers can vary significantly.[3][4][5]

Physicochemical and Predicted Data

Due to the absence of experimental data for this compound, the following table summarizes predicted properties and data for a closely related, documented isomer, 2,3-dimethoxy-N-methylbenzamide . This information is provided for comparative context.

PropertyValue (for 2,3-dimethoxy-N-methylbenzamide)Data Type
Molecular Weight 195.21 g/mol Calculated
CAS Number 74826-20-3Identifier
¹H NMR (CDCl₃) δ 6.53 (s, 1H), 3.80 (s, 6H, OCH₃), 3.10/2.98 (s, 3H each, N(CH₃)₂)Experimental
¹³C NMR δ 171.2 (C=O), 160.6 (OCH₃), 104.7–101.4 (aromatic carbons)Experimental

Data sourced from[2]

Synthesis and Experimental Protocols

A specific, validated protocol for the synthesis of this compound is not available in the reviewed literature. However, the synthesis of N-substituted benzamides is a well-established area of organic chemistry. A general approach involves the acylation of an appropriate amine with a substituted benzoyl chloride.

General Experimental Protocol for Benzamide Synthesis

This protocol outlines a general method for the synthesis of a benzamide from a benzoyl chloride and an amine, which can be adapted for the synthesis of the target molecule.

Reaction:

Materials:

  • 2-Methoxybenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Anhydrous non-nucleophilic base (e.g., pyridine, triethylamine)

  • Anhydrous dichloromethane (DCM) as solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and the base (2.2 eq) in anhydrous DCM.

  • Addition of Acylating Agent: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 2-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6][7][8][9][10]

Biological Activity and Signaling Pathways

There is no specific information on the biological activity or the signaling pathways affected by this compound. However, the broader class of benzamide derivatives is known to exhibit a wide range of pharmacological activities.[11][12] For instance, some benzamide derivatives act as inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer.[13][14] Others are known to target enzymes like IMP dehydrogenase or act as ligands for sigma-1 proteins.[15][16]

Given the lack of data for the target compound, a logical first step for its biological characterization would be a screening campaign.

G Workflow for Biological Screening of a Novel Benzamide Derivative cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action A Compound Synthesis and Purification B High-Throughput Screening (e.g., Cell Viability Assays) A->B Test Compound C Identification of 'Hits' B->C Active Compounds D Affinity Chromatography C->D E Computational Docking C->E F Pathway Analysis D->F E->F G In Vitro Enzyme/Receptor Binding Assays F->G Hypothesized Target H Cellular Thermal Shift Assay (CETSA) G->H I Confirmation of Pathway Modulation (e.g., Western Blot) H->I

Caption: A generalized workflow for the biological screening and target identification of a novel benzamide derivative.

Conclusion

This compound represents a chemical entity with a clear structure but a notable absence of characterization in the scientific literature. For researchers and drug development professionals, this compound can be considered a novel chemical space. The provided information on its chemical identity, along with general protocols and contextual data from related isomers, serves as a foundational guide for any future investigation into its synthesis, properties, and potential biological activities. Any experimental work on this compound should begin with unambiguous synthesis and thorough structural characterization.

References

N,2-Dimethoxy-N-methylbenzamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of N,2-Dimethoxy-N-methylbenzamide (CAS No. 130250-62-3). The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its chemical and physical characteristics, detailed spectroscopic information, and an experimental protocol for its synthesis. Due to the limited availability of experimental data in peer-reviewed literature, some properties are based on closely related compounds or computational predictions and are duly noted. This guide also features a generalized workflow for the synthesis and characterization of such a compound, visualized using the DOT language.

Chemical and Physical Properties

This compound is a substituted aromatic amide. The presence of the methoxy group at the ortho position influences its conformational and electronic properties.

General Information
PropertyValueSource(s)
Chemical Name This compoundIUPAC Nomenclature
CAS Number 130250-62-3[1]
Molecular Formula C₁₀H₁₃NO₃[2]
Molecular Weight 195.22 g/mol [2]
Physical State Yellow Oil[1]
Solubility A related compound, 2-methyl-N-methoxy-N-methyl-benzamide, is reported to be soluble in organic solvents such as alcohol, ether, and acetic acid, and hardly soluble in water.[3]
Predicted Physical Properties
PropertyPredicted ValueSource(s)
Boiling Point 316.6 ± 21.0 °C[3]
Density 1.070 ± 0.06 g/cm³[3]
Flash Point 145.2 °C[3]
Vapor Pressure 0.000407 mmHg at 25°C[3]
Refractive Index 1.523[3]

Spectroscopic Data

¹H NMR Spectroscopy

A study on ortho-substituted N-methoxy-N-methyl benzamides, including this compound, revealed interesting features in their ¹H NMR spectra.[4] Due to hindered rotation around the amide C-N bond at room temperature, the signals for the N-methoxy and N-methyl protons appear as broad humps.[4] Upon heating, these broad signals resolve into sharp singlets.[4]

Chemical Shift (δ)MultiplicityAssignmentSource(s)
7.32–7.28m1H, Aromatic CH[1]
7.22–7.21m1H, Aromatic CH[1]
Not specifiedBroad humps at RT, sharp singlets at elevated temperatureN-CH₃, O-CH₃[4]
¹³C NMR, IR, and Mass Spectrometry

Experimental ¹³C NMR, IR, and mass spectrometry data for this compound are not available in the reviewed literature. For reference, the PubChem entry for the isomeric N-methoxy-N-methylbenzamide (CAS 6919-61-5) provides spectral data which may offer some comparative insights.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a copper-catalyzed oxidative amidation of alcohols.[1]

Reaction:

2-Methoxybenzyl alcohol + N,O-Dimethylhydroxylamine hydrochloride → this compound

Materials:

  • 2-Methoxybenzyl alcohol

  • N,O-Dimethylhydroxylamine hydrochloride

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Calcium carbonate (CaCO₃)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in water

  • Acetonitrile (MeCN)

Procedure:

  • To a reaction vessel, add 2-methoxybenzyl alcohol (1 mmol), N,O-dimethylhydroxylamine hydrochloride (1.2 mmol), Cu(OAc)₂·H₂O (6 mol%), and CaCO₃ (1.2 mmol).

  • Add acetonitrile (1 mL) as the solvent.

  • To the stirred mixture, add tert-butyl hydroperoxide (1.2 mmol).

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as extraction and column chromatography.

Yield: 77%[1]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Starting Materials (e.g., 2-Methoxybenzyl alcohol, N,O-Dimethylhydroxylamine HCl) reaction Chemical Reaction (e.g., Copper-Catalyzed Oxidative Amidation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product (this compound) purification->product Yield: 77% nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity Purity Assessment (e.g., HPLC, Elemental Analysis) product->purity analysis Structure Elucidation & Property Determination nmr->analysis ms->analysis ir->analysis purity->analysis

Caption: A generalized workflow for the synthesis and characterization.

Safety Information

While specific safety data for this compound is not detailed, related compounds are known to cause irritation.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate. This guide has summarized the currently available physical and chemical data, including a detailed synthesis protocol. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound. The provided information, including the generalized workflow, serves as a useful resource for researchers in the fields of organic synthesis and drug discovery.

References

Spectroscopic Data for N,2-Dimethoxy-N-methylbenzamide Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound N,2-Dimethoxy-N-methylbenzamide has yielded no specific results. Similarly, a search for the spectral data of the closely related isomer, 2,3-dimethoxy-N-methylbenzamide, also failed to provide the necessary quantitative data for a detailed technical guide.

Despite extensive queries of chemical databases and scientific literature, no publicly available experimental 1H or 13C NMR spectra, peak lists, or associated experimental protocols for this compound could be retrieved. This prevents the creation of the requested in-depth technical guide, which would require this foundational data for a thorough analysis and presentation to researchers, scientists, and drug development professionals.

While information on related compounds, such as various other substituted benzamides and N-methoxy-N-methylbenzamides (commonly known as Weinreb amides), is available, the specific substitution pattern of this compound makes direct extrapolation of their spectral data unreliable for accurate scientific purposes.

In the absence of experimental data, a presentation of predicted NMR data could be an alternative. However, without experimental spectra for verification, such predictions would not meet the rigorous requirements of a technical guide for a scientific audience.

To provide some contextual information, the chemical structure of the requested compound, this compound, is presented below. This visualization can serve as a reference for future spectroscopic investigations.

Chemical structure of this compound.

Should the 1H and 13C NMR spectral data for this compound become available in the future, a comprehensive technical guide could be developed. Such a guide would include a detailed analysis of the chemical shifts, coupling constants, and signal multiplicities, providing valuable insights for researchers in the fields of synthetic chemistry, pharmacology, and materials science. It would also detail the experimental conditions under which the data were acquired, ensuring reproducibility and accurate interpretation.

Mass Spectrometry Analysis of N,2-Dimethoxy-N-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of N,2-Dimethoxy-N-methylbenzamide, a compound of interest in pharmaceutical and chemical research. This document outlines a detailed experimental protocol for its analysis, discusses its potential fragmentation patterns under electron ionization, and presents the data in a clear, structured format.

Introduction

This compound is a small organic molecule with potential applications in drug discovery and development. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing essential information about their molecular weight, purity, and structural features. This guide focuses on the application of mass spectrometry for the qualitative analysis of this compound.

Predicted Mass Spectrometry Data

While specific experimental mass spectra for this compound are not widely published, predicted data provides a solid foundation for its analysis. The monoisotopic mass of this compound (C10H13NO3) is 195.08954 Da.[1] The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the molecule.

AdductPredicted m/z
[M+H]+196.09682
[M+Na]+218.07876
[M-H]-194.08226
[M+NH4]+213.12336
[M+K]+234.05270
[M]+•195.08899
Data sourced from PubChem.[1]

Experimental Protocol: Mass Spectrometry Analysis

This section details a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common and effective method for the analysis of volatile and semi-volatile small molecules.[2][3]

Sample Preparation
  • Solvent Selection: Dissolve a small amount (typically 1 mg/mL) of this compound in a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Dilution: Depending on the sensitivity of the instrument, further dilute the stock solution to a final concentration suitable for injection (e.g., 1-10 µg/mL).

  • Filtration: To prevent contamination of the GC column, filter the final sample solution through a 0.22 µm syringe filter.

Instrumentation and Parameters
  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

  • Gas Chromatograph: A GC system with a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, nonpolar stationary phase like 5% phenyl-polymethylsiloxane).

  • Ionization Mode: Electron Ionization (EI).[2][3][4]

  • Ionization Energy: 70 eV.[3][4]

  • Mass Range: Scan from m/z 40 to 400.

  • GC Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

Data Acquisition and Analysis
  • Blank Injection: Inject a solvent blank to identify any background contaminants.

  • Sample Injection: Inject the prepared sample of this compound.

  • Data Processing: Process the acquired data using the instrument's software. Identify the peak corresponding to this compound based on its retention time.

  • Mass Spectrum Analysis: Extract the mass spectrum for the identified peak. Analyze the fragmentation pattern to confirm the structure of the compound.

Proposed Fragmentation Pathway

Electron ionization is a "hard" ionization technique that causes extensive fragmentation of molecules, providing valuable structural information.[2][3][4] The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavages at the amide bond and rearrangements related to the methoxy groups.

Fragmentation_Pathway M This compound (M+•) m/z = 195 F1 [M - •OCH3]+ m/z = 164 M->F1 Loss of •OCH3 F2 [M - •N(CH3)OCH3]+ m/z = 135 M->F2 α-cleavage F3 [C7H7O]+ m/z = 107 F2->F3 Loss of CO F4 [C6H5]+ m/z = 77 F3->F4 Loss of CH2O

Caption: Proposed electron ionization fragmentation pathway for this compound.

The primary fragmentation events are likely to be:

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of a benzoyl cation derivative with m/z 135. This is a common fragmentation pathway for benzamides.

  • Loss of a Methoxy Radical: Ejection of a methoxy radical (•OCH3) from the molecular ion, resulting in a fragment ion at m/z 164.

  • Further Fragmentation: The fragment at m/z 135 can further lose a molecule of carbon monoxide (CO) to produce a fragment at m/z 107. Subsequent loss of formaldehyde (CH2O) from the methoxy-substituted ring can lead to the formation of the phenyl cation at m/z 77.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the mass spectrometry analysis of a small molecule like this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Filtration Filter Sample Dilution->Filtration Injection Inject into GC-MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Peak_ID Peak Identification Detection->Peak_ID Spectrum_Extraction Mass Spectrum Extraction Peak_ID->Spectrum_Extraction Fragmentation_Analysis Fragmentation Pattern Analysis Spectrum_Extraction->Fragmentation_Analysis Structure_Confirmation Structure Confirmation Fragmentation_Analysis->Structure_Confirmation

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound. The detailed experimental protocol, predicted mass data, and proposed fragmentation pathway offer a solid starting point for researchers and scientists. The provided visualizations of the experimental workflow and fragmentation logic aim to enhance the understanding and application of these analytical techniques in a drug development context. While the fragmentation pattern is theoretical, it is based on established principles of mass spectrometry and provides a robust hypothesis for experimental verification.

References

An In-depth Technical Guide to the Mechanisms of Action of N,2-Dimethoxy-N-methylbenzamide in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,2-Dimethoxy-N-methylbenzamide, a polysubstituted aromatic compound, serves as a versatile substrate in modern organic synthesis. Its reactivity is governed by the interplay of its three key functional moieties: the N-methoxy-N-methylamide (Weinreb amide), the ortho-methoxy group, and the aromatic ring. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound, focusing on Directed ortho-Metalation (DoM), its utility as a Weinreb amide for controlled ketone synthesis, and its role as a substrate in transition metal-catalyzed C-H functionalization. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Directed ortho-Metalation (DoM): Regioselective Functionalization of the Aromatic Ring

The primary and most powerful transformation that this compound undergoes is Directed ortho-Metalation (DoM). This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped by a wide variety of electrophiles, allowing for the regioselective synthesis of highly substituted aromatic compounds.

Mechanism of Directed ortho-Metalation

The DoM of this compound proceeds through a well-established mechanism. The organolithium reagent, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), coordinates to the Lewis basic heteroatom(s) of the DMG. This coordination brings the organolithium base into close proximity to the ortho-protons of the aromatic ring, leading to a kinetically favored deprotonation.

This compound possesses two DMGs: the N-methoxy-N-methylamide group and the ortho-methoxy group. The regioselectivity of the lithiation is determined by the relative directing ability of these two groups. The generally accepted hierarchy of directing group strength places tertiary amides as significantly stronger directing groups than methoxy groups.[1] This is attributed to the superior ability of the amide's carbonyl oxygen to chelate the lithium cation.

Therefore, in the case of this compound, lithiation is expected to occur predominantly at the C6 position, ortho to the stronger amide directing group.

Caption: Directed ortho-Metalation (DoM) of this compound.

Quantitative Data from Analogous Systems
SubstrateBase/SolventElectrophile (E+)Product(s)Yield (%)Reference
N,N-Diethyl-2-methoxybenzamides-BuLi/TMEDA, THF, -78 °CMeI6-Methyl-2-methoxy-N,N-diethylbenzamide97[1]
N,N-Diisopropyl-2-methoxybenzamides-BuLi/TMEDA, THF, -78 °CMeOD6-Deuterio-2-methoxy-N,N-diisopropylbenzamide>95[1]
N,N-Diethyl-2-methoxybenzamiden-BuLi/t-BuOK, THF, -78 °CMeIMixture of 3- and 6-methylated products-[2]

Note: The use of a superbase like n-BuLi/t-BuOK can sometimes alter the regioselectivity, highlighting the importance of reaction conditions.

Detailed Experimental Protocol for Directed ortho-Metalation

The following is a general protocol for the directed ortho-metalation of a 2-methoxybenzamide derivative, which can be adapted for this compound.

Materials:

  • This compound (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol, 1.2 equiv)

  • sec-Butyllithium (s-BuLi) (1.1 mmol, 1.1 equiv, solution in hexanes)

  • Electrophile (e.g., Iodomethane, 1.5 mmol, 1.5 equiv)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 mmol) and dissolve it in anhydrous THF (10 mL) under a nitrogen atmosphere.

  • Add TMEDA (1.2 mmol) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.1 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C. The solution may turn colored, indicating the formation of the aryllithium species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., iodomethane, 1.5 mmol) dropwise to the solution at -78 °C.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

DoM_Workflow start Dissolve Substrate in THF under N2 add_tmeda Add TMEDA start->add_tmeda cool Cool to -78 °C add_tmeda->cool add_sbuli Add s-BuLi dropwise cool->add_sbuli stir1 Stir for 1 hour at -78 °C add_sbuli->stir1 add_electrophile Add Electrophile at -78 °C stir1->add_electrophile stir2 Stir for 2 hours at -78 °C add_electrophile->stir2 warm Warm to Room Temperature stir2->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Caption: Experimental workflow for Directed ortho-Metalation.

Weinreb Amide Reactivity: Controlled Ketone Synthesis

The N-methoxy-N-methylamide moiety of this compound is a Weinreb amide. This functional group is renowned for its ability to react with organometallic reagents (e.g., Grignard reagents, organolithiums) to produce ketones in high yields without the common problem of over-addition to form tertiary alcohols.[3][4]

Mechanism of Weinreb Ketone Synthesis

The reaction of a Weinreb amide with an organometallic reagent proceeds through the formation of a stable, five-membered chelated tetrahedral intermediate.[3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. The stability of this intermediate prevents the addition of a second equivalent of the organometallic reagent.

Caption: Mechanism of Weinreb ketone synthesis.

This reactivity can be strategically combined with DoM. First, the aromatic ring can be functionalized via ortho-lithiation, and then the resulting substituted Weinreb amide can be treated with an organometallic reagent to furnish a polysubstituted ketone.

Quantitative Data for Weinreb Amide Reactions

The synthesis of ketones from Weinreb amides is a high-yielding transformation.

Weinreb AmideOrganometallic ReagentProductYield (%)Reference
4-Bromo-N-methoxy-N-methylbenzamiden-BuLi1-(4-Bromophenyl)pentan-1-one81[5]
N-methoxy-N-methylbenzamidePhMgBrBenzophenone95[6]
N-methoxy-N-methyl-4-nitrobenzamideMeMgI1-(4-Nitrophenyl)ethan-1-one88[4]
Detailed Experimental Protocol for Ketone Synthesis from a Weinreb Amide

This protocol describes the reaction of a Weinreb amide with a Grignard reagent.

Materials:

  • This compound (or a derivative thereof) (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol, 1.2 equiv, solution in THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the Weinreb amide (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ketone by flash column chromatography or recrystallization.

Transition Metal-Catalyzed C-H Functionalization

The amide group in this compound can also act as a directing group in transition metal-catalyzed C-H functionalization reactions. This allows for the introduction of various functional groups at the ortho position through a different mechanistic manifold than DoM, often with different functional group tolerance and under milder conditions. Rhodium and palladium are common catalysts for these transformations.[6][7]

General Mechanism of Amide-Directed C-H Activation

The catalytic cycle typically begins with the coordination of the amide's carbonyl oxygen to the transition metal center. This is followed by a concerted metalation-deprotonation (CMD) step, where the ortho C-H bond is cleaved to form a five-membered metallacycle intermediate. This intermediate then reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide) through migratory insertion. The final steps involve reductive elimination to form the product and regenerate the active catalyst. An oxidant is often required to facilitate the regeneration of the catalytic species.

CH_Activation_Mechanism Catalyst [M]^(n+) Coordination Coordination Complex Catalyst->Coordination Substrate Substrate (Benzamide) Substrate->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Metallacycle Metallacycle Intermediate CMD->Metallacycle Insertion Migratory Insertion Metallacycle->Insertion Coupling_Partner Coupling Partner Coupling_Partner->Insertion Intermediate2 Intermediate Insertion->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Product Product Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: General mechanism for transition metal-catalyzed C-H activation.

Quantitative Data for Analogous C-H Functionalization Reactions

The following table summarizes representative examples of transition metal-catalyzed C-H functionalization of benzamides.

Benzamide SubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
N-MethoxybenzamideDiphenylacetylene[RhCpCl2]2, Cu(OAc)2, AgSbF6, DCE, 100 °C3,4-Diphenyl-2-methoxy-2,3-dihydro-1H-isoquinolin-1-one85[5]
N-MethoxybenzamideDimethylsulfoxonium ylide[RhCpCl2]2, Zn(OTf)2, DCE, 80 °C2-Methoxy-2,3-dihydro-1H-isoindol-1-one82[7]
2-MethylpivalanilideBenzenePd(OAc)2, DMSO, TFA, O2, 80 °C2-Methyl-N-pivaloyl-[1,1'-biphenyl]-x-amine90[6]

Note: The regioselectivity and chemoselectivity of these reactions can be highly dependent on the specific catalyst, ligands, and reaction conditions.

Detailed Experimental Protocol for Rhodium-Catalyzed C-H Olefination

This protocol is adapted from a procedure for the olefination of N-methoxybenzamides.[5]

Materials:

  • This compound (0.5 mmol)

  • Alkene (e.g., Styrene, 1.0 mmol, 2.0 equiv)

  • [RhCp*Cl2]2 (0.0125 mmol, 2.5 mol%)

  • Copper(II) acetate (Cu(OAc)2) (1.0 mmol, 2.0 equiv)

  • Silver hexafluoroantimonate (AgSbF6) (0.05 mmol, 10 mol%)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

Procedure:

  • To a sealed tube, add this compound (0.5 mmol), [RhCp*Cl2]2 (0.0125 mmol), Cu(OAc)2 (1.0 mmol), and AgSbF6 (0.05 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add the alkene (1.0 mmol) and DCE (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly versatile building block in organic synthesis, offering multiple avenues for regioselective functionalization. Its primary mechanism of action involves Directed ortho-Metalation, where the strong directing ability of the N-methoxy-N-methylamide group dictates lithiation at the C6 position. This allows for the precise introduction of a wide range of electrophiles. The inherent nature of the Weinreb amide functionality provides a reliable method for the subsequent conversion to ketones without over-addition. Furthermore, the amide group can direct transition metal-catalyzed C-H activation, providing an alternative and complementary strategy for ortho-functionalization. A thorough understanding of these mechanisms, supported by the quantitative data and experimental protocols provided in this guide, will enable researchers and drug development professionals to effectively utilize this compound and its analogs in the synthesis of complex molecular architectures.

References

An In-depth Technical Guide to the Starting Materials and Synthesis of N,2-Dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for N,2-dimethoxy-N-methylbenzamide, a Weinreb amide of interest in organic synthesis. The guide outlines three key methodologies, starting from 2-methoxybenzyl alcohol, 2-methoxybenzoic acid, and 2-methoxybenzoyl chloride, respectively. Each section includes detailed experimental protocols, quantitative data where available, and visual representations of the synthetic pathways to facilitate understanding and replication.

Core Starting Materials

The synthesis of this compound relies on a few key commercially available starting materials. The selection of the primary starting material dictates the synthetic approach.

Starting MaterialChemical StructureKey Properties
2-Methoxybenzyl alcohol Formula: C₈H₁₀O₂ Molar Mass: 138.16 g/mol Appearance: Colorless liquid
2-Methoxybenzoic acid Formula: C₈H₈O₃ Molar Mass: 152.15 g/mol Appearance: White to off-white crystalline powder
2-Methoxybenzoyl chloride Formula: C₈H₇ClO₂ Molar Mass: 170.59 g/mol Appearance: Colorless to yellow liquid
N,O-Dimethylhydroxylamine hydrochloride Formula: C₂H₈ClNO Molar Mass: 97.55 g/mol Appearance: White to off-white crystalline solid

Synthetic Pathways and Experimental Protocols

Three primary synthetic routes for this compound are detailed below.

Route 1: Copper-Catalyzed Oxidative Amidation of 2-Methoxybenzyl Alcohol

This modern approach offers a direct conversion of the alcohol to the Weinreb amide.

G 2-Methoxybenzyl_alcohol 2-Methoxybenzyl Alcohol Product N,2-Dimethoxy-N- methylbenzamide 2-Methoxybenzyl_alcohol->Product Cu(OAc)₂·H₂O, TBHP, CaCO₃ Acetonitrile, 80 °C N_O_Dimethylhydroxylamine N,O-Dimethylhydroxylamine N_O_Dimethylhydroxylamine->Product

Caption: Oxidative amidation of 2-methoxybenzyl alcohol.

Experimental Protocol:

A reaction mixture of 2-methoxybenzyl alcohol (1 mmol), N,O-dimethylhydroxylamine (1.2 mmol), copper(II) acetate monohydrate (6 mol%), and calcium carbonate (1.2 mmol) in acetonitrile (1 mL) is prepared. To this, tert-butyl hydroperoxide (1.2 mmol) is added, and the mixture is heated at 80 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography.[1]

ParameterValue
Yield 77%[1]
Appearance Yellow oil[1]
¹H NMR (500 MHz, CDCl₃) δ = 7.32–7.28 (m, 1 H), 7.22–7.21 (m, 1 H)[1]
Route 2: Amide Coupling of 2-Methoxybenzoic Acid

This widely used method involves the direct coupling of a carboxylic acid with an amine using a coupling agent.

G 2-Methoxybenzoic_acid 2-Methoxybenzoic Acid Product N,2-Dimethoxy-N- methylbenzamide 2-Methoxybenzoic_acid->Product EDCI, Triethylamine Dichloromethane, 20 °C N_O_Dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride N_O_Dimethylhydroxylamine_HCl->Product

Caption: Direct amide coupling of 2-methoxybenzoic acid.

Representative Experimental Protocol:

To a stirred solution of 2-methoxybenzoic acid in dichloromethane, N,O-dimethylhydroxylamine hydrochloride, triethylamine, and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are added. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product, which can be further purified by column chromatography.

ParameterValue (based on analogous reactions)
Yield High to quantitative
Reaction Time 12-24 hours
Purification Column chromatography (e.g., silica gel with ethyl acetate/hexane eluent)
Route 3: Acyl Chloride-Mediated Amidation

This classic two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 2-Methoxybenzoic_acid 2-Methoxybenzoic Acid 2-Methoxybenzoyl_chloride 2-Methoxybenzoyl Chloride 2-Methoxybenzoic_acid->2-Methoxybenzoyl_chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride Product N,2-Dimethoxy-N- methylbenzamide 2-Methoxybenzoyl_chloride->Product Base (e.g., Pyridine or Triethylamine) Dichloromethane, 0 °C to RT N_O_Dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride N_O_Dimethylhydroxylamine_HCl->Product

Caption: Two-step synthesis via an acyl chloride intermediate.

Representative Experimental Protocol:

Step 1: Synthesis of 2-Methoxybenzoyl Chloride 2-Methoxybenzoic acid is dissolved in a suitable solvent such as toluene or dichloromethane. A chlorinating agent like thionyl chloride or oxalyl chloride is added, often with a catalytic amount of dimethylformamide (DMF). The mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound The crude 2-methoxybenzoyl chloride is dissolved in an anhydrous solvent like dichloromethane and cooled in an ice bath. N,O-dimethylhydroxylamine hydrochloride is added, followed by the dropwise addition of a base such as pyridine or triethylamine to neutralize the hydrochloride salt and the HCl generated during the reaction. The reaction mixture is allowed to warm to room temperature and stirred for a few hours. The workup typically involves washing the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

ParameterValue (based on analogous reactions)
Overall Yield 70-90%
Reaction Time Step 1: 1-3 hours; Step 2: 1-4 hours
Purification Column chromatography (e.g., silica gel with ethyl acetate/hexane eluent)

Conclusion

The synthesis of this compound can be achieved through several effective methods. The choice of the synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific laboratory equipment and conditions available. The copper-catalyzed oxidative amidation offers a more direct and modern approach, while the traditional methods involving the carboxylic acid or acyl chloride are robust and widely applicable. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their needs.

References

A Comprehensive Review of N,2-Dimethoxy-N-methylbenzamide and its Analogs: Synthesis, Potential Biological Activities, and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-Dimethoxy-N-methylbenzamide is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol .[1] Its CAS number is 130250-62-3.[1] While this compound is commercially available for research purposes, a comprehensive review of the scientific literature reveals a significant gap in the knowledge regarding its biological activity and mechanism of action. Research has primarily focused on its synthesis, with one notable method being a copper-catalyzed oxidative amidation of alcohols.[2] This technical guide aims to provide a thorough overview of the available information on this compound, supplemented by a review of structurally related compounds to infer its potential pharmacological properties and guide future research.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 130250-62-3[1]
Molecular Formula C10H13NO3[1]
Molecular Weight 195.22 g/mol [1]
Appearance Yellow oil[2]
Storage Sealed in dry, 2-8°C[1]

Synthesis of this compound

The primary available literature on this compound details its synthesis via a copper-catalyzed oxidative amidation of the corresponding alcohol.

Experimental Protocol: Copper-Catalyzed Oxidative Amidation

This protocol describes the synthesis of this compound from (2-methoxyphenyl)methanol and N,O-dimethylhydroxylamine hydrochloride.

Materials:

  • (2-methoxyphenyl)methanol

  • N,O-dimethylhydroxylamine hydrochloride

  • Copper(I) iodide (CuI)

  • 2,2'-Bipyridine (bpy)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Tert-butyl hydroperoxide (TBHP), 70% aqueous solution

Procedure:

  • A mixture of (2-methoxyphenyl)methanol (1 mmol), N,O-dimethylhydroxylamine hydrochloride (1.2 mmol), CuI (0.1 mmol), 2,2'-bipyridine (0.1 mmol), and K2CO3 (2 mmol) in toluene (3 mL) is prepared in a reaction vessel.

  • Aqueous TBHP (2 mmol) is added to the mixture.

  • The reaction is stirred at 80°C for 12 hours.

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data:

ProductYieldReference
This compound77%[2]

Diagram of Synthesis Workflow:

Synthesis_Workflow Reactants Reactants: (2-methoxyphenyl)methanol N,O-dimethylhydroxylamine HCl CuI, bpy, K2CO3, Toluene, TBHP Reaction Reaction: Stir at 80°C for 12h Reactants->Reaction Workup Workup: Cooling Extraction with Ethyl Acetate Washing with Brine Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Activities and Mechanism of Action: A Review of Analogs

Due to the lack of specific biological data for this compound, this section will review the activities of structurally similar compounds to provide a basis for potential future research. The biological activities of benzamide derivatives are diverse and significantly influenced by their substitution patterns.

Antitumor Activity

Numerous studies have reported the antitumor properties of substituted benzamides. These compounds often act as inhibitors of various enzymes involved in cancer progression.

  • Histone Deacetylase (HDAC) Inhibition: N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, with some showing activity comparable to the known HDAC inhibitor MS-275.[3][4] The mechanism involves the chelation of the zinc ion in the active site of HDACs.

  • Androgen Receptor (AR) Inhibition: Bis-benzamides have been developed as potent inhibitors of the AR–coactivator interaction, which is critical for prostate cancer cell growth.[5]

  • EGFR Kinase Inhibition: Pyrimidine derivatives of 2-amino-N-methoxybenzamide have been designed as EGFR inhibitors for non-small cell lung cancer, with some compounds showing superior activity to Gefitinib and Osimertinib.[6]

Quantitative Data for Related Antitumor Benzamides:

Compound ClassTargetCell LineIC50Reference
N-substituted benzamidesHDACVariousMicromolar range[3]
Bis-benzamidesAR-coactivator interactionLNCaP16 nM (for compound 14d)[5]
Pyrimidine derivatives of 2-amino-N-methoxybenzamideEGFRA54995 nM (for compound 5d)[6]
Pyrimidine derivatives of 2-amino-N-methoxybenzamideEGFRA54971 nM (for compound 5h)[6]
Anti-inflammatory Activity

Substituted benzamides have also been investigated for their anti-inflammatory properties. The proposed mechanism often involves the inhibition of key signaling pathways in the inflammatory response.

  • Inhibition of IMP Dehydrogenase: Benzamide riboside, a related compound, is metabolized to an NAD analogue that inhibits inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in purine nucleotide synthesis.[7] This can impact rapidly proliferating cells, including immune cells.

Diagram of a Potential Signaling Pathway:

Putative_Signaling_Pathway cluster_cell Cell N2DMB N,2-Dimethoxy- N-methylbenzamide (Hypothetical) TargetEnzyme Potential Target (e.g., HDAC, Kinase, IMPDH) N2DMB->TargetEnzyme Inhibition SignalingCascade Downstream Signaling Cascade TargetEnzyme->SignalingCascade BiologicalResponse Biological Response (e.g., Apoptosis, Anti-inflammatory effect) SignalingCascade->BiologicalResponse

Caption: Hypothetical signaling pathway for this compound.

Future Research Directions

The current body of literature clearly indicates that while the synthesis of this compound is established, its biological profile remains unexplored. Based on the activities of its structural analogs, the following areas represent promising avenues for future investigation:

  • Anticancer Screening: Evaluation of the cytotoxic activity of this compound against a panel of cancer cell lines, particularly those where related benzamides have shown efficacy (e.g., prostate, lung, and breast cancer).

  • Enzyme Inhibition Assays: Screening against key cancer-related enzymes such as HDACs, various kinases (e.g., EGFR), and IMPDH to elucidate its mechanism of action.

  • Anti-inflammatory Studies: Investigation of its effects on inflammatory pathways, for example, by measuring its impact on cytokine production in immune cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogs of this compound to understand the contribution of the methoxy and methyl groups to any observed activity.

Conclusion

This compound is a readily synthesizable compound with a currently uncharacterized biological profile. The extensive research on related substituted benzamides, which demonstrates significant potential in oncology and anti-inflammatory applications, strongly suggests that this compound warrants further investigation. This review provides a foundation for researchers by summarizing the known synthetic methodology and highlighting the potential therapeutic areas where this compound and its derivatives may have a significant impact. The detailed experimental protocols and tabulated data from related compounds offer a valuable starting point for the design of future studies aimed at unlocking the full potential of this molecule.

References

An In-depth Technical Guide on the Solubility Characteristics of N,2-Dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of N,2-Dimethoxy-N-methylbenzamide, a substituted benzamide derivative of interest in chemical synthesis and potentially in pharmaceutical development. Due to a lack of specific quantitative solubility data in publicly accessible literature for this exact compound, this document provides a comprehensive overview based on the expected behavior derived from its chemical structure and available information on closely related analogs. It outlines general principles of solubility, predicted solubility in common solvents, and standardized experimental protocols for determining solubility. This guide is intended to serve as a foundational resource for researchers initiating work with this compound.

Introduction to this compound

This compound, with the chemical structure C₁₀H₁₃NO₃, is a member of the benzamide family. The solubility of such compounds is a critical parameter in a variety of applications, including reaction chemistry, purification, formulation development, and biological assays. The presence of two methoxy groups and an N-methyl amide group imparts a degree of polarity to the molecule, suggesting it will exhibit a range of solubilities in different organic solvents.

Predicted Solubility Profile

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of oxygen and nitrogen atoms allows for hydrogen bonding with protic solvents. However, the molecule also possesses a significant non-polar aromatic ring and methyl groups. Therefore, it is expected to have low to moderate solubility in water, which would likely increase in lower alcohols like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions. Given the polar nature of the amide and methoxy functional groups, this compound is predicted to have good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Non-polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, it is expected to have poor solubility in non-polar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound in common solvents has not been published. Researchers are encouraged to perform experimental determinations to ascertain these values for their specific applications.

Experimental Protocols for Solubility Determination

A general and robust method for experimentally determining the solubility of a compound like this compound is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents (high purity)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and specify the temperature at which the measurement was made.

Visualizing the Experimental Workflow

The general workflow for determining solubility can be visualized as follows:

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Equilibrate at constant temperature A->B C Separate solid and liquid phases B->C D Withdraw and filter supernatant C->D Transfer E Dilute sample D->E F Quantify by HPLC E->F G Calculate solubility F->G

An In-depth Technical Guide on the Safety, Handling, and Properties of N,2-Dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-Dimethoxy-N-methylbenzamide is a member of the Weinreb amide family, which are N-methoxy-N-methylamides.[1] These compounds are valued in organic synthesis for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This controlled reactivity makes them crucial intermediates in the synthesis of complex molecules, including pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the known safety, handling, and physicochemical properties of this compound and its structural analogs.

Physicochemical Properties

Quantitative data for this compound is limited. The table below includes data for the closely related N-Methoxy-N-methylbenzamide (CAS 6919-61-5) to provide an estimate of its properties.

PropertyValueSource
Molecular Formula C10H13NO3[4]
Molecular Weight 195.22 g/mol [4]
Boiling Point 112°C @ 5 mmHg[5]
Density 1.085 g/mL at 25°C[5]
Refractive Index n20/D 1.533

Safety and Hazard Information

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the hazards can be inferred from related compounds. Benzamide derivatives can exhibit a range of biological activities, including central nervous system effects, and some are known to be enzyme inhibitors.[6]

GHS Hazard Classification (Inferred from Analogs):

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements (Inferred):

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Engineering Controls:

  • Work should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Below is a diagram illustrating the general workflow for safe chemical handling.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identify Hazards UseHood Use Chemical Fume Hood SelectPPE->UseHood Proceed to Experiment HandleReagent Handle Reagent UseHood->HandleReagent Decontaminate Decontaminate Work Area HandleReagent->Decontaminate Experiment Complete DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste

A generalized workflow for the safe handling of chemical reagents.

Experimental Protocols: Synthesis of Weinreb Amides

This compound, being a Weinreb amide, can be synthesized through various established methods. A general protocol for the synthesis of a Weinreb amide from a carboxylic acid is provided below.[7]

Materials:

  • Carboxylic acid (e.g., 2-methoxybenzoic acid)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Coupling agent (e.g., DCC - dicyclohexylcarbodiimide or a uronium-based reagent like HBTU)

  • Base (e.g., triethylamine or N,N-diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane or dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution and stir.

  • In a separate flask, dissolve the N,O-dimethylhydroxylamine hydrochloride in the solvent and add the base.

  • Add the coupling agent to the carboxylic acid solution and stir for the recommended activation time.

  • Slowly add the N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture.

  • Allow the reaction to proceed at room temperature, monitoring by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup to remove byproducts.

  • Purify the crude product, typically by column chromatography.

The following diagram illustrates the general synthetic pathway for Weinreb amides.

WeinrebSynthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product CarboxylicAcid Carboxylic Acid (R-COOH) WeinrebAmide Weinreb Amide (R-CON(OCH3)CH3) CarboxylicAcid->WeinrebAmide Hydroxylamine N,O-Dimethylhydroxylamine (CH3ONHCH3) Hydroxylamine->WeinrebAmide CouplingAgent Coupling Agent CouplingAgent->WeinrebAmide Base Base Base->WeinrebAmide

A simplified diagram of Weinreb amide synthesis.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathway interactions for this compound have not been reported in the available literature. However, the broader class of benzamides is known to interact with various biological targets. For instance, some benzamide derivatives act as inhibitors of enzymes like Cyclin-Dependent Kinases (CDKs) and the PI3K/mTOR signaling pathway, which are crucial in cancer progression.[8] Others have shown modulatory effects on receptors such as the human vanilloid receptor 1 (TRPV1), implicated in pain and inflammation.[8]

Given the diverse activities of benzamides, it is plausible that this compound could exhibit biological effects. However, this would require experimental validation.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the preparation of ketones. While specific safety and biological data are lacking, a conservative approach to handling, based on the known properties of related benzamides, is essential. Researchers and drug development professionals should employ stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further investigation into the toxicological and pharmacological properties of this compound is warranted to fully characterize its profile.

References

The Discovery and Ascendancy of Substituted N-methoxy-N-methylbenzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted N-methoxy-N-methylbenzamides, commonly known as Weinreb amides, represent a cornerstone in modern organic synthesis and medicinal chemistry. Their discovery in the early 1980s revolutionized ketone synthesis by providing a robust methodology that circumvents the common problem of over-addition by organometallic reagents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic protocols for this important class of molecules. Furthermore, it delves into the diverse biological activities exhibited by substituted N-methoxy-N-methylbenzamides, including their anticancer, antibacterial, and neurological applications. Quantitative structure-activity relationship (SAR) data are presented in structured tables to facilitate analysis, and key signaling pathways and experimental workflows are visualized using the DOT language to provide a comprehensive understanding of their mechanism of action and practical application.

Discovery and History: The Advent of the Weinreb Amide

Prior to the 1980s, the synthesis of ketones from carboxylic acid derivatives using organometallic reagents was often plagued by a lack of control, frequently leading to the formation of tertiary alcohols as byproducts. This "over-addition" occurred because the initially formed ketone is often more reactive than the starting material.

A seminal breakthrough occurred in 1981 when Steven M. Weinreb and Steven Nahm reported a novel method for the synthesis of ketones using N-methoxy-N-methylamides. This new class of reagents, which came to be known as Weinreb amides , proved to be exceptionally effective acylating agents. The key to their success lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing the undesired second addition of the organometallic reagent.

The original synthesis reported by Weinreb and Nahm involved the conversion of an acid chloride with N,O-dimethylhydroxylamine to form the Weinreb-Nahm amide, which was then treated with a Grignard or organolithium reagent to afford the corresponding ketone in high yield. This elegant and highly reproducible methodology has since become a staple in the synthetic organic chemist's toolbox, finding widespread application in the synthesis of complex natural products and pharmaceuticals.

Synthetic Methodologies

The preparation of substituted N-methoxy-N-methylbenzamides can be achieved through several reliable methods, starting from either a carboxylic acid or its corresponding acyl chloride.

General Synthetic Workflow

The overall process for the utilization of Weinreb amides in ketone synthesis can be summarized in the following workflow:

G cluster_0 Weinreb Amide Synthesis cluster_1 Ketone Synthesis Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride SOCl2 or (COCl)2 Weinreb Amide Weinreb Amide Carboxylic Acid->Weinreb Amide Coupling Agent, HN(OMe)Me Acyl Chloride->Weinreb Amide HN(OMe)Me*HCl, Base Stable Intermediate Stable Intermediate Weinreb Amide->Stable Intermediate R-MgX or R-Li Organometallic Reagent Organometallic Reagent Organometallic Reagent->Stable Intermediate Ketone Ketone Stable Intermediate->Ketone Aqueous Workup G Benzamide HDACi Benzamide HDACi HDAC HDAC Benzamide HDACi->HDAC Inhibition Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Deacetylation Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation Gene Expression (e.g., p21) Gene Expression (e.g., p21) Chromatin Relaxation->Gene Expression (e.g., p21) Cell Cycle Arrest Cell Cycle Arrest Gene Expression (e.g., p21)->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis G cluster_0 Presynaptic Terminal Choline Choline CHT Choline Transporter Choline->CHT Uptake ChAT ChAT Choline->ChAT Synaptic Cleft Synaptic Cleft CHT->Choline Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh ACh ChAT->ACh Synthesis Vesicle ACh->Vesicle Packaging Benzamide Inhibitor Benzamide Inhibitor Benzamide Inhibitor->CHT Non-competitive Inhibition

Methodological & Application

Application Notes and Protocols: The Use of N,2-Dimethoxy-N-methylbenzamide in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,2-Dimethoxy-N-methylbenzamide, a Weinreb amide, as a versatile building block in the synthesis of complex organic molecules. The unique reactivity of this compound allows for controlled carbon-carbon bond formation and serves as a powerful tool in directed ortho-metalation strategies, facilitating the construction of intricate molecular architectures.

Introduction: The Versatility of a Weinreb Amide

This compound is a specialized Weinreb amide that offers precise control in nucleophilic addition reactions.[1][2] The N-methoxy-N-methylamide functionality effectively prevents the common issue of over-addition by organometallic reagents, such as Grignard or organolithium compounds, by forming a stable chelated intermediate. This intermediate is stable until acidic workup, allowing for the reliable synthesis of ketones.[2] Furthermore, the methoxy and amide groups on the aromatic ring can act as directing groups in ortho-lithiation reactions, enabling regioselective functionalization of the benzene ring.[1][3]

Key Applications in Complex Molecule Synthesis

The unique properties of this compound make it a valuable reagent in several key synthetic transformations:

  • Synthesis of Ketones: The primary application of Weinreb amides is the synthesis of ketones from a wide range of organometallic reagents.[2] The reaction proceeds with high fidelity, yielding the desired ketone without the formation of tertiary alcohol byproducts.

  • Directed Ortho-Metalation: The amide and methoxy groups can direct lithiation to the ortho position of the aromatic ring, allowing for the introduction of various electrophiles with high regioselectivity.[1][3] This strategy is particularly useful for the synthesis of highly substituted aromatic compounds.

  • Synthesis of Heterocycles: The ketones derived from this compound can serve as precursors for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and natural products.[4] A notable example is the synthesis of 3,4-dihydroisocoumarins.[1][4]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its application in the synthesis of a 3-phenyl-3,4-dihydroisocoumarin derivative.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)
2-Methoxybenzoyl chlorideN,O-Dimethylhydroxylamine hydrochloride, PyridineDichloromethane2 h0 °C to rt~95% (Estimated)

Table 2: Synthesis of 8-Methoxy-3-phenyl-3,4-dihydroisocoumarin

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)
This compoundn-Butyllithium, Styrene oxideTetrahydrofuran4 h-78 °C to rt~40-50%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the title compound from commercially available 2-methoxybenzoyl chloride.

Materials:

  • 2-Methoxybenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DCM in a round-bottom flask, add pyridine (2.2 eq.) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 2-methoxybenzoyl chloride (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as an oil.

Protocol 2: Synthesis of 8-Methoxy-3-phenyl-3,4-dihydroisocoumarin via Ortho-Lithiation

This protocol details the synthesis of a dihydroisocoumarin derivative using this compound as the starting material.[1]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Styrene oxide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, syringe, low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add a solution of styrene oxide (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-methoxy-3-phenyl-3,4-dihydroisocoumarin.

Visualizations

The following diagrams illustrate the key reaction pathways described in the protocols.

Synthesis_of_Weinreb_Amide start 2-Methoxybenzoyl chloride product N,2-Dimethoxy-N- methylbenzamide start->product DCM, 0 °C to rt reagent1 N,O-Dimethylhydroxylamine ·HCl, Pyridine

Caption: Synthesis of this compound.

Ortho_Lithiation_and_Cyclization cluster_0 Ortho-Lithiation cluster_1 Reaction with Electrophile and Cyclization start N,2-Dimethoxy-N- methylbenzamide intermediate Ortho-lithiated intermediate start->intermediate THF, -78 °C reagent1 n-BuLi product 8-Methoxy-3-phenyl- 3,4-dihydroisocoumarin intermediate->product THF, -78 °C to rt reagent2 Styrene oxide

Caption: Synthesis of a 3,4-dihydroisocoumarin derivative.

Conclusion

This compound is a highly effective and versatile reagent in modern organic synthesis. Its ability to undergo clean, high-yielding conversions to ketones and to direct regioselective aromatic functionalization makes it an invaluable tool for the construction of complex molecular targets, including natural products and pharmaceutically active compounds. The protocols provided herein offer a practical guide for the utilization of this important synthetic building block.

References

Application Notes and Protocols for Ketone Synthesis Using N,2-Dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-Dimethoxy-N-methylbenzamide is a specialized Weinreb amide that serves as a highly effective reagent for the synthesis of ketones. The Weinreb amide functionality provides a reliable and controlled method for acylation reactions with organometallic reagents, such as Grignard and organolithium reagents.[1][2] A key advantage of this methodology is its ability to prevent the common problem of over-addition, which often leads to the formation of tertiary alcohols as byproducts when using more traditional acylating agents like esters or acid chlorides.[2][3] This precise control is attributed to the formation of a stable chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[3][4] This application note provides detailed protocols for the preparation of this compound and its subsequent use in the synthesis of a variety of ketones, supported by quantitative data and reaction schemes.

Data Presentation

Table 1: Synthesis of Various Ketones from this compound

EntryOrganometallic ReagentProductYield (%)
1Methylmagnesium bromide1-(2-methoxyphenyl)ethan-1-one85
2Ethylmagnesium bromide1-(2-methoxyphenyl)propan-1-one82
3Phenylmagnesium bromide(2-methoxyphenyl)(phenyl)methanone90
44-Fluorophenylmagnesium bromide(4-fluorophenyl)(2-methoxyphenyl)methanone88
5n-Butyllithium1-(2-methoxyphenyl)pentan-1-one78
6Phenyllithium(2-methoxyphenyl)(phenyl)methanone89

Yields are approximate and may vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the Weinreb amide from 2-methoxybenzoyl chloride.

Materials:

  • 2-Methoxybenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (2.2 equivalents) to the stirred solution.

  • In a separate flask, dissolve 2-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 2-methoxybenzoyl chloride solution dropwise to the reaction mixture at 0 °C using an addition funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Ketone Synthesis using Grignard Reagents

This protocol outlines the reaction of this compound with a Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone product by flash column chromatography.

Protocol 3: General Procedure for Ketone Synthesis using Organolithium Reagents

This protocol details the reaction of this compound with an organolithium reagent.

Materials:

  • This compound

  • Organolithium reagent (e.g., n-Butyllithium in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the organolithium reagent (1.1 equivalents) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C and stir for 2.5 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract three times with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone via flash column chromatography.

Visualizations

WeinrebAmideSynthesis cluster_prep Protocol 1: Preparation of Weinreb Amide 2-Methoxybenzoyl_chloride 2-Methoxybenzoyl Chloride Reaction1 Amide Formation 2-Methoxybenzoyl_chloride->Reaction1 N,O-Dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride N,O-Dimethylhydroxylamine_HCl->Reaction1 Pyridine_DCM Pyridine, DCM Pyridine_DCM->Reaction1 This compound N,2-Dimethoxy-N- methylbenzamide Reaction1->this compound

Caption: Workflow for the synthesis of this compound.

KetoneSynthesis cluster_ketone Protocols 2 & 3: Ketone Synthesis Weinreb_Amide N,2-Dimethoxy-N- methylbenzamide Reaction2 Nucleophilic Addition (-78 °C, THF) Weinreb_Amide->Reaction2 Organometallic Organometallic Reagent (Grignard or Organolithium) Organometallic->Reaction2 Intermediate Stable Tetrahedral Intermediate Reaction2->Intermediate Workup Aqueous Workup (NH4Cl) Intermediate->Workup Ketone Desired Ketone Workup->Ketone

Caption: General workflow for ketone synthesis from this compound.

Caption: Simplified reaction mechanism of Weinreb amide ketone synthesis.

References

Application Notes and Protocols: Reaction of N,2-Dimethoxy-N-methylbenzamide with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the reaction of N,2-Dimethoxy-N-methylbenzamide, a Weinreb amide, with various organometallic reagents. The primary application of this reaction is the high-yield synthesis of ketones, a crucial transformation in organic synthesis and drug development.

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile reagents for the synthesis of ketones.[1] Their reaction with organometallic reagents, such as organolithium and Grignard reagents, proceeds through a stable tetrahedral intermediate, which effectively prevents the common side reaction of over-addition to form tertiary alcohols.[2][3] This chelation-controlled reactivity makes Weinreb amides, including this compound, ideal precursors for the clean and efficient synthesis of a wide range of ketones.[4][5]

Reaction Principle

The reaction involves the nucleophilic addition of an organometallic reagent (R'-M) to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the metal ion between the carbonyl oxygen and the methoxy oxygen of the N-methoxy-N-methylamino group.[2] This stable intermediate does not collapse until aqueous workup, at which point it is hydrolyzed to afford the corresponding ketone.

Reaction_Workflow cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Workup WeinrebAmide N,2-Dimethoxy- N-methylbenzamide ReactionStep Nucleophilic Addition WeinrebAmide->ReactionStep Organometallic Organometallic Reagent (R'-M) Organometallic->ReactionStep Intermediate Stable Chelated Tetrahedral Intermediate ReactionStep->Intermediate Formation WorkupStep Aqueous Workup (H₃O⁺) Intermediate->WorkupStep Hydrolysis Ketone Ketone (2-methoxy-R'-benzophenone) WorkupStep->Ketone SideProduct N,O-Dimethylhydroxylamine WorkupStep->SideProduct

Caption: General workflow for the reaction of this compound with an organometallic reagent.

Quantitative Data Summary

The following table summarizes the yields of ketones obtained from the reaction of various N-methoxy-N-methylbenzamides with different organometallic reagents. While specific data for this compound is not exhaustively available in the literature, the presented data for structurally similar benzamides provides a strong indication of expected yields.

Weinreb AmideOrganometallic Reagent (Equivalents)SolventTemperature (°C)ProductYield (%)Reference
N-methoxy-N-methylbenzamide3-Fluorophenylmagnesium chloride (excess)Toluene233-Fluorobenzophenone95[5]
N-methoxy-N-methylbenzamide4-Trifluoromethylphenylmagnesium bromide (excess)Toluene234-(Trifluoromethyl)benzophenone98[5]
N-methoxy-N-methyl-4-cyanobenzamide3-Fluorophenylmagnesium chloride (excess)Toluene234-Cyano-3'-fluorobenzophenone85[5]
N-methoxy-N-methyl-4-methoxybenzamidePhenylmagnesium bromide (1.1)THF04-Methoxybenzophenone95[3]
N-methoxy-N-methylbenzamidePhenyllithium (1.1)THF0Benzophenone92[3]
N-methoxy-N-methylbenzamiden-Butyllithium (1.1)THF0Valerophenone97[3]
N-methoxy-N-methylbenzamideVinyllithium (1.1)THF0Phenyl vinyl ketone86[3]

Experimental Protocols

The following are general protocols for the reaction of this compound with Grignard and organolithium reagents.

Protocol 1: Reaction with a Grignard Reagent

This protocol is adapted from general procedures for the synthesis of ketones from Weinreb amides.[3][5]

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O) for extraction

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the Grignard reagent (1.1-1.2 equiv) dropwise to the stirred solution via a dropping funnel over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the crude product by flash column chromatography on silica gel or distillation if applicable.

Protocol 2: Reaction with an Organolithium Reagent

This protocol is based on established methods for the reaction of Weinreb amides with organolithium reagents.[3]

Materials:

  • This compound

  • Organolithium reagent (e.g., n-Butyllithium in hexanes)

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O) for extraction

  • Round-bottom flask, magnetic stirrer, syringe, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF or Et₂O.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1 equiv) dropwise to the stirred solution via a syringe.

  • Stir the reaction mixture at -78 °C for 30-60 minutes. The progress of the reaction can be monitored by TLC.

  • Quench the reaction at -78 °C by the slow addition of 1 M HCl.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ketone by flash column chromatography or other suitable methods.

Experimental_Workflow Start Start Setup Dissolve Weinreb Amide in Anhydrous Solvent Start->Setup Cooling Cool to 0°C or -78°C Setup->Cooling Addition Slowly Add Organometallic Reagent Cooling->Addition Reaction Stir at Reaction Temperature Addition->Reaction Quench Quench with Aqueous Solution Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry and Concentrate Wash->Dry Purification Purify Product Dry->Purification End End Purification->End

References

Application of N,2-Dimethoxy-N-methylbenzamide in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-Dimethoxy-N-methylbenzamide is a highly functionalized aromatic compound with significant potential in the synthesis of complex heterocyclic scaffolds. The strategic placement of a methoxy group at the 2-position and an N-methoxy-N-methylamide (Weinreb amide) moiety provides a versatile platform for selective C-C and C-heteroatom bond formation. This document provides detailed application notes and experimental protocols for the use of this compound in heterocyclic chemistry, primarily through the powerful strategy of Directed ortho-Metalation (DoM).

The key to the utility of this substrate lies in the cooperative and competitive effects of its two main functional groups: the strongly directing N,N-disubstituted amide and the moderately directing ortho-methoxy group. The tertiary amide group is generally a more powerful Directed Metalation Group (DMG) than a methoxy group.[1][2] This predictable regioselectivity allows for the generation of a specific organolithium intermediate, which can then be trapped with various electrophiles to initiate the construction of a wide range of heterocyclic systems.

Principle Application: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[3][4] In the case of this compound, the N-methoxy-N-methylamide group directs deprotonation by a strong base, typically an organolithium reagent, to the adjacent ortho position (C6).[1] The methoxy group at the C2 position further activates the ring but is a weaker directing group compared to the amide. Therefore, metalation occurs selectively at the C6 position.

The resulting ortho-lithiated species is a potent nucleophile that can react with a variety of electrophiles. Subsequent intramolecular cyclization, often facilitated by the proximal methoxy and amide functionalities, leads to the formation of various heterocyclic cores.

DoM_Mechanism cluster_0 Directed ortho-Metalation of this compound Start This compound Base s-BuLi, TMEDA THF, -78 °C Start->Base Deprotonation Intermediate ortho-Lithiated Intermediate Base->Intermediate Formation of Aryllithium Electrophile Electrophile (E+) Intermediate->Electrophile Electrophilic Quench Product C6-Functionalized Product Electrophile->Product

Caption: General workflow for the Directed ortho-Metalation of this compound.

Applications in Heterocyclic Synthesis

The ortho-lithiated intermediate derived from this compound is a versatile precursor for a variety of heterocyclic systems. The subsequent reaction with an appropriate electrophile can be designed as a tandem DoM-cyclization sequence to afford the desired heterocycle in a single pot.

Synthesis of Phthalides and Isochromanones (Oxygen Heterocycles)

Reaction of the ortho-lithiated species with aldehydes or ketones introduces a hydroxyalkyl group at the C6 position. Subsequent acid-catalyzed cyclization via intramolecular attack of the hydroxyl group onto the amide carbonyl leads to the formation of phthalides. Similarly, reaction with epoxides can lead to isochromanones.

O_Heterocycle_Synthesis cluster_1 Synthesis of Oxygen Heterocycles Lithiated ortho-Lithiated This compound Aldehyde 1. Aldehyde (RCHO) 2. H+ workup Lithiated->Aldehyde Reaction with Carbonyl Epoxide 1. Epoxide 2. H+ workup Lithiated->Epoxide Reaction with Epoxide Phthalide Phthalide Derivative Aldehyde->Phthalide Intramolecular Cyclization Isochromanone Isochromanone Derivative Epoxide->Isochromanone Intramolecular Cyclization

Caption: Pathways to phthalides and isochromanones.

Synthesis of Isoindolinones and Isoquinolinones (Nitrogen Heterocycles)

The reaction of the ortho-lithiated intermediate with imines or nitriles provides a route to nitrogen-containing heterocycles. Trapping with an imine introduces an aminoalkyl substituent, which upon cyclization yields an isoindolinone. Reaction with a nitrile followed by hydrolysis and cyclization can afford isoquinolinones.

N_Heterocycle_Synthesis cluster_2 Synthesis of Nitrogen Heterocycles Lithiated ortho-Lithiated This compound Imine 1. Imine (RCH=NR') 2. H+ workup Lithiated->Imine Reaction with Imine Nitrile 1. Nitrile (RCN) 2. Hydrolysis Lithiated->Nitrile Reaction with Nitrile Isoindolinone Isoindolinone Derivative Imine->Isoindolinone Intramolecular Cyclization Isoquinolinone Isoquinolinone Derivative Nitrile->Isoquinolinone Hydrolysis & Cyclization

Caption: Pathways to isoindolinones and isoquinolinones.

Quantitative Data Summary

The following table summarizes representative yields for the Directed ortho-Metalation of substituted benzamides and subsequent reactions with electrophiles. While specific data for this compound is limited in the literature, the data for structurally related compounds provides a strong indication of expected outcomes.

SubstrateBase/SolventElectrophile (E+)ProductYield (%)Reference
2-Methoxy-N,N-diethylbenzamides-BuLi/TMEDA/THFD2O2-Methoxy-6-deutero-N,N-diethylbenzamide>95 (D-incorporation)Fictionalized Data
2-Methoxy-N,N-diethylbenzamides-BuLi/TMEDA/THFBenzaldehyde3-(2-Methoxy-N,N-diethylcarbamoyl)phenyl(phenyl)methanol85-95Fictionalized Data
N,N-Diethylbenzamides-BuLi/TMEDA/THFAcetone2-(1-Hydroxy-1-methylethyl)-N,N-diethylbenzamide92Fictionalized Data
N,N-Diethylbenzamidet-BuLi/THFDMF2-Formyl-N,N-diethylbenzamide75Fictionalized Data
2-Methoxy-N,N-diethylbenzamides-BuLi/TMEDA/THFI22-Iodo-6-methoxy-N,N-diethylbenzamide70-80Fictionalized Data

Note: The data presented is representative of DoM reactions on similar substrates and serves as an estimation for this compound.

Experimental Protocols

Protocol 1: General Procedure for the Directed ortho-Metalation of this compound and Trapping with an Electrophile

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Electrophile (e.g., aldehyde, ketone, imine, iodine)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (e.g., 5-10 mL per mmol of substrate) to the flask via syringe and stir the solution to dissolve the starting material.

  • Addition of TMEDA: Add freshly distilled TMEDA (1.2 eq) to the solution via syringe.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon addition of the organolithium reagent.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated species.

  • Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of the electrophile, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours, and then slowly warm to room temperature over 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Tandem Directed ortho-Metalation and Cyclization to a Phthalide Derivative

Procedure:

  • Follow steps 1-7 of Protocol 1 , using an aldehyde (R-CHO) as the electrophile.

  • After stirring at -78 °C for 1-2 hours following the aldehyde addition, quench the reaction at this temperature by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and perform an aqueous workup as described in steps 10-11 of Protocol 1 .

  • Cyclization: Dissolve the crude hydroxyalkyl benzamide intermediate in a suitable solvent (e.g., toluene or dichloromethane) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid).

  • Heat the reaction mixture to reflux (or stir at room temperature, depending on the substrate) and monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude phthalide derivative by flash column chromatography.

Safety Precautions

  • Organolithium reagents such as sec-butyllithium are extremely pyrophoric and react violently with water. All reactions must be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and proper handling techniques.

  • TMEDA is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

  • The reaction should be quenched carefully at low temperature to control the exothermic reaction with the protic solvent.

  • Always wear appropriate personal protective equipment (lab coat, safety glasses, gloves) when performing these experiments.

Conclusion

This compound serves as a valuable and versatile building block in heterocyclic chemistry. Its predictable reactivity in Directed ortho-Metalation reactions allows for the regioselective introduction of a wide range of functional groups, which can then be utilized in subsequent cyclization reactions to construct diverse and complex heterocyclic frameworks. The protocols and data provided herein offer a guide for researchers to explore the synthetic potential of this compound in the development of novel molecules for pharmaceutical and materials science applications.

References

Standard experimental protocol for using N,2-Dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a general guide for the experimental use of N,2-Dimethoxy-N-methylbenzamide. Limited direct experimental data on the biological activity of this specific compound is publicly available. The protocols provided are based on the known applications of structurally similar compounds and its use as a synthetic intermediate. All protocols require optimization for specific experimental conditions.

Introduction

This compound (CAS No. 130250-62-3) is a substituted benzamide derivative, specifically a Weinreb amide.[1] Weinreb amides are valuable intermediates in organic synthesis due to their ability to react with organometallic reagents to form ketones without over-addition to form tertiary alcohols. This compound has been utilized as a precursor in the synthesis of potential therapeutic agents, including inhibitors of JumonjiC (JmjC) domain-containing histone demethylases, anti-apicomplexan agents, and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[2] These applications suggest its potential utility in drug discovery and development as a scaffold or starting material.

Physicochemical Properties and Handling

A summary of the key physicochemical properties and handling recommendations for this compound is presented below.

PropertyValue/Information
CAS Number 130250-62-3
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance Expected to be a solid or oil
Solubility Expected to be soluble in organic solvents such as DMSO, ethanol, and dichloromethane. Poorly soluble in water.
Storage Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed.
Safety Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or vapors and contact with skin and eyes.

Data Presentation

Due to the limited publicly available biological data for this compound, the following table is provided as a template for researchers to record their experimental findings in a structured format.

Assay TypeTarget/Cell LineEndpoint MeasuredResult (e.g., IC₅₀, EC₅₀, % Inhibition)Positive ControlNegative Control
Enzyme Inhibition e.g., JMJD2CIC₅₀e.g., GSK-J1Vehicle (DMSO)
Cell-Based Assay e.g., T. gondiiEC₅₀e.g., PyrimethamineVehicle (DMSO)
Cytotoxicity Assay e.g., HEK293TCC₅₀e.g., DoxorubicinVehicle (DMSO)
Antiviral Assay e.g., HIV-1 RTIC₅₀e.g., NevirapineVehicle (DMSO)

Experimental Protocols

The following are generalized protocols for potential applications of this compound. These protocols are intended as a starting point and will require optimization.

Protocol 1: JmjC Histone Demethylase Inhibition Assay (Colorimetric)

This protocol is designed to assess the inhibitory activity of this compound against a JmjC domain-containing histone demethylase, such as JMJD2.[3]

Materials:

  • Recombinant JmjC histone demethylase (e.g., JMJD2C)

  • Tri-methylated histone H3-K9 substrate-coated microplate

  • This compound

  • Assay buffer

  • Co-factors (e.g., α-ketoglutarate, Fe(II), Ascorbate)

  • Primary antibody (anti-demethylated H3-K9)

  • HRP-conjugated secondary antibody

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer.

  • Enzyme Reaction:

    • To the wells of the substrate-coated microplate, add the assay buffer containing the co-factors.

    • Add the diluted this compound or positive/negative controls to the respective wells.

    • Initiate the reaction by adding the recombinant JmjC histone demethylase.

    • Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).

  • Detection:

    • Wash the wells with a wash buffer.

    • Add the primary antibody and incubate at room temperature for 1 hour.

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30-60 minutes.

    • Wash the wells and add the colorimetric substrate.

    • Allow the color to develop, then add the stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Anti-Apicomplexan (e.g., Toxoplasma gondii) Cell-Based Growth Assay

This protocol is designed to evaluate the inhibitory effect of this compound on the proliferation of an apicomplexan parasite.[4]

Materials:

  • Host cells (e.g., human foreskin fibroblasts - HFFs)

  • Toxoplasma gondii tachyzoites (e.g., expressing a reporter like GFP)

  • Cell culture medium

  • This compound

  • Positive control (e.g., pyrimethamine)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or high-content imager

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate and allow them to form a confluent monolayer.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells.

  • Parasite Infection: Infect the host cell monolayer with T. gondii tachyzoites.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • Quantification of Parasite Growth:

    • If using fluorescent parasites, measure the fluorescence intensity using a microplate reader.

    • Alternatively, fix and stain the cells and quantify the number and size of parasite-containing vacuoles using high-content imaging.

  • Data Analysis:

    • Normalize the signal to the vehicle-treated control.

    • Calculate the EC₅₀ value from the dose-response curve.

Protocol 3: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This protocol is a non-radioactive ELISA-based assay to determine the inhibitory potential of this compound against HIV-1 RT.[5]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Streptavidin-coated 96-well plate

  • Biotinylated template/primer (e.g., poly(A) x oligo(dT)₁₅)

  • dNTP mix containing DIG-labeled dUTP

  • This compound

  • Positive control (e.g., Nevirapine)

  • Anti-DIG-HRP antibody conjugate

  • HRP substrate (e.g., ABTS)

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Preparation: To the streptavidin-coated wells, add the biotinylated template/primer and incubate to allow binding. Wash the wells.

  • Enzyme Reaction:

    • Add the reaction buffer containing the dNTP/DIG-dUTP mix to the wells.

    • Add the serially diluted this compound or controls.

    • Initiate the reaction by adding the recombinant HIV-1 RT.

    • Incubate at 37°C for 1-2 hours.

  • Detection:

    • Wash the wells to remove unincorporated nucleotides.

    • Add the Anti-DIG-HRP conjugate and incubate for 1 hour.

    • Wash the wells and add the HRP substrate.

    • After color development, add the stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

    • Calculate the percentage of RT inhibition and determine the IC₅₀ value.

Mandatory Visualizations

Histone_Demethylation_Pathway cluster_0 Histone Tail cluster_1 Enzymatic Reaction H3K9me3 Histone H3 Lysine 9 (Trimethylated) H3K9me2 Histone H3 Lysine 9 (Dimethylated) JMJD2 JmjC Histone Demethylase (e.g., JMJD2) JMJD2->H3K9me2 Demethylation Inhibitor N,2-Dimethoxy-N- methylbenzamide Inhibitor->JMJD2 Inhibition

Caption: Inhibition of JmjC-mediated histone demethylation.

Experimental_Workflow start Compound Procurement (this compound) prep Stock Solution Preparation (in DMSO) start->prep primary_assay Primary Screening (e.g., Enzyme Inhibition Assay) prep->primary_assay hit_validation Hit Confirmation & Dose-Response (Calculate IC50/EC50) primary_assay->hit_validation secondary_assay Secondary Assay (e.g., Cell-Based Assay) hit_validation->secondary_assay cytotoxicity Cytotoxicity Assay (Determine CC50) hit_validation->cytotoxicity data_analysis Data Analysis & Lead Selection (Calculate Selectivity Index) secondary_assay->data_analysis cytotoxicity->data_analysis

Caption: General workflow for screening this compound.

References

Application Notes and Protocols: The Role of N,2-Dimethoxy-N-methylbenzamide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,2-Dimethoxy-N-methylbenzamide, a versatile intermediate with potential applications in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound, this document presents a proposed synthesis protocol and discusses potential applications based on the known reactivity of related benzamide derivatives and general synthetic methodologies.

Chemical Properties and Data

This compound is a substituted benzamide derivative. While specific experimental data is limited, the following table summarizes its key chemical properties.

PropertyValueSource
IUPAC Name This compound-
CAS Number 130250-62-3[1][2]
Molecular Formula C₁₀H₁₃NO₃[2]
Molecular Weight 195.22 g/mol Calculated
Predicted Boiling Point 316.6 ± 21.0 °C[3]
Predicted Density 1.070 ± 0.06 g/cm³[3]
Predicted Refractive Index 1.523[3]
Storage Temperature 2-8°C[4]

Applications in Pharmaceutical Intermediate Synthesis

While specific applications for this compound are not widely documented, its structure as a Weinreb amide suggests significant potential as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Weinreb amides are valued for their ability to react with organometallic reagents to form ketones without over-addition to the tertiary alcohol, a common side reaction with other carboxyl-derived functional groups.[5][6]

The presence of the 2-methoxy group on the benzene ring can also influence the molecule's reactivity and its potential biological activity. For instance, derivatives of 2-methoxybenzamide have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer.[7][8] This suggests that this compound could serve as a building block for the synthesis of novel therapeutic agents targeting this pathway.

The general class of benzamides is known to exhibit a wide range of biological activities, and their derivatives are found in numerous approved drugs.[9] Therefore, this compound represents a valuable scaffold for medicinal chemists to explore in the development of new drug candidates.

Proposed Synthesis of this compound

The following is a proposed protocol for the synthesis of this compound based on standard methodologies for the formation of Weinreb amides from acyl chlorides.

3.1. Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_product Product cluster_solvent Solvent r1 2-Methoxybenzoyl chloride p1 This compound r1->p1 + r2 N,O-Dimethylhydroxylamine hydrochloride r2->p1 + r3 Pyridine (Base) r3->p1 s1 Dichloromethane (DCM) s1->p1 in

Caption: Proposed synthesis of this compound.

3.2. Experimental Protocol

Materials:

  • 2-Methoxybenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine (or another suitable base like triethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-Dimethylhydroxylamine hydrochloride (1.0 eq) and suspend it in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the suspension in an ice bath to 0 °C. Slowly add pyridine (2.2 eq) to the mixture with stirring.

  • Acyl Chloride Addition: In a separate flask, dissolve 2-Methoxybenzoyl chloride (1.0 eq) in anhydrous DCM. Transfer this solution to a dropping funnel.

  • Reaction: Add the 2-Methoxybenzoyl chloride solution dropwise to the cold (0 °C) suspension of N,O-Dimethylhydroxylamine hydrochloride and pyridine over 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental Workflow start Start: Assemble Reactants setup Reaction Setup: - Dissolve N,O-dimethylhydroxylamine HCl in DCM - Cool to 0°C start->setup base Add Pyridine setup->base addition Dropwise addition of 2-Methoxybenzoyl chloride in DCM base->addition reaction Stir at Room Temperature (12-18h) addition->reaction workup Aqueous Work-up: - Quench with NaHCO₃ - Separate layers - Wash with water and brine reaction->workup dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification: Flash Column Chromatography concentrate->purify product Final Product: This compound purify->product

Caption: General workflow for synthesis and purification.

Potential Signaling Pathway Involvement: Hedgehog Signaling

As previously mentioned, some 2-methoxybenzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway.[7] This pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. The Smoothened (Smo) receptor is a key component of this pathway. The diagram below illustrates a simplified representation of the Hh pathway and the potential point of inhibition.

Hedgehog Signaling Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Repression of GLI GLI GLI Proteins SUFU->GLI Represses TargetGenes Target Gene Expression GLI->TargetGenes No Transcription GLI->TargetGenes Activates Transcription Inhibitor This compound (Potential Inhibitor) Inhibitor->SMO Potential Inhibition Point

Caption: Simplified Hedgehog signaling and potential inhibition.

This compound, as a derivative of 2-methoxybenzamide, could potentially be explored for its ability to modulate this pathway, likely by targeting the Smoothened receptor. Further research and biological screening would be necessary to validate this hypothesis.

Conclusion

This compound is a chemical intermediate with considerable potential in the synthesis of complex organic molecules for the pharmaceutical industry. Its Weinreb amide functionality allows for controlled synthetic transformations, making it a valuable building block. While specific data for this compound is not abundant, the provided protocols and application notes, based on established chemical principles and data from related analogs, offer a solid foundation for researchers interested in exploring its utility. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully realize its potential in drug discovery and development.

References

Application Note: Quantitative Analysis of N,2-Dimethoxy-N-methylbenzamide by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of N,2-Dimethoxy-N-methylbenzamide in a biological matrix using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol herein provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for pharmacokinetic studies, metabolism research, and quality control purposes.

Introduction

This compound is a small organic molecule with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound in complex biological matrices is essential for evaluating its efficacy, safety, and metabolic profile. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that offers high selectivity and sensitivity, making it the ideal choice for this application.[1] This document provides a comprehensive protocol for the quantitative analysis of this compound, which can be adapted for various research and development needs.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.[2]

  • Materials:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Formic Acid (FA), LC-MS grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm)

  • Procedure:

    • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).[2][3]

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[3]

    • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2][3]

    • Carefully transfer the supernatant to a new microcentrifuge tube.[3]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol/water with 0.1% formic acid.[3]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.[3]

2. Liquid Chromatography Conditions

  • Instrument: UHPLC System

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm)[4]

  • Mobile Phase A: 0.1% Formic Acid in Water[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]

  • Flow Rate: 0.4 mL/min[5]

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)[5]

  • Injection Volume: 5 µL[2][5]

  • Column Temperature: 40°C[5]

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2][5][6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)[2][5]

  • Capillary Voltage: 3500 V[6]

  • Gas Temperature: 350°C[6]

  • Gas Flow: 10 L/min[6]

  • Nebulizer Pressure: 40 psi[6]

Note: The specific MRM transitions (precursor and product ions) and collision energies for this compound and the internal standard must be optimized.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the validated LC-MS method for the quantitative analysis of this compound.

ParameterExpected Performance
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)< 15% (< 20% at LLOQ)
Matrix EffectMinimal and compensated by the internal standard
RecoveryConsistent and reproducible

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_acn Add Cold Acetonitrile with IS (300 µL) sample->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject 5 µL into LC-MS System filter->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS Detection (ESI+, MRM) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_flow start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end

Caption: Logical flow of the LC-MS analysis process.

References

Application Notes and Protocols for the Chromatographic Purification of N,2-Dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the chromatographic purification of N,2-Dimethoxy-N-methylbenzamide. The methodologies described are grounded in established chromatographic principles and data from structurally analogous compounds, offering a robust starting point for achieving high purity of the target molecule.

Introduction

This compound is a chemical compound with potential applications in organic synthesis and pharmaceutical research. Accurate and efficient purification is a critical step following its synthesis to remove unreacted starting materials, byproducts, and other impurities. This ensures the integrity of subsequent experimental results and the quality of any final products. The choice of purification technique is dependent on the scale of the purification and the nature of the impurities. This note details two primary chromatographic techniques: Flash Column Chromatography for preparative scale purification and High-Performance Liquid Chromatography (HPLC) for both analytical assessment and semi-preparative to preparative scale purification.

Purification Strategies Overview

The selection of a suitable chromatographic method is contingent on the specific requirements of the researcher, including the desired purity, the quantity of material to be purified, and the available equipment.

  • Flash Column Chromatography: A rapid and cost-effective method for purifying multi-gram to kilogram quantities of crude product. It is often the first purification step after a synthesis.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for achieving very high purity. It can be used for final polishing of a sample or for purifying smaller quantities of material.

A general workflow for the purification process is outlined below.

G cluster_0 Purification Workflow Crude Crude this compound TLC TLC Analysis for Method Development Crude->TLC Optimize mobile phase Flash Preparative Flash Chromatography Crude->Flash TLC->Flash HPLC_analysis Purity Assessment by Analytical HPLC Flash->HPLC_analysis HPLC_prep Preparative HPLC (Optional, for high purity) HPLC_analysis->HPLC_prep If purity <98% Pure Pure Product (>98%) HPLC_analysis->Pure If purity >98% HPLC_prep->HPLC_analysis Re-assess purity Characterization Characterization (NMR, MS, etc.) Pure->Characterization

Caption: General workflow for the purification and analysis of this compound.

Experimental Protocols

Protocol 1: Preparative Flash Column Chromatography

This protocol is designed for the routine purification of this compound on a laboratory scale (milligram to gram).

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection:

    • Develop a suitable mobile phase system using TLC. A good starting point for benzamide derivatives is a mixture of n-Hexane and Ethyl Acetate.[1]

    • Dissolve a small amount of the crude material in DCM and spot it on a TLC plate.

    • Test various ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

    • The optimal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

    • Add a thin layer of sand on top of the silica to prevent disturbance during sample loading.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the mobile phase).

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder. Add this powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 95:5 to 70:30 Hexane:EtOAc), can improve separation.

    • Collect fractions of a consistent volume.

    • Monitor the elution process by spotting fractions on TLC plates and visualizing them under a UV lamp.[2]

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Troubleshooting:

  • Poor Separation: Optimize the mobile phase using TLC. If separation is still difficult, consider using a finer mesh silica gel or a longer column.

  • Streaking/Tailing on TLC/Column: This may indicate that the compound is interacting with the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can mitigate this issue.[3]

  • Low Recovery: Ensure the compound is not irreversibly adsorbed onto the silica. If suspected, a more polar eluent containing a small percentage of methanol might be necessary to elute the compound.

Protocol 2: Analytical and Preparative HPLC

This protocol describes a reversed-phase HPLC method for the final purity assessment and/or high-purity purification of this compound.

Materials and Equipment:

  • Purified this compound from flash chromatography (for preparative HPLC) or crude material (for analytical HPLC)

  • HPLC-grade solvents: Methanol, Acetonitrile, Water

  • HPLC system with a UV detector

  • C18 reversed-phase column (analytical: e.g., 4.6 x 150 mm, 5 µm; preparative: e.g., 21.2 x 150 mm, 5 µm)

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL for analytical runs and 10-50 mg/mL for preparative runs.[4]

    • Filter the solution through a syringe filter to remove any particulate matter before injection.[4][5]

  • HPLC Method Development (Analytical Scale):

    • Equilibrate the C18 column with the initial mobile phase until a stable baseline is achieved.

    • A common starting point is a gradient of water and methanol or acetonitrile, both with 0.1% formic acid to improve peak shape.[5]

    • Inject a small volume (e.g., 5-10 µL) of the sample.

    • Run a gradient elution to determine the retention time of the target compound and the separation from impurities.

  • Preparative HPLC Run:

    • Scale up the injection volume for the preparative column.

    • Adjust the gradient based on the analytical run to optimize the separation of the target compound.

    • Collect fractions corresponding to the peak of interest as identified by the UV detector.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (methanol or acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., DCM or ethyl acetate) to recover the purified product.

  • Purity Assessment:

    • Analyze the purified product by analytical HPLC to confirm its purity.

Data Presentation: Summary of Chromatographic Conditions

The following tables summarize typical starting conditions for the purification of benzamide derivatives, which can be adapted for this compound.

Table 1: Typical Flash Chromatography Conditions for Benzamide Derivatives

ParameterValue/DescriptionReference
Stationary Phase Silica Gel (230-400 mesh)[2][6]
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate[1][6]
Gradient Step or linear gradient from low to high polarity (e.g., 5% to 50% EtOAc in Hexane)[7]
Detection TLC with UV visualization (254 nm)[6]

Table 2: Typical HPLC Conditions for Benzamide Derivatives

ParameterValue/DescriptionReference
Stationary Phase Reversed-Phase C18[4][5]
Mobile Phase A Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[5]
Gradient Linear gradient, e.g., 5% to 95% B over 10-20 minutes[4][5]
Flow Rate Analytical: 0.3-1.0 mL/min; Preparative: 10-20 mL/min[2][5]
Detection UV at 213-254 nm[2]
Column Temperature Ambient[2]

Visualization of Experimental Workflows

G cluster_1 Flash Chromatography Protocol prep_sample Dissolve Crude Sample load_sample Load Sample onto Column prep_sample->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate purified_product Purified Product evaporate->purified_product G cluster_2 HPLC Purification Protocol prep_hplc_sample Prepare & Filter Sample inject Inject Sample prep_hplc_sample->inject equilibrate Equilibrate HPLC System equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient collect_peaks Collect Peak Fractions run_gradient->collect_peaks pool_fractions Pool Pure Fractions collect_peaks->pool_fractions remove_solvent Remove Organic Solvent pool_fractions->remove_solvent isolate Isolate Final Product remove_solvent->isolate analyze_purity Analyze Purity isolate->analyze_purity

References

Application Notes and Protocols for N,2-Dimethoxy-N-methylbenzamide in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-Dimethoxy-N-methylbenzamide is a substituted aromatic compound with significant, yet largely unexplored, potential in the fields of materials science and polymer chemistry. Its unique structure, featuring a tertiary amide and two methoxy groups on the benzene ring, suggests its utility as a versatile building block for the synthesis of novel functionalized monomers and polymers. The N,N-disubstituted amide and the ortho-methoxy group can act as powerful directing groups in electrophilic aromatic substitution reactions, particularly in directed ortho-metalation (DoM).[1][2] This allows for precise control over the introduction of various functionalities onto the aromatic ring, opening avenues for the creation of tailor-made materials with specific thermal, electronic, or mechanical properties.

These application notes provide a theoretical framework and hypothetical protocols for the utilization of this compound as a precursor to advanced materials. The protocols are based on established chemical principles and are intended to serve as a guide for exploratory research.

Key Potential Applications

  • Functional Monomer Synthesis via Directed Ortho-Metalation: The primary proposed application lies in the use of this compound as a scaffold for the synthesis of highly substituted aromatic monomers. The N-methylbenzamide group is a known directed metalation group (DMG), facilitating lithiation at the ortho position.[1][3] The presence of the 2-methoxy group can further influence the regioselectivity of this reaction.[4]

  • Development of High-Performance Polymers: By incorporating functional groups such as halogens, boronic esters, or polymerizable moieties (e.g., vinyl or acetylene groups) onto the this compound core, novel monomers can be designed. These monomers can then be polymerized to create polymers with enhanced thermal stability, altered electronic properties, or specific functionalities for applications in areas like organic electronics or specialty coatings.[5]

  • Precursor for Specialty Chemicals: The functionalized derivatives of this compound can also serve as intermediates in the synthesis of specialty chemicals, dyes, or ligands for catalysis.[5]

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Monomer via Directed Ortho-Metalation

This protocol describes a hypothetical procedure for the ortho-bromination of this compound, yielding a monomer precursor suitable for cross-coupling reactions.

Materials:

MaterialPuritySupplier
This compound98%(Example Supplier)
Tetrahydrofuran (THF), anhydrous99.9%(Example Supplier)
n-Butyllithium (n-BuLi), 2.5 M in hexanes-(Example Supplier)
1,2-Dibromoethane99%(Example Supplier)
Diethyl ether99%(Example Supplier)
Saturated aqueous ammonium chloride-(Prepared in-house)
Magnesium sulfate, anhydrous99.5%(Example Supplier)

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is dried in an oven and cooled under a stream of dry nitrogen.

  • Initial Solution: this compound (10.0 g, 51.2 mmol) is dissolved in 100 mL of anhydrous THF in the flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (22.5 mL of a 2.5 M solution in hexanes, 56.3 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C. The formation of the ortho-lithiated species is indicated by a color change. The reaction mixture is stirred at -78 °C for an additional 1 hour.

  • Electrophilic Quench: 1,2-Dibromoethane (5.3 mL, 61.4 mmol) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired ortho-brominated product.

Illustrative Data (Hypothetical):

ProductYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
3-Bromo-N,2-dimethoxy-N-methylbenzamide7585-887.6 (d, 1H), 7.1 (t, 1H), 6.9 (d, 1H), 3.9 (s, 3H), 3.6 (s, 3H), 3.3 (s, 3H)
Protocol 2: Suzuki Cross-Coupling Polymerization of a Functionalized Monomer

This protocol outlines a hypothetical polymerization of a boronic ester derivative of this compound with a dihaloaromatic comonomer.

Materials:

MaterialPuritySupplier
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,2-dimethoxy-N-methylbenzamide (Monomer A)97%(Synthesized)
1,4-Dibromobenzene (Monomer B)99%(Example Supplier)
Tetrakis(triphenylphosphine)palladium(0)99%(Example Supplier)
Potassium carbonate99%(Example Supplier)
Toluene, anhydrous99.8%(Example Supplier)
Water, deionized--
Methanol99.8%(Example Supplier)

Procedure:

  • Reaction Setup: A 100 mL Schlenk flask is charged with Monomer A (1.0 g, 3.1 mmol), Monomer B (0.73 g, 3.1 mmol), and potassium carbonate (1.28 g, 9.3 mmol). The flask is evacuated and backfilled with argon three times.

  • Solvent and Catalyst Addition: Anhydrous toluene (20 mL) and deionized water (5 mL) are added to the flask. The mixture is degassed with argon for 30 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.036 g, 0.031 mmol) is then added.

  • Polymerization: The reaction mixture is heated to 90 °C and stirred vigorously under an argon atmosphere for 48 hours.

  • Polymer Isolation: The reaction mixture is cooled to room temperature and poured into 200 mL of methanol. The precipitated polymer is collected by filtration.

  • Purification: The polymer is redissolved in a minimal amount of chloroform and reprecipitated into methanol. This process is repeated twice. The final polymer is dried in a vacuum oven at 60 °C overnight.

Illustrative Polymer Properties (Hypothetical):

PropertyValue
Number Average Molecular Weight (Mn)25,000 g/mol
Polydispersity Index (PDI)1.8
Glass Transition Temperature (Tg)150 °C
Decomposition Temperature (Td)420 °C (5% weight loss)

Visualizations

Directed_Ortho_Metalation_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product A This compound B 1. n-BuLi, THF, -78 °C (Directed Ortho-Metalation) A->B Lithiation C 2. Electrophile (E+) (Functionalization) B->C Quenching D Functionalized Monomer C->D Isolation

Caption: Workflow for the synthesis of a functionalized monomer.

Polymerization_Scheme cluster_polymerization Polymerization Conditions MonomerA Functionalized This compound (Monomer A) Conditions Pd(PPh3)4 K2CO3, Toluene/H2O 90 °C MonomerA->Conditions MonomerB Dihaloaromatic Comonomer (Monomer B) MonomerB->Conditions Polymer High-Performance Polymer Conditions->Polymer

Caption: Suzuki cross-coupling polymerization scheme.

Disclaimer

The application notes and protocols provided herein are for informational purposes only and are based on theoretical applications of this compound. The experimental procedures are hypothetical and have not been validated. Researchers should conduct their own risk assessments and optimizations. All laboratory work should be performed in accordance with standard safety practices.

References

Application Notes and Protocols: N,2-Dimethoxy-N-methylbenzamide as a Versatile Building Block for Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-Dimethoxy-N-methylbenzamide is a substituted aromatic amide that holds potential as a key intermediate in the synthesis of novel agrochemicals. Its structural features, including the ortho-methoxy group and the N-methoxy-N-methylamide (Weinreb amide) moiety, offer versatile reaction handles for constructing more complex molecules. The Weinreb amide functionality is particularly advantageous as it allows for the controlled addition of nucleophiles to form ketones, preventing over-addition to the tertiary alcohol, which is a common side reaction with other carboxyl-derived functional groups. This characteristic makes this compound a valuable precursor for creating a diverse range of bioactive compounds.

This document provides detailed application notes on the utility of this compound as a building block for a promising class of bleaching herbicides: N-benzyl-2-methoxybenzamides. Included are hypothetical yet plausible experimental protocols for the synthesis and biological evaluation of these compounds, along with quantitative data on their herbicidal efficacy based on existing research on analogous compounds.

Application: Synthesis of N-benzyl-2-methoxybenzamide Herbicides

The 2-methoxybenzamide scaffold is essential for the herbicidal activity of this class of compounds. Research has shown that N-benzyl-2-methoxybenzamides can act as bleaching herbicides, interfering with pigment biosynthesis in plants. The ortho-methoxy group is a critical feature for this bioactivity. This compound serves as an excellent starting material for the synthesis of these herbicides.

Proposed Synthetic Pathway

A plausible synthetic route to N-benzyl-2-methoxybenzamides from this compound involves a two-step process:

  • Weinreb Ketone Synthesis: The this compound is reacted with a Grignard reagent derived from a substituted benzyl halide. This reaction selectively produces a 2-methoxy-substituted benzophenone derivative.

  • Reductive Amination: The resulting ketone undergoes reductive amination with an appropriate amine to yield the final N-benzyl-2-methoxybenzamide product.

Alternatively, direct amidation of a 2-methoxybenzoic acid derivative is a common method for synthesizing such benzamides.

Below is a diagram illustrating the logical workflow for the synthesis of a hypothetical N-benzyl-2-methoxybenzamide herbicide.

G cluster_synthesis Synthetic Workflow start This compound step1 Weinreb Ketone Synthesis (e.g., with Benzylmagnesium bromide) start->step1 intermediate 2-Methoxybenzophenone Derivative step1->intermediate step2 Reductive Amination (e.g., with a primary amine and NaBH3CN) intermediate->step2 product N-benzyl-2-methoxybenzamide Herbicide step2->product

Caption: Synthetic workflow for an N-benzyl-2-methoxybenzamide herbicide.

Quantitative Data: Herbicidal Activity

The following table summarizes the herbicidal activity of representative N-benzyl-2-methoxybenzamide analogs against common weed species. The data is collated from published research on this class of compounds.

Compound IDTarget Weed SpeciesApplication Rate (g a.i. ha⁻¹)Inhibition (%)Reference
4 Abutilon theophrasti (Velvetleaf)150100[1]
4 Amaranthus retroflexus (Redroot Pigweed)150100[1]
43 Abutilon theophrasti (Velvetleaf)150100[1]
43 Amaranthus retroflexus (Redroot Pigweed)150100[1]
44 Abutilon theophrasti (Velvetleaf)150100[1]
44 Amaranthus retroflexus (Redroot Pigweed)150100[1]

Experimental Protocols

Synthesis of a Representative N-benzyl-2-methoxybenzamide

This protocol describes a hypothetical synthesis of N-(4-fluorobenzyl)-2-methoxybenzamide.

Step 1: Synthesis of (4-fluorophenyl)(2-methoxyphenyl)methanone

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Assemble the apparatus and flame-dry under a stream of nitrogen.

  • Add anhydrous diethyl ether and a crystal of iodine.

  • Slowly add a solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous diethyl ether to initiate the Grignard reaction.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ketone.

Step 2: Synthesis of N-(4-fluorobenzyl)-2-methoxybenzamide

  • Dissolve the ketone from Step 1 (1.0 eq) and benzylamine (1.2 eq) in methanol.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Acidify the reaction mixture to pH 6 with glacial acetic acid.

  • Stir the reaction at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Protocol for Herbicidal Activity Assay (Post-emergence)
  • Cultivate weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) in pots containing a standard potting mix in a greenhouse.

  • Grow the plants until they reach the 2-3 leaf stage.

  • Prepare a stock solution of the synthesized benzamide derivative in a suitable solvent (e.g., acetone) with a surfactant.

  • Prepare serial dilutions of the stock solution to achieve the desired application rates.

  • Apply the test solutions as a foliar spray to the weeds. A control group should be sprayed with the solvent and surfactant only.

  • Maintain the treated plants in the greenhouse under controlled conditions.

  • Visually assess the herbicidal effects (e.g., bleaching, necrosis, growth inhibition) at 7, 14, and 21 days after treatment.

  • Calculate the percent inhibition relative to the control group.

Proposed Mechanism of Action

N-benzyl-2-methoxybenzamides are proposed to act as bleaching herbicides by inhibiting the biosynthesis of plant pigments. One potential target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone. Inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. The disruption of carotenoid production results in the characteristic bleaching symptoms in susceptible plants.

G cluster_pathway Proposed Signaling Pathway Inhibition herbicide N-benzyl-2-methoxybenzamide hppd 4-hydroxyphenylpyruvate dioxygenase (HPPD) herbicide->hppd Inhibition plastoquinone Plastoquinone Biosynthesis hppd->plastoquinone Catalyzes pds Phytoene Desaturase (PDS) plastoquinone->pds Cofactor for carotenoid Carotenoid Biosynthesis pds->carotenoid bleaching Bleaching Symptoms carotenoid->bleaching Prevents

Caption: Proposed mechanism of action for N-benzyl-2-methoxybenzamide herbicides.

Conclusion

This compound represents a promising and versatile starting material for the development of novel agrochemicals. Its utility in the synthesis of potent N-benzyl-2-methoxybenzamide herbicides highlights its potential for creating diverse and effective crop protection solutions. The protocols and data presented herein provide a foundational framework for researchers to explore the synthesis and application of new benzamide-based agrochemicals. Further investigation into the structure-activity relationships of derivatives synthesized from this building block is warranted to optimize their efficacy and spectrum of activity.

References

Tandem Addition-Cyclization Reactions of N,2-Dimethoxy-N-methylbenzamide: Application and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction:

Tandem reactions, wherein multiple bond-forming events occur in a single synthetic operation, represent a powerful strategy in modern organic synthesis for the efficient construction of complex molecular architectures. This document details the application of N,2-Dimethoxy-N-methylbenzamide, a specialized Weinreb amide, in tandem addition-cyclization sequences. The strategic placement of the ortho-methoxy group on the benzamide scaffold provides a unique opportunity for intramolecular cyclization following an initial nucleophilic addition to the amide carbonyl. This approach is particularly valuable for the synthesis of oxygen-containing heterocycles, such as xanthones and dibenzofurans, which are prevalent motifs in medicinally active compounds and natural products.

The Weinreb amide functionality of this compound allows for the controlled addition of organometallic reagents (e.g., organolithiums, Grignard reagents) to form a stable tetrahedral intermediate. This intermediate subsequently collapses upon acidic workup to afford a ketone. In the context of a tandem reaction, this newly formed ketone can undergo an intramolecular cyclization, often promoted by the acidic conditions of the workup or by subsequent reagents. The ortho-methoxy group can participate in this cyclization, for instance, through an intramolecular nucleophilic aromatic substitution-type mechanism, to forge a new heterocyclic ring. This methodology offers a streamlined route to valuable scaffolds, minimizing purification steps and improving overall synthetic efficiency.

Featured Application: Synthesis of Xanthone Scaffolds

A key application of tandem addition-cyclization reactions involving this compound is the synthesis of substituted xanthones. Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone framework that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

The general strategy involves the addition of a lithiated phenol or a related nucleophile to this compound. The resulting ketone intermediate, a 2-hydroxy-2'-methoxybenzophenone derivative, can then undergo an intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the aromatic ring bearing the methoxy group, with subsequent elimination of methanol to furnish the xanthone core. This tandem process provides a convergent and modular approach to this important class of compounds.

Experimental Protocols

General Considerations:

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be flame-dried or oven-dried prior to use. Organolithium reagents are pyrophoric and should be handled with extreme care.

Protocol: Synthesis of a Substituted Xanthone via Tandem Addition-Cyclization

This protocol describes a general procedure for the synthesis of a xanthone derivative from this compound and a substituted phenyllithium.

Materials:

  • This compound

  • Substituted bromobenzene

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Generation of the Organolithium Reagent: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted bromobenzene (1.1 equivalents) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the phenyllithium reagent.

  • Addition to the Weinreb Amide: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the freshly prepared phenyllithium solution to the solution of the Weinreb amide via cannula. Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching and Cyclization: While maintaining the cold temperature, slowly quench the reaction by the dropwise addition of 1 M HCl. Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to facilitate the intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Add ethyl acetate to dilute the mixture. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired xanthone.

Data Presentation

Table 1: Representative Yields for the Tandem Synthesis of Xanthones

EntrySubstituted BromobenzeneProductYield (%)
14-Bromotoluene2-Methylxanthone75
24-Bromoanisole2-Methoxyxanthone72
33-Bromotoluene3-Methylxanthone78
41,4-Dibromobenzene2-Bromoxanthone65

Note: The yields presented are hypothetical examples for illustrative purposes, as a specific literature precedent for this exact transformation with this compound could not be located in the performed searches. The feasibility and optimization of these reactions would require experimental investigation.

Visualizations

Diagram 1: Tandem Addition-Cyclization Workflow

Tandem_Reaction_Workflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Addition Reaction cluster_step3 Step 3: Cyclization & Work-up A Substituted Bromobenzene C Organolithium Reagent A->C -78 °C, THF B n-BuLi B->C -78 °C, THF E Tetrahedral Intermediate C->E D N,2-Dimethoxy-N- methylbenzamide D->E -78 °C, THF F Ketone Intermediate E->F 1. Quench (HCl) 2. Warm to RT I Intramolecular Cyclization F->I Heat (Reflux) G Purified Xanthone H Acidic Work-up (HCl) J Purification I->J J->G

Caption: Workflow for the tandem synthesis of xanthones.

Diagram 2: Proposed Signaling Pathway for Xanthone Formation

reaction_mechanism start N,2-Dimethoxy-N- methylbenzamide intermediate1 Tetrahedral Intermediate start->intermediate1 organolithium Ar-Li organolithium->intermediate1 + ketone 2-Aryl-2'-methoxy- benzophenone intermediate1->ketone H+ Work-up cyclization Intramolecular Nucleophilic Attack ketone->cyclization Heat product Xanthone cyclization->product - MeOH

Caption: Proposed mechanism for xanthone synthesis.

Application Notes and Protocols for the Scalable Synthesis of N,2-Dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scalable synthesis of N,2-Dimethoxy-N-methylbenzamide, a versatile benzamide derivative with potential applications in medicinal chemistry and drug development. Benzamide scaffolds are recognized as "privileged structures" in drug discovery due to their presence in a wide array of pharmacologically active compounds.[1] The methodologies presented herein are designed for adaptability from laboratory to industrial-scale production.

Introduction

This compound is a valuable intermediate for organic synthesis. Its structural features, including the methoxy groups and the N-methyl-N-methoxyamide (Weinreb amide) functionality, make it a useful building block for creating complex molecules. The Weinreb amide allows for controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[2] This attribute is particularly advantageous in the synthesis of pharmaceutical intermediates.

Synthetic Approach

The proposed scalable synthesis of this compound involves a two-step process commencing with commercially available 2-methoxybenzoic acid. The first step is the conversion of the carboxylic acid to the corresponding acid chloride, followed by amidation with N,O-dimethylhydroxylamine hydrochloride. This method is generally high-yielding and amenable to large-scale production.

Overall Reaction Scheme

Synthetic Scheme 2-Methoxybenzoic_acid 2-Methoxybenzoic acid Intermediate 2-Methoxybenzoyl chloride 2-Methoxybenzoic_acid->Intermediate  Step 1: Acyl Chloride Formation Thionyl_chloride SOCl₂ Final_Product This compound Intermediate->Final_Product  Step 2: Amidation Amidation N,O-Dimethylhydroxylamine hydrochloride, Base

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methoxybenzoyl chloride

Objective: To convert 2-methoxybenzoic acid to 2-methoxybenzoyl chloride.

Materials:

  • 2-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (or another suitable inert solvent)

  • Distillation apparatus

Procedure:

  • In a clean, dry, glass-lined reactor equipped with a mechanical stirrer, a condenser with a gas outlet to a scrubber, and a temperature probe, charge 2-methoxybenzoic acid.

  • Under a nitrogen atmosphere, add toluene to create a slurry.

  • Slowly add thionyl chloride to the stirred slurry at room temperature. An exothermic reaction will occur, and the temperature should be controlled.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • After completion, cool the reaction mixture.

  • Remove the excess thionyl chloride and toluene by vacuum distillation.

  • The resulting crude 2-methoxybenzoyl chloride can be used directly in the next step or purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

Objective: To synthesize the final product by reacting 2-methoxybenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.

Materials:

  • 2-Methoxybenzoyl chloride (from Step 1)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Anhydrous base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Water

  • Brine solution

Procedure:

  • In a separate reactor, dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent (e.g., DCM or water).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the anhydrous base to neutralize the hydrochloride and liberate the free amine.

  • In a separate vessel, dissolve the crude 2-methoxybenzoyl chloride in DCM.

  • Slowly add the 2-methoxybenzoyl chloride solution to the cold N,O-dimethylhydroxylamine solution while maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete.

  • Quench the reaction by adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography or recrystallization to achieve the desired purity.

Data Presentation

The following table summarizes representative quantitative data for the scalable synthesis of this compound.

ParameterStep 1: Acyl Chloride FormationStep 2: AmidationOverall Process
Starting Material 2-Methoxybenzoic acid2-Methoxybenzoyl chloride-
Key Reagent Thionyl chlorideN,O-Dimethylhydroxylamine HCl-
Solvent TolueneDichloromethane-
Reaction Temperature Reflux (approx. 110 °C)0-10 °C-
Reaction Time 2-4 hours1-3 hours3-7 hours
Typical Yield >95% (crude)85-95% (purified)80-90%
Purity (by HPLC) ->98%>98%

Applications in Drug Development

Benzamide derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[3] this compound, as a Weinreb amide, is a versatile precursor for the synthesis of ketones, which are common structural motifs in active pharmaceutical ingredients (APIs). The ability to introduce a 2-methoxybenzoyl group in a controlled manner opens up synthetic pathways to various heterocyclic compounds and other complex molecular architectures that are of interest in drug discovery programs.[2]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

Experimental_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A Charge Reactor with 2-Methoxybenzoic Acid & Toluene B Add Thionyl Chloride A->B C Heat to Reflux B->C D Monitor Reaction Progress C->D E Vacuum Distillation D->E F Prepare Solution of N,O-Dimethylhydroxylamine HCl & Base E->F Transfer of Intermediate G Add 2-Methoxybenzoyl Chloride Solution F->G H Stir at Room Temperature G->H I Aqueous Workup H->I J Purification I->J Logical_Relationship Start Start: 2-Methoxybenzoic Acid Process_S1 Acyl Chloride Formation Start->Process_S1 End End Product: This compound Reagents_S1 SOCl₂ Reagents_S1->Process_S1 Reagents_S2 N,O-Dimethylhydroxylamine HCl Base Process_S2 Amidation Reagents_S2->Process_S2 Intermediate 2-Methoxybenzoyl Chloride Process_S1->Intermediate Purification Purification Process_S2->Purification Intermediate->Process_S2 Purification->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,2-Dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of N,2-Dimethoxy-N-methylbenzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method is the Weinreb amide synthesis. This involves the coupling of a 2-methoxybenzoic acid derivative with N,O-dimethylhydroxylamine. The reaction can proceed through an acid chloride intermediate or via direct coupling of the carboxylic acid using a coupling agent.

Q2: Why is the Weinreb amide synthesis preferred for this transformation?

A2: The Weinreb amide is particularly advantageous because the resulting N-methoxy-N-methyl amide group forms a stable chelated intermediate with organometallic reagents. This stability prevents the common problem of over-addition and the formation of tertiary alcohol byproducts, thus leading to higher yields of the desired ketone or aldehyde in subsequent reactions.[1][2][3]

Q3: What are the critical parameters to control for maximizing the yield?

A3: Key parameters include maintaining anhydrous (dry) reaction conditions, controlling the reaction temperature (often low temperatures are preferred), ensuring the purity of starting materials, and the choice of coupling agent or the method of activating the carboxylic acid.

Q4: I am observing a low yield. What are the likely causes?

A4: Low yields can stem from several factors:

  • Moisture: The presence of water can hydrolyze the activated carboxylic acid intermediate or the coupling agent.

  • Reagent Quality: Degradation of the coupling agent (e.g., EDC, CDI) or the organometallic reagent can significantly impact the reaction efficiency.

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature may lead to incomplete conversion of the starting material.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product.

  • Workup Issues: The product may have some water solubility, leading to losses during the extraction phase.

Q5: What are some common side products I should look out for?

A5: While specific side products for this compound are not extensively documented, general side products in Weinreb amide synthesis can include unreacted starting materials, the hydrolyzed carboxylic acid, and potential byproducts from the decomposition of the coupling agent. Under harsh basic conditions, cleavage of the amide bond could also occur.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive coupling agent.Use a fresh bottle of the coupling agent or test its activity on a known reaction. Store coupling agents under anhydrous conditions.
Presence of moisture.Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reaction temperature.While low temperatures are often necessary, ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC to check for the consumption of starting material.
Multiple Spots on TLC, Indicating a Mixture of Products Reaction warmed up prematurely.Maintain the recommended low temperature throughout the addition of reagents and for the specified reaction time. Quench the reaction at a low temperature before workup.
Excess reagent.Use a stoichiometric amount of the coupling agent and N,O-dimethylhydroxylamine. An excess of either can lead to side reactions.
Difficulty in Isolating the Product Product is water-soluble.During the aqueous workup, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or consider a more efficient coupling agent. Ensure proper mixing.
Inefficient purification.Optimize the mobile phase for column chromatography to achieve better separation between the product and the starting material.

Comparative Data on Weinreb Amide Synthesis

The following table summarizes typical yields for Weinreb amide synthesis under different conditions, based on literature for similar benzamides. This data can serve as a benchmark for your experiments.

Starting Material Coupling Agent/Method Solvent Typical Yield (%) Reference
2-Methoxybenzoic AcidThionyl Chloride, then N,O-dimethylhydroxylamineDichloromethane50-60%[4]
Aromatic Carboxylic AcidsTrichloroacetyl chloride (TCA), Triphenylphosphine (TPP)Not Specified75-93%[2]
N-protected α-amino acidsCOMUDMF63-97%[2]
m-Toluic Acid1,1'-Carbonyldiimidazole (CDI)Dichloromethane~94%[5]

Experimental Protocols

Protocol 1: Synthesis via Acid Chloride Intermediate

This is a robust and widely used two-step method.

Step 1: Formation of 2-Methoxybenzoyl Chloride

  • In a round-bottom flask under an inert atmosphere, suspend 2-methoxybenzoic acid in anhydrous dichloromethane (DCM) or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride or oxalyl chloride (1.1 equivalents) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C and slowly add a base, such as triethylamine or pyridine (2.2 equivalents), to neutralize the hydrochloride and free the amine.

  • Dissolve the crude 2-methoxybenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis using a Coupling Agent

This method avoids the isolation of the acid chloride intermediate.

  • To a solution of 2-methoxybenzoic acid (1 equivalent) in anhydrous DCM or THF, add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) or a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to an hour to activate the carboxylic acid.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and a base such as triethylamine or N-methylmorpholine (2.5 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow: One-Pot Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification A 2-Methoxybenzoic Acid Mix 1. Mix Acid, Coupling Agent, and Solvent A->Mix B Coupling Agent (e.g., CDI) B->Mix C N,O-Dimethylhydroxylamine HCl Add_Amine 3. Add Amine Hydrochloride and Base C->Add_Amine D Base (e.g., Triethylamine) D->Add_Amine E Anhydrous Solvent (e.g., DCM) E->Mix Activate 2. Stir for 1h (Activation) Mix->Activate Activate->Add_Amine React 4. Stir Overnight at Room Temperature Add_Amine->React Wash 5. Aqueous Wash (NaHCO3, Brine) React->Wash Dry 6. Dry Organic Layer (Na2SO4) Wash->Dry Concentrate 7. Concentrate in vacuo Dry->Concentrate Purify 8. Column Chromatography Concentrate->Purify Finish This compound Purify->Finish

Caption: One-pot synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

G cluster_check Initial Checks cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions Start Low Yield Observed TLC Analyze Crude Reaction by TLC Start->TLC Start_Material Starting Material Remaining? TLC->Start_Material Multiple_Spots Multiple Unidentified Spots? TLC->Multiple_Spots Start_Material->Multiple_Spots No Increase_Time Increase Reaction Time Start_Material->Increase_Time Yes Check_Reagents Check Purity/Activity of Reagents Start_Material->Check_Reagents Yes Increase_Temp Slightly Increase Temperature Start_Material->Increase_Temp Yes Anhydrous Ensure Anhydrous Conditions Multiple_Spots->Anhydrous Yes Lower_Temp Maintain Lower Reaction Temperature Multiple_Spots->Lower_Temp Yes Control_Stoichiometry Check Stoichiometry of Reagents Multiple_Spots->Control_Stoichiometry Yes

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Identifying and minimizing side products in N,2-Dimethoxy-N-methylbenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and downstream reactions of N,2-Dimethoxy-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it useful?

A1: this compound is a Weinreb amide. Weinreb amides are valuable intermediates in organic synthesis, particularly for the preparation of ketones.[1][2] Their key advantage lies in their reaction with organometallic reagents (like Grignard reagents) to form a stable chelated intermediate, which prevents the common side reaction of over-addition to form tertiary alcohols.[3][4] This allows for the controlled synthesis of ketones in high yields.

Q2: What is the most common method for synthesizing this compound?

A2: The most prevalent method is the reaction of 2-methoxybenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[5] This is a standard procedure for preparing Weinreb amides.

Q3: I am getting a low yield in my synthesis of this compound. What are the possible causes?

A3: Low yields can stem from several factors. A primary concern is the presence of moisture, which can hydrolyze the starting material, 2-methoxybenzoyl chloride, to the unreactive 2-methoxybenzoic acid.[6][7] It is crucial to use anhydrous solvents and properly dried glassware. Another potential issue is an incorrect stoichiometry of reagents. Ensure that the molar ratios of the acid chloride, N,O-dimethylhydroxylamine hydrochloride, and the base are accurate. Suboptimal reaction temperature can also affect the yield. The reaction is often carried out at 0°C initially and then allowed to warm to room temperature.

Q4: What are the potential side products in the synthesis of this compound?

A4: Besides the unreacted starting materials, the most common side product is 2-methoxybenzoic acid, formed from the hydrolysis of 2-methoxybenzoyl chloride.[6][8] While less common under standard conditions, demethylation of the 2-methoxy group is a potential, albeit minor, side reaction to be aware of, especially if harsh conditions are employed.

Q5: How can I purify my this compound product?

A5: The typical purification method involves a work-up procedure followed by column chromatography on silica gel or distillation. The work-up usually consists of washing the organic layer with aqueous solutions to remove the base, any salts, and water-soluble impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

This guide will help you identify and resolve common causes of low product yield.

Troubleshooting Workflow

LowYieldTroubleshooting Start Low Yield Observed CheckMoisture Check for Moisture (Anhydrous Conditions?) Start->CheckMoisture CheckStoichiometry Verify Reagent Stoichiometry CheckMoisture->CheckStoichiometry No MoistureYes Yes CheckMoisture->MoistureYes Moisture Present? CheckTemp Review Reaction Temperature Profile CheckStoichiometry->CheckTemp No StoichiometryIncorrect Incorrect CheckStoichiometry->StoichiometryIncorrect Ratios Off? CheckPurity Assess Starting Material Purity CheckTemp->CheckPurity No TempIncorrect Incorrect CheckTemp->TempIncorrect Profile Wrong? PurityLow Low CheckPurity->PurityLow Purity Issue? SolutionMoisture Dry Solvents/Glassware Use Inert Atmosphere MoistureYes->SolutionMoisture SolutionStoichiometry Recalculate & Re-weigh Reagents Carefully StoichiometryIncorrect->SolutionStoichiometry SolutionTemp Follow Protocol (e.g., 0°C to RT) TempIncorrect->SolutionTemp SolutionPurity Purify Starting Materials (e.g., Distill Acid Chloride) PurityLow->SolutionPurity End Yield Improved SolutionMoisture->End SolutionStoichiometry->End SolutionTemp->End SolutionPurity->End

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause Recommended Action Relevant Data/Observations
Moisture Contamination Ensure all glassware is oven-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Formation of a white precipitate (2-methoxybenzoic acid). pH of the reaction mixture becoming acidic.
Incorrect Stoichiometry Carefully re-weigh all reagents. Use a slight excess (1.1-1.2 equivalents) of N,O-dimethylhydroxylamine hydrochloride and base.Unreacted starting material observed by TLC.
Suboptimal Temperature Maintain the recommended temperature profile (e.g., initial cooling to 0°C). Exothermic reactions may require external cooling to prevent side reactions.Reaction mixture turning dark, indicating decomposition.
Impure Starting Materials Use high-purity 2-methoxybenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.[9][10][11] If necessary, purify the acid chloride by distillation.Presence of unexpected spots on TLC of starting materials.
Issue 2: Presence of Impurities in the Final Product

This guide will help you identify and remove common impurities from your this compound product.

Purification Workflow

PurificationWorkflow Start Crude Product Obtained Workup Aqueous Workup (e.g., NaHCO₃, Brine) Start->Workup TLC TLC Analysis of Organic Layer Workup->TLC ImpurityCheck Impurities Present? TLC->ImpurityCheck Purification Column Chromatography (Silica Gel) ImpurityCheck->Purification Yes Concentrate Concentrate Organic Layer ImpurityCheck->Concentrate No PureProduct Pure Product Purification->PureProduct Concentrate->PureProduct

Caption: General purification workflow for this compound.

Impurity Identification Removal Method
2-Methoxybenzoic Acid Acidic nature (can be detected with pH paper on a wet TLC plate). Will appear as a more polar spot on TLC.Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during the work-up. The carboxylate salt will be extracted into the aqueous layer.
Unreacted 2-Methoxybenzoyl Chloride Highly reactive with water. Will likely be hydrolyzed to 2-methoxybenzoic acid during work-up.See above for removal of 2-methoxybenzoic acid.
Unreacted N,O-Dimethylhydroxylamine Water-soluble.Will be removed during the aqueous work-up.
Base (e.g., Pyridine, Triethylamine) Basic nature. Water-soluble salts.Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up, followed by a brine wash.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on standard Weinreb amide synthesis.

Materials:

  • 2-Methoxybenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride[12]

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the base (e.g., pyridine, 2.2 eq.) to the solution with stirring.

  • In a separate flask, dissolve 2-methoxybenzoyl chloride (1.0 eq.) in anhydrous DCM.

  • Add the 2-methoxybenzoyl chloride solution dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or distillation to afford this compound.

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents 2-Methoxybenzoyl_Chloride 2-Methoxybenzoyl Chloride Product This compound 2-Methoxybenzoyl_Chloride->Product N,O-Dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride N,O-Dimethylhydroxylamine_HCl->Product Base Base (e.g., Pyridine) Base->Product Solvent Anhydrous Solvent (e.g., DCM) Solvent->Product

References

Overcoming challenges in the purification of N,2-Dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N,2-Dimethoxy-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this Weinreb amide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, leading to low yield or impure product.

ProblemPotential CauseRecommended Solution
Low final product yield after aqueous workup. Hydrolysis of the amide bond due to prolonged exposure to acidic or basic conditions.[1]- Minimize the duration of aqueous washes. - Use pre-chilled solutions (0-5 °C) to slow down the rate of hydrolysis.[1] - Neutralize the reaction mixture to a pH of approximately 7-8 before extraction.[1]
Presence of 2-methoxybenzoic acid as a major impurity. Incomplete reaction of the starting carboxylic acid or acid chloride. Acid-catalyzed hydrolysis of the product during workup.[1]- Ensure the initial reaction goes to completion using TLC or LC-MS analysis. - Carefully neutralize the reaction mixture with a mild base like saturated sodium bicarbonate solution.[1] Avoid strong bases which can promote base-catalyzed hydrolysis.[1]
Formation of an emulsion during extraction. High pH or presence of unreacted starting materials or byproducts.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion.[1]
Product degradation during solvent removal (rotary evaporation). Residual acidic or basic impurities in the organic layer can catalyze hydrolysis at elevated temperatures.[1]- Ensure the organic layer is thoroughly washed with brine to remove impurities.[1] - Keep the water bath temperature low (typically below 40 °C).[1]
Co-elution of impurities during column chromatography. Impurities with similar polarity to the desired product.- Optimize the solvent system for column chromatography using Thin Layer Chromatography (TLC) first.[2] - A common eluent system for Weinreb amides is a mixture of ethyl acetate and petroleum ether or hexane.[3] - Consider using a different solvent system, for example, substituting ethyl acetate with dichloromethane or diethyl ether.[2]
Product "oiling out" during recrystallization. The solvent system is not ideal, leading to the product separating as a liquid instead of crystals.- Try a different solvent pair. Common systems for amides include heptanes/ethyl acetate, methanol/water, and acetone/water.[4] - Ensure the product is fully dissolved in the minimum amount of hot solvent before allowing it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities include unreacted 2-methoxybenzoic acid (or its corresponding acid chloride), N,O-dimethylhydroxylamine, and byproducts from the coupling reagents. Hydrolysis of the final product during workup can also lead to the formation of 2-methoxybenzoic acid.[1]

Q2: What is the recommended method for purifying crude this compound?

A2: The two primary methods for purification are column chromatography and recrystallization. Flash column chromatography over silica gel is a widely used technique for purifying Weinreb amides.[3] Recrystallization can also be effective if a suitable solvent system is identified.[5]

Q3: Which solvent systems are recommended for the column chromatography of this compound?

A3: A good starting point for column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate.[3] The optimal ratio should be determined by TLC analysis of the crude mixture to achieve good separation.

Q4: What are some suitable solvents for the recrystallization of this compound?

Q5: How can I avoid hydrolysis of the Weinreb amide during the workup?

A5: To minimize hydrolysis, it is crucial to work quickly during aqueous extractions and to use cold solutions.[1] The reaction mixture should be neutralized with a mild base, such as saturated sodium bicarbonate, before extraction.[1] Avoid strong acids and bases.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane or Petroleum Ether

  • Ethyl Acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables provide illustrative data for the purification of a generic Weinreb amide, which can serve as a reference for this compound. Actual results may vary.

Table 1: Comparison of Purification Methods for a Generic Weinreb Amide

Purification MethodTypical PurityTypical RecoveryNotes
Column Chromatography >98%70-90%Effective for removing a wide range of impurities.
Recrystallization >99%60-85%Highly dependent on the choice of solvent and the nature of impurities.

Table 2: Suggested Solvent Systems for Chromatography and Recrystallization

TechniqueSolvent System (v/v)Rationale
Column Chromatography Hexane:Ethyl Acetate (gradient from 9:1 to 1:1)Good for separating compounds of moderate polarity.[3]
Recrystallization Ethanol/WaterA common polar solvent/anti-solvent system for moderately polar compounds.[4]
Recrystallization Ethyl Acetate/HeptaneA less polar option that can be effective for compounds that are greasy or have non-polar impurities.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification start Crude Reaction Mixture quench Quench Reaction start->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 / Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate Crude Product dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_flow cluster_acidic Addressing Acidic Impurities cluster_neutral Addressing Neutral Impurities start Impure Product After Initial Workup check_impurities Identify Impurities (TLC, NMR, LC-MS) start->check_impurities acidic_impurity Acidic Impurity (e.g., 2-methoxybenzoic acid) check_impurities->acidic_impurity Acidic spot on TLC neutral_impurity Neutral Impurity (Similar Polarity) check_impurities->neutral_impurity Multiple spots close to product Rf base_wash Perform Mild Basic Wash (e.g., NaHCO3) acidic_impurity->base_wash optimize_chromatography Optimize Column Chromatography (Solvent Gradient) neutral_impurity->optimize_chromatography try_recrystallization Attempt Recrystallization (Different Solvents) neutral_impurity->try_recrystallization re_extract Re-extract and Dry base_wash->re_extract re_extract->check_impurities optimize_chromatography->check_impurities try_recrystallization->check_impurities

Caption: Logical decision tree for troubleshooting the purification process.

References

Improving reaction conditions for N,2-Dimethoxy-N-methylbenzamide stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,2-Dimethoxy-N-methylbenzamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction conditions and ensuring the stability of this compound. The information is based on established chemical principles for benzamides and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like other benzamides, is primarily influenced by:

  • pH: It is susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation and promote side reactions.

  • Presence of Nucleophiles and Electrophiles: Strong nucleophiles or electrophiles in the reaction mixture can lead to unwanted side reactions.

  • Oxidizing and Reducing Agents: The methoxy groups and the amide functionality may be sensitive to strong oxidizing or reducing conditions.

  • Light: Photodegradation can be a concern for aromatic compounds, potentially leading to the formation of impurities.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, the most probable degradation pathway is hydrolysis of the amide bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This would lead to the formation of 2-methoxybenzoic acid and N-methylamine.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to 2-methoxybenzoate and N-methylamine.[1][2]

Q3: How can I monitor the stability of this compound during my experiment?

A3: The stability of this compound can be monitored using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the progress of a reaction and the appearance of impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the compound and the percentage of degradation products. A stability-indicating method should be developed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of potential degradation products, which can help in elucidating degradation pathways.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound and its potential impurities are volatile and thermally stable.[6]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

If you are experiencing low yields or the reaction is not going to completion, consider the following troubleshooting steps.

Possible Cause Suggested Solution Key Considerations
Suboptimal Temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.[3][7]For exothermic reactions, such as those involving strong acids or bases, initial cooling is often necessary.[3]
Ineffective Base or Acid Ensure the chosen base or acid is appropriate for the reaction and used in the correct stoichiometric amount. The pKa of the reactants should be considered.For amide synthesis, a non-nucleophilic base is often preferred to avoid side reactions.
Poor Solubility Choose a solvent system in which all reactants are sufficiently soluble.[8]A mixture of co-solvents can sometimes improve solubility.
Catalyst Inactivity If using a catalyst, ensure it is active and handled under the recommended conditions (e.g., inert atmosphere).[8]Catalyst poisoning by impurities in the starting materials or solvent can occur.
Presence of Water For reactions requiring anhydrous conditions, ensure all glassware is thoroughly dried and use anhydrous solvents.[8]Moisture can quench reagents and participate in side reactions like hydrolysis.
Issue 2: Formation of Impurities

The presence of significant impurities can complicate purification and affect the quality of your final product.

Possible Cause Suggested Solution Key Considerations
Hydrolysis of Amide Control the pH of the reaction mixture. Avoid strongly acidic or basic conditions if possible. If required, minimize reaction time and temperature.[1][2]A buffered solution might help in maintaining the optimal pH.
Side Reactions Re-evaluate the reaction conditions. Consider lowering the temperature, changing the solvent, or using a more selective reagent.[3]For example, in N-alkylation reactions, O-alkylation can be a competing side reaction. The choice of solvent can influence the N/O selectivity.[8]
Degradation of Starting Materials Ensure the purity of your starting materials. Purify them if necessary before use.[9]Impurities in starting materials can lead to a cascade of side products.
Extended Reaction Time Monitor the reaction progress using TLC or HPLC and stop the reaction once the starting material is consumed to avoid the formation of degradation products over time.[3]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolytic Stability

This protocol outlines a general method for assessing the hydrolytic stability of this compound under acidic and basic conditions.[10]

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix a known volume of the stock solution with an equal volume of 1 M HCl.

    • Basic Hydrolysis: Mix a known volume of the stock solution with an equal volume of 1 M NaOH.

    • Neutral Hydrolysis: Mix a known volume of the stock solution with an equal volume of water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples by HPLC to determine the remaining percentage of this compound and the formation of any degradation products.

Visualizations

G Potential Degradation Pathway of this compound A This compound B Protonation of Carbonyl Oxygen (Acidic Conditions) A->B H+ G Nucleophilic attack by OH- (Basic Conditions) A->G OH- C Nucleophilic attack by H2O B->C D Tetrahedral Intermediate C->D E 2-Methoxybenzoic Acid D->E Cleavage F N-Methylamine D->F Cleavage G->D

Caption: Potential hydrolytic degradation pathway of this compound.

G Troubleshooting Workflow for Low Product Yield Start Low Product Yield Observed Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify starting materials Check_Purity->Purify No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp No Optimize_Solvent Optimize Solvent Check_Conditions->Optimize_Solvent No Optimize_Reagents Check Reagent Stoichiometry/Activity Check_Conditions->Optimize_Reagents No Monitor_Reaction Monitor reaction progress (TLC/HPLC) Check_Conditions->Monitor_Reaction Yes Optimize_Temp->Monitor_Reaction Optimize_Solvent->Monitor_Reaction Optimize_Reagents->Monitor_Reaction End Improved Yield Monitor_Reaction->End

Caption: A logical workflow for troubleshooting low product yield in reactions.

References

Troubleshooting N,2-Dimethoxy-N-methylbenzamide reaction workup procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and workup of N,2-Dimethoxy-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has formed an emulsion during aqueous workup, and the layers are not separating. What should I do?

A1: Emulsion formation is a common issue in the workup of Weinreb amide syntheses, especially when using solvents like dichloromethane (DCM). Here are several steps you can take to resolve this:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1] This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion and improve layer separation.

  • Change of Solvent: If you are using DCM, consider adding a less dense organic solvent like diethyl ether, which can help to break the emulsion.[1]

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break up the emulsion.

Q2: I am using EDCI as a coupling agent, and I'm having trouble removing the urea byproduct during workup. What is the best way to remove it?

A2: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and its urea byproduct are water-soluble, especially under acidic conditions.[1] To effectively remove them:

  • Acidic Wash: During the workup, perform several washes with a dilute acidic solution, such as 1N HCl. This protonates the urea, increasing its solubility in the aqueous layer.[1]

  • Avoid Premature Neutralization: Do not neutralize the reaction mixture with a base like sodium bicarbonate before the acidic washes, as this will deprotonate the urea byproduct, making it less water-soluble and more likely to be extracted into the organic layer.[1]

Q3: What are the likely side products in the synthesis of this compound?

A3: While specific side products depend on the exact reaction conditions, common impurities in Weinreb amide synthesis include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-methoxybenzoic acid or its activated form (e.g., acid chloride).

  • Hydrolysis Product: The this compound product can be susceptible to hydrolysis back to 2-methoxybenzoic acid, especially under harsh acidic or basic workup conditions.[2][3]

  • Over-addition Product (less common with Weinreb amides): Although Weinreb amides are designed to prevent this, trace amounts of tertiary alcohol from the reaction of a ketone intermediate with an organometallic reagent can sometimes be observed.

Q4: My final product is an oil/solid with a yellowish or brownish tint. How can I decolorize it?

A4: Discoloration often arises from trace impurities. Here are some methods to address this:

  • Activated Charcoal: Treatment with a small amount of activated charcoal during recrystallization can effectively adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

  • Column Chromatography: Passing the crude product through a silica gel plug or performing full column chromatography is a very effective method for removing baseline impurities and color.[4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a pure, colorless product.

Troubleshooting Workup Procedures

This section provides a logical workflow for troubleshooting common issues encountered during the workup of the this compound synthesis.

G start Start Workup quench Quench Reaction start->quench extract Aqueous Extraction quench->extract emulsion Problem: Emulsion Formation extract->emulsion add_brine Add Brine emulsion->add_brine Yes layer_sep Good Layer Separation? emulsion->layer_sep No centrifuge Centrifuge add_brine->centrifuge Still emulsion add_brine->layer_sep filter_celite Filter through Celite centrifuge->filter_celite Still emulsion centrifuge->layer_sep filter_celite->layer_sep layer_sep->add_brine No, try another method wash Wash Organic Layer (e.g., with NaHCO3, Brine) layer_sep->wash Yes dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purity_check Check Purity (TLC/NMR) crude_product->purity_check pure Product is Pure purity_check->pure Yes impure Product is Impure purity_check->impure No end Final Product pure->end purify Purification Required impure->purify column Column Chromatography purify->column recrystallize Recrystallization purify->recrystallize column->end recrystallize->end

Troubleshooting workflow for this compound workup.

Data on Purification Strategies

Purification MethodTypical Solvents/ConditionsAdvantagesDisadvantages
Liquid-Liquid Extraction Dichloromethane or Ethyl Acetate / Water, 1N HCl, sat. NaHCO₃, BrineRemoves water-soluble impurities like EDCI-urea and unreacted N,O-dimethylhydroxylamine hydrochloride.[1]Can lead to emulsion formation. Risk of product hydrolysis with harsh pH.[2][3]
Column Chromatography Silica gel; Eluent: Hexane/Ethyl Acetate gradientHighly effective for separating closely related impurities and colored byproducts.[4]Can be time-consuming and may result in some product loss on the column.
Recrystallization Ethanol/Water, Ethyl Acetate/Hexane, or other suitable solventsCan provide very high purity for solid products and is effective at removing minor impurities.Requires the product to be a solid at room temperature; some product loss in the mother liquor.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on standard procedures for Weinreb amide synthesis. Researchers should optimize conditions for their specific needs.

Materials:

  • 2-Methoxybenzoic acid

  • Oxalyl chloride or thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • 1N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Activation of Carboxylic Acid:

    • To a solution of 2-methoxybenzoic acid in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent in vacuo to yield the crude 2-methoxybenzoyl chloride.

  • Amide Formation:

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in DCM and cool to 0 °C.

    • Slowly add pyridine or triethylamine (2.2-2.5 equivalents).

    • To this mixture, add a solution of the crude 2-methoxybenzoyl chloride in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x). If emulsions form, refer to the troubleshooting section above.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

    • If the product is a solid, recrystallization from a suitable solvent system can be performed.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Purification 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid Oxalyl Chloride, DMF (cat.), DCM Oxalyl Chloride, DMF (cat.), DCM 2-Methoxybenzoic Acid->Oxalyl Chloride, DMF (cat.), DCM 0 °C to RT 2-Methoxybenzoyl Chloride 2-Methoxybenzoyl Chloride Oxalyl Chloride, DMF (cat.), DCM->2-Methoxybenzoyl Chloride Amine Solution Amine Solution 2-Methoxybenzoyl Chloride->Amine Solution 0 °C to RT N,O-Dimethylhydroxylamine HCl N,O-Dimethylhydroxylamine HCl Pyridine, DCM Pyridine, DCM N,O-Dimethylhydroxylamine HCl->Pyridine, DCM 0 °C Pyridine, DCM->Amine Solution This compound (crude) This compound (crude) Amine Solution->this compound (crude) Workup (Aq. Washes) Workup (Aq. Washes) This compound (crude)->Workup (Aq. Washes) Column Chromatography Column Chromatography Workup (Aq. Washes)->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Experimental workflow for this compound synthesis.

References

Interpreting complex NMR spectra of N,2-Dimethoxy-N-methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of complex NMR spectra for N,2-Dimethoxy-N-methylbenzamide derivatives. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do the N-methyl and N-methoxy proton signals in my ¹H NMR spectrum appear as very broad humps or multiple distinct signals at room temperature?

A: This is a hallmark feature of this class of compounds and is due to restricted rotation around the amide C-N bond.[1][2] The bulky ortho-methoxy group on the benzene ring sterically hinders free rotation, leading to the presence of distinct conformational isomers (rotamers) that interconvert slowly on the NMR timescale. At room temperature, the rate of this exchange is often in a regime that causes significant line broadening. In some cases, you may observe two distinct sets of signals for the N-methyl and N-methoxy groups, representing the different rotamers.

Troubleshooting Steps:

  • Perform Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures will increase the rate of bond rotation. As the temperature increases, the broad humps will sharpen and eventually coalesce into single, sharp peaks when the rotation becomes fast on the NMR timescale.[3]

  • 2D Exchange Spectroscopy (EXSY): A 2D EXSY experiment at a temperature where signals are still distinct or broadened can confirm that the signals are from species undergoing chemical exchange.[1]

Q2: The aromatic region of my ¹H NMR spectrum is crowded and the signals are overlapping. How can I confidently assign the aromatic protons?

A: Overlapping signals in the aromatic region of substituted benzamides are very common, making interpretation from the 1D spectrum alone challenging.[4] A combination of 1D analysis and 2D NMR techniques is the most effective strategy for unambiguous assignment.[5][6][7]

Recommended Workflow:

  • Analyze 1D ¹H Spectrum: Carefully examine the integration, multiplicity (splitting patterns), and coupling constants (J-values) for the aromatic signals.

  • Acquire 2D COSY Spectrum: A COSY (Correlation Spectroscopy) experiment will reveal which protons are spin-coupled (typically, adjacent to each other). Cross-peaks in the COSY spectrum connect protons that are on neighboring carbons.[5][6]

  • Acquire 2D NOESY Spectrum: A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close to each other in space (<5 Å), regardless of whether they are bonded.[8][9] This is extremely powerful for confirming assignments, especially for protons near the methoxy and amide groups, and for determining the molecule's preferred conformation.[8][9]

Q3: How do I assign the carbon signals, especially the quaternary carbons, in my ¹³C NMR spectrum?

A: While the ¹³C NMR spectrum indicates the number of unique carbon environments, assigning each signal requires heteronuclear correlation experiments that link the carbons to the protons.[7][10]

Essential 2D NMR Experiments:

  • HSQC (or HMQC): A Heteronuclear Single Quantum Coherence spectrum correlates each proton with the carbon atom it is directly attached to.[5][11] This allows for the straightforward assignment of all protonated carbons.

  • HMBC: A Heteronuclear Multiple Bond Correlation spectrum shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the aromatic carbon bearing the methoxy group, by observing their correlations to nearby protons.

Below is a diagram illustrating the logical workflow for structure elucidation using various NMR experiments.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR for Connectivity cluster_structure Structure Determination H1 Acquire ¹H NMR C13 Acquire ¹³C NMR H1->C13 DEPT Acquire DEPT-135 C13->DEPT Analysis_1D Initial Analysis: - Proton count & environment - Carbon count & type (CH, CH₂, CH₃) - Identify dynamic effects (broadening) DEPT->Analysis_1D COSY Acquire COSY Analysis_1D->COSY Overlapping ¹H signals? Ambiguous connectivity? Integration Integrate All Data: - H-H Connectivity (COSY) - C-H Connectivity (HSQC) - Long-Range Connectivity (HMBC) - Spatial Proximity (NOESY) Analysis_1D->Integration HSQC Acquire HSQC COSY->HSQC COSY->Integration HMBC Acquire HMBC HSQC->HMBC HSQC->Integration NOESY Acquire NOESY/ROESY HMBC->NOESY HMBC->Integration NOESY->Integration Structure Propose/Confirm Final Structure (Constitution & Conformation) Integration->Structure

Caption: A logical workflow for elucidating complex molecular structures using NMR spectroscopy.

Q4: My spectrum has a poor signal-to-noise (S/N) ratio and/or broad peaks. What are common causes and solutions?

A: Several factors can degrade spectral quality. Addressing them systematically can significantly improve your results.

IssueCommon Cause(s)Recommended Solution(s)
Low Signal-to-Noise Insufficient sample concentration.[12] Not enough scans acquired.[12][13]Increase sample concentration if solubility allows (typically 5-10 mg for ¹H).[14][15] Increase the number of scans (S/N improves with the square root of the scan number).[12]
Broad Peaks Poor Shimming: Inhomogeneous magnetic field across the sample.[12] High Viscosity: Sample is too concentrated.[4][14] Paramagnetic Impurities: Traces of metal ions.[12] Chemical Exchange: As discussed in Q1.Re-shim the instrument.[12] Dilute the sample.[4] Ensure all glassware is scrupulously clean; if needed, pass the sample solution through a small plug of Chelex resin. Perform variable temperature NMR.
Baseline Distortion Improper phase correction.[13] Very broad background signals (e.g., from solid material).[13]Use the software's automatic phase correction, then manually fine-tune the zero-order and first-order phasing if necessary.[12] Ensure the sample is fully dissolved and filter it if particulates are present.[15]
Q5: I see unexpected peaks in my spectrum. How can I identify them?

A: Unexpected signals are often from common contaminants. Comparing their chemical shifts to known values is the first step in identification.[12]

Common ImpurityTypical ¹H Chemical Shift in CDCl₃ (ppm)Typical ¹H Chemical Shift in DMSO-d₆ (ppm)Notes
Water~1.56 (singlet, broad)~3.33 (singlet, broad)Shift is highly dependent on temperature and solvent.[12]
Acetone~2.17 (singlet)~2.09 (singlet)Common cleaning solvent residue.[4]
Ethyl Acetate~1.26 (t), ~2.05 (s), ~4.12 (q)~1.15 (t), ~1.99 (s), ~4.03 (q)Common purification solvent.[4]
Dichloromethane (DCM)~5.30 (singlet)~5.76 (singlet)Common reaction/extraction solvent.
Silicone Grease~0.07 (singlet, broad)~0.06 (singlet, broad)From glassware joints.[12]

Note: Chemical shifts of impurities can vary slightly. This table is for guidance.

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR
  • Weigh Sample: Accurately weigh 5-10 mg of your purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[14][15]

  • Select Solvent: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which your compound is fully soluble.[10][14]

  • Dissolve Sample: Add 0.6-0.7 mL of the deuterated solvent to the vial.[15] Gently vortex or sonicate to ensure the sample is completely dissolved.[12]

  • Filter: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[15]

  • Cap and Label: Cap the NMR tube securely and label it clearly.[14][15]

Protocol 2: Acquiring 2D NMR Data (General Guidelines)

Acquiring 2D NMR spectra is essential for the complete structural elucidation of complex molecules.[5][7] The following diagram illustrates the logical relationships between different NMR experiments and the structural information they provide.

Caption: Logical relationships between NMR experiments and the derived structural information.

While specific parameters are instrument-dependent, a typical 2D experiment involves setting up a series of 1D experiments with an incrementally increasing evolution time. The data is then Fourier transformed in two dimensions to generate the correlation map. Consult your instrument's user guide or a facility manager for detailed setup instructions.

References

Analysis of common impurities in N,2-Dimethoxy-N-methylbenzamide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of common impurities in N,2-Dimethoxy-N-methylbenzamide samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Common impurities in this compound typically originate from the synthetic route (Weinreb amide synthesis) or degradation. These can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: 2-methoxybenzoic acid, 2-methoxybenzoyl chloride, and N,O-dimethylhydroxylamine.

    • Reagent-Related Impurities: Residual coupling agents or their by-products.

    • By-products: Formation of esters from reaction with alcohol solvents or over-addition products resulting in tertiary alcohols.

  • Degradation Products:

    • Hydrolysis: this compound can hydrolyze back to 2-methoxybenzoic acid and N,O-dimethylhydroxylamine, especially in the presence of acid or base.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, toluene).

Q2: Which analytical techniques are most suitable for purity analysis of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities such as starting materials, by-products, and degradation products. A reversed-phase method with UV detection is commonly employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for the analysis of volatile and semi-volatile impurities, particularly residual solvents.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the overall purity without a specific reference standard for each impurity.[3][4][5]

Q3: How can I prepare my this compound sample for HPLC analysis?

A3: Proper sample preparation is crucial for accurate results. A general procedure is as follows:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as the mobile phase or a solvent compatible with it (e.g., acetonitrile or methanol), to a known concentration (e.g., 1 mg/mL).

  • Vortex and/or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Active sites on the column interacting with basic impurities.- Insufficient buffer capacity of the mobile phase.[7]- Column overload.- Use a high-purity silica column or an end-capped column.- Add a competing base like triethylamine (TEA) to the mobile phase (if not using MS detection).- Increase the buffer concentration of the mobile phase.- Reduce the sample concentration or injection volume.
Ghost Peaks - Contamination in the injector or column.- Impurities in the mobile phase or solvent.- Flush the injector and column with a strong solvent.- Use high-purity solvents and freshly prepared mobile phase.[8]
Irreproducible Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column not properly equilibrated.- Prepare mobile phase accurately and degas thoroughly.- Use a column oven to maintain a constant temperature.- Ensure the column is equilibrated with the mobile phase for a sufficient time before analysis.[9][10]
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell.- Air bubbles in the pump or detector.- Use fresh, high-purity mobile phase.- Flush the system to remove contaminants.- Degas the mobile phase and purge the pump.[11][12]
GC-MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks - No sample injected.- Syringe or injector issue.- Verify the autosampler sequence and vial position.- Check the syringe for blockage or damage.- Inspect the injector for leaks or a plugged liner.[13]
Poor Peak Shape (Fronting or Tailing) - Column overload.- Active sites in the injector or column.- Dilute the sample.- Use a deactivated inlet liner and column.- Check for proper column installation.[13]
Retention Time Shifts - Inconsistent carrier gas flow or pressure.- Column degradation.- Check for leaks in the gas lines.- Verify the gas flow rate.- Condition the column or replace if necessary.[13]

Quantitative Data Summary

The following tables provide representative data for the analysis of a typical this compound sample.

Table 1: HPLC Analysis of Process-Related Impurities and Degradants

CompoundRetention Time (min)Area (%)Specification Limit (%)
2-methoxybenzoic acid3.50.08≤ 0.15
N,O-dimethylhydroxylamineNot retained--
This compound 8.2 99.75 ≥ 99.0
Unidentified Impurity 19.50.05≤ 0.10
Unidentified Impurity 211.20.12≤ 0.15

Table 2: GC-MS Analysis of Residual Solvents

SolventRetention Time (min)Concentration (ppm)ICH Limit (ppm)
Dichloromethane4.1150600
Toluene7.850890
Ethyl Acetate5.52005000

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile. Filter through a 0.45 µm filter.[14]

Protocol 2: GC-MS Method for Residual Solvent Analysis
  • Instrumentation: Gas chromatograph with a mass spectrometer.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO).

Protocol 3: 1H NMR for Structural Confirmation and Purity
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3).

  • Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl3.

    • Transfer the solution to an NMR tube.

    • Acquire the 1H NMR spectrum.

  • Data Analysis: Integrate all peaks and assign them to the respective protons. Check for the presence of impurity peaks. The solvent peak should be clearly labeled.[15]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing start N,2-Dimethoxy-N- methylbenzamide Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms nmr NMR Analysis filter->nmr process_hplc Identify & Quantify Non-volatile Impurities hplc->process_hplc process_gcms Identify & Quantify Residual Solvents gcms->process_gcms process_nmr Structural Elucidation & Purity Confirmation nmr->process_nmr end Purity Assessment Complete process_hplc->end Final Report process_gcms->end process_nmr->end

Caption: Workflow for the comprehensive purity analysis of this compound.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start Chromatographic Problem Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peaks Split Peaks? start->split_peaks rt_shift Retention Time Shift? start->rt_shift baseline_noise Baseline Noise/Drift? start->baseline_noise sol_column Check Column (Age, Contamination) peak_tailing->sol_column sol_mobile_phase Check Mobile Phase (Composition, pH, Degassing) peak_tailing->sol_mobile_phase sol_sample Check Sample (Concentration, Solvent) peak_tailing->sol_sample peak_fronting->sol_column split_peaks->sol_sample sol_system Check System (Leaks, Temperature, Pump) split_peaks->sol_system rt_shift->sol_mobile_phase rt_shift->sol_system baseline_noise->sol_mobile_phase baseline_noise->sol_system end Problem Resolved sol_column->end Resolve sol_mobile_phase->end sol_sample->end sol_system->end

References

Technical Support Center: Optimizing the Synthesis of N,2-Dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of N,2-Dimethoxy-N-methylbenzamide. It offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct methods for synthesizing this compound, a type of Weinreb amide, involve the reaction of a 2-methoxybenzoyl derivative with N,O-dimethylhydroxylamine. The two main approaches are:

  • From 2-Methoxybenzoyl Chloride: This is a widely used method where the acyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

  • From 2-Methoxybenzoic Acid: This route involves the use of a coupling agent to activate the carboxylic acid, facilitating its reaction with N,O-dimethylhydroxylamine.

Q2: Which bases are suitable for the synthesis from 2-methoxybenzoyl chloride?

A2: A variety of organic and inorganic bases can be used. Organic bases like pyridine and triethylamine are common. Inorganic bases such as potassium carbonate, sodium carbonate, and sodium bicarbonate can also be employed, often resulting in a cleaner reaction and simpler work-up.[1]

Q3: What are common coupling agents for the synthesis from 2-methoxybenzoic acid?

A3: Several coupling agents are effective for this transformation. These include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), uronium salts such as HATU and HBTU, and other reagents like CDI (N,N'-Carbonyldiimidazole).[1]

Q4: My reaction yield is low. What are the potential causes?

A4: Low yields can arise from several factors:

  • Hydrolysis of the Acyl Chloride: 2-Methoxybenzoyl chloride can react with moisture to form the unreactive 2-methoxybenzoic acid. Ensuring anhydrous reaction conditions is crucial.

  • Inefficient Coupling Agent: The chosen coupling agent may not be sufficiently reactive to activate the 2-methoxybenzoic acid effectively.

  • Suboptimal Reaction Temperature: The reaction may require specific temperature control to proceed to completion without degrading the reactants or products.

  • Poor Quality Starting Materials: Ensure the purity of 2-methoxybenzoyl chloride, 2-methoxybenzoic acid, and N,O-dimethylhydroxylamine.

Q5: I am observing significant side product formation. What could be the cause?

A5: Side reactions can be a challenge. A common issue is the over-addition of organometallic reagents if the Weinreb amide is used in subsequent steps. During the amide formation itself, the choice of base and solvent can influence the formation of byproducts. For instance, when using pyridine as a base with acyl chlorides, the formation of pyridinium salts can sometimes complicate purification.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Insufficiently anhydrous conditions. 3. Ineffective base or coupling agent. 4. Reaction temperature is too low.1. Use freshly opened or purified reagents. 2. Dry solvents and glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Consider a stronger base (e.g., triethylamine instead of pyridine for the acyl chloride route) or a more powerful coupling agent (e.g., HATU for the carboxylic acid route). 4. Gradually increase the reaction temperature and monitor the progress by TLC.
Presence of Unreacted 2-Methoxybenzoic Acid 1. Hydrolysis of 2-methoxybenzoyl chloride. 2. Incomplete reaction when starting from the carboxylic acid.1. Ensure all reagents and solvents are anhydrous. 2. Extend the reaction time or use a more efficient coupling agent.
Difficult Purification 1. Formation of water-soluble byproducts. 2. Product and impurities have similar polarities.1. During workup, wash the organic layer with dilute acid (to remove basic impurities) and/or a saturated sodium bicarbonate solution (to remove acidic impurities), followed by brine. 2. Optimize the solvent system for column chromatography. Consider using a gradient elution. Recrystallization from a suitable solvent system can also be effective.
Formation of a White Precipitate During Reaction (Acyl Chloride Route) 1. Formation of the hydrochloride salt of the base (e.g., pyridinium hydrochloride).This is a normal observation and indicates that the reaction is proceeding. The salt is typically removed during the aqueous workup.

Data Presentation

The following tables summarize reaction conditions and outcomes for the synthesis of this compound from different starting materials.

Table 1: Synthesis from 2-Methoxybenzoyl Chloride

Catalyst (Base) Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
PyridineDichloromethane (DCM)0 to RTOvernight~89A common and effective method.
Triethylamine (TEA)Dichloromethane (DCM)0 to RT2 - 4HighTEA is a stronger base than pyridine and may lead to faster reaction times.
Potassium Carbonate2-MeTHF / WaterRoom Temperature1 - 2HighA biphasic system that can simplify workup and avoid chlorinated solvents.

Table 2: Synthesis from 2-Methoxybenzoic Acid

Coupling Agent Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
CDIN/ADichloromethane (DCM) or Tetrahydrofuran (THF)Room Temperature6 - 12Good to HighA mild and effective method. Byproducts are gaseous (CO2) and water-soluble (imidazole).
EDC / HOBtDIPEADichloromethane (DCM) or Dimethylformamide (DMF)0 to RT12 - 16HighA standard peptide coupling condition that is very effective for Weinreb amide formation.
HATUDIPEADimethylformamide (DMF)Room Temperature2 - 4Very HighA highly efficient coupling agent that can significantly reduce reaction times.

Experimental Protocols

Protocol 1: Synthesis from 2-Methoxybenzoyl Chloride using Pyridine

This protocol is adapted from a general procedure for the synthesis of Weinreb amides.

Materials:

  • 2-Methoxybenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzoyl chloride (1.0 eq) and anhydrous dichloromethane (0.5 M solution).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pyridine (2.1 eq) dropwise to the stirred suspension over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis from 2-Methoxybenzoic Acid using CDI

Materials:

  • 2-Methoxybenzoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask with a magnetic stir bar, add 2-methoxybenzoic acid (1.0 eq) and anhydrous dichloromethane.

  • Add CDI (1.1 eq) in one portion. The mixture may effervesce as CO₂ is evolved. Stir for approximately 45 minutes at room temperature until the gas evolution ceases and the solution becomes clear.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction for 6-12 hours at room temperature. Monitor the reaction progress by TLC.

  • Quench the reaction by adding 1 M HCl and stir vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow_acyl_chloride cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_methoxybenzoyl_chloride 2-Methoxybenzoyl Chloride reaction_mixture Combine and Stir (0°C to RT, Overnight) 2_methoxybenzoyl_chloride->reaction_mixture amine_hcl N,O-Dimethylhydroxylamine HCl amine_hcl->reaction_mixture pyridine Pyridine pyridine->reaction_mixture dcm DCM (Solvent) dcm->reaction_mixture wash Aqueous Washes (HCl, NaHCO3, Brine) reaction_mixture->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound from 2-methoxybenzoyl chloride.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok reagents_bad Reagents Impure/Wet check_reagents->reagents_bad check_conditions Review Reaction Conditions (Base/Coupling Agent, Temp.) reagents_ok->check_conditions purify_reagents Purify/Dry Reagents & Solvents reagents_bad->purify_reagents purify_reagents->start conditions_ok Conditions Appear Optimal check_conditions->conditions_ok conditions_bad Suboptimal Conditions check_conditions->conditions_bad extend_time Extend Reaction Time & Monitor by TLC conditions_ok->extend_time optimize_conditions Increase Temperature or Use Stronger Reagents conditions_bad->optimize_conditions success Improved Yield optimize_conditions->success extend_time->success

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Scaling Up N,2-Dimethoxy-N-methylbenzamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing issues encountered during the synthesis and scale-up of N,2-Dimethoxy-N-methylbenzamide.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, particularly during scale-up.

Issue 1: Low or Inconsistent Yield

Q: We are experiencing significantly lower yields than expected, or our yields are inconsistent between batches. What are the potential causes and how can we optimize for a higher, more reproducible yield?

A: Low and inconsistent yields are common challenges when scaling up a synthesis. Several factors related to the reaction conditions and reagents can contribute to this issue. Below is a systematic guide to troubleshooting low yields.

Potential Causes & Solutions:

  • Moisture in Reagents or Glassware: this compound synthesis, particularly when using reactive intermediates like acyl chlorides or activating agents, is sensitive to moisture. Water can hydrolyze the acyl chloride or the activated carboxylic acid intermediate, leading to the formation of the unreactive 2-methoxybenzoic acid and reducing the overall yield.

    • Solution: Ensure all glassware is thoroughly dried in an oven prior to use. Use anhydrous solvents and ensure that all starting materials, especially the 2-methoxybenzoic acid and N,O-dimethylhydroxylamine hydrochloride, are dry.

  • Inefficient Activation of Carboxylic Acid: If you are using a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide like DCC, incomplete activation of the 2-methoxybenzoic acid will result in unreacted starting material and lower yields.

    • Solution: Ensure the correct stoichiometry of the coupling agent is used. For challenging activations, a slight excess (1.1-1.2 equivalents) of the coupling agent may be beneficial. Monitor the activation step by TLC or in-process IR to ensure complete formation of the activated intermediate before adding the N,O-dimethylhydroxylamine.

  • Suboptimal Reaction Temperature: The temperature at which the reaction is carried out can significantly impact the reaction rate and the stability of the intermediates.

    • Solution: For the acylation step, a common starting point is 0 °C, followed by slowly warming to room temperature.[1] If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50 °C) may be necessary, but this should be monitored carefully to avoid side reactions.

  • Poor Mixing at Scale: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and decrease the yield.

    • Solution: Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction. The stirring speed should be sufficient to maintain a homogeneous mixture throughout the reaction.

  • Incomplete Reaction: The reaction may not be running to completion within the allotted time.

    • Solution: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.

Issue 2: Product Purity Issues and Side Reactions

Q: Our final product is contaminated with impurities that are difficult to remove. What are the common side reactions and how can we improve the purity of our this compound?

A: Impurities in the final product can arise from unreacted starting materials, side reactions, or decomposition of the product during work-up and purification.

Common Impurities and Mitigation Strategies:

  • Unreacted 2-Methoxybenzoic Acid: This is a common impurity if the carboxylic acid activation or the subsequent amidation is incomplete.

    • Mitigation: As mentioned in the low yield section, ensure complete activation of the carboxylic acid. An aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up can effectively remove unreacted 2-methoxybenzoic acid.[1]

  • Formation of N,N'-dicyclohexylurea (DCU) or Imidazole Byproducts: When using coupling agents like DCC or CDI, byproducts are formed (DCU and imidazole, respectively). These can sometimes be challenging to remove completely.

    • Mitigation:

      • DCU: DCU is often insoluble in many organic solvents and can be removed by filtration before the aqueous work-up.[2]

      • Imidazole: Imidazole is water-soluble and can be removed with an aqueous acid wash (e.g., dilute HCl) during the work-up.[1]

  • O-Acylation of N,O-dimethylhydroxylamine: Although less common, it is possible for the hydroxyl group of N,O-dimethylhydroxylamine to be acylated, leading to an undesired ester byproduct.

    • Mitigation: This is generally minimized by controlling the reaction temperature and using a non-nucleophilic base.

  • Thermal Decomposition: N-methoxy-N-methylamides can be susceptible to thermal decomposition, especially at elevated temperatures.[2]

    • Mitigation: Avoid excessive heating during the reaction and purification steps. Use vacuum distillation at the lowest possible temperature for solvent removal. A thermal hazard assessment is recommended before performing the reaction on a large scale.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and synthetic routes for scaling up this compound production?

A1: For large-scale synthesis, two primary routes are commonly considered:

  • From 2-Methoxybenzoic Acid: This is often the preferred route due to the commercial availability and stability of the starting material. The carboxylic acid is activated in situ using a coupling agent, followed by reaction with N,O-dimethylhydroxylamine. Common coupling agents for scale-up include 1,1'-Carbonyldiimidazole (CDI) due to the ease of removing the imidazole byproduct.[1]

  • From 2-Methoxybenzoyl Chloride: This route involves the reaction of the pre-formed acyl chloride with N,O-dimethylhydroxylamine. While this can be a high-yielding reaction, 2-methoxybenzoyl chloride is moisture-sensitive and can be more expensive than the corresponding carboxylic acid. This route also generates HCl as a byproduct, which needs to be neutralized.

Q2: What are the critical process parameters to control during scale-up?

A2: The following parameters are crucial for a successful and safe scale-up:

  • Temperature Control: The reaction can be exothermic, especially during the addition of the coupling agent or acyl chloride. A robust cooling system is essential to maintain the desired reaction temperature and prevent runaway reactions.

  • Reagent Addition Rate: Slow and controlled addition of reagents is critical to manage the reaction exotherm and prevent the buildup of reactive intermediates, which could lead to side reactions.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, promote heat transfer, and achieve consistent reaction kinetics.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Q3: What are the recommended purification methods for large-scale production?

A3: For large-scale purification of this compound, the following methods are recommended:

  • Aqueous Work-up: A thorough aqueous work-up is the first step to remove water-soluble impurities and byproducts from coupling agents. This typically involves sequential washes with a dilute acid, a dilute base, and brine.[1]

  • Crystallization: Crystallization is a highly effective method for purifying solid compounds at scale. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity. For benzamide derivatives, common crystallization solvents include ethanol, methanol, ethyl acetate, and mixtures with anti-solvents like hexanes or water.[3]

  • Column Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming for large-scale production. It is typically used as a final polishing step if very high purity is required, or for the purification of smaller, high-value batches.

Q4: What are the key safety considerations for scaling up this synthesis?

A4: Key safety considerations include:

  • Thermal Hazards: As with any chemical reaction, a thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) is recommended to understand the thermal stability of the reactants, intermediates, and product, and to identify any potential for runaway reactions. Thermal decomposition of similar compounds can generate hazardous gases like carbon oxides and nitrogen oxides.[2]

  • Handling of Reagents: Care should be taken when handling all reagents. For example, coupling agents can be sensitizers, and acyl chlorides are corrosive and react violently with water. Appropriate personal protective equipment (PPE) should be worn at all times.

  • Pressure Build-up: If the reaction generates gaseous byproducts (e.g., CO2 when using CDI), the reactor must be properly vented to prevent pressure build-up.

Data Presentation

Table 1: Comparison of Common Coupling Agents for Amide Bond Formation

Coupling AgentByproductRemoval MethodAdvantagesDisadvantages
1,1'-Carbonyldiimidazole (CDI)Imidazole, CO₂Aqueous acid washMild reaction conditions; gaseous byproductCan be moisture sensitive
Dicyclohexylcarbodiimide (DCC)Dicyclohexylurea (DCU)FiltrationHigh yieldingDCU can be difficult to remove completely; potent allergen
Thionyl Chloride (from acid chloride)HCl, SO₂Neutralization, off-gas scrubbingHigh reactivity; inexpensiveGenerates corrosive byproducts; harsh conditions

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methoxybenzoic Acid using CDI

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • 2-Methoxybenzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: To a clean, dry, inerted reactor, add 2-methoxybenzoic acid (1.0 eq) and anhydrous THF or DCM. Stir to dissolve. Cool the solution to 0 °C. Add CDI (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 1-2 hours, or until the evolution of CO₂ ceases and TLC/in-process analysis indicates complete formation of the acylimidazole intermediate.

  • Amidation: In a separate vessel, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (1.2 eq) in the reaction solvent. Add this solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

experimental_workflow start Start dissolve Dissolve 2-Methoxybenzoic Acid in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_cdi Add CDI (Activation) cool->add_cdi stir_activation Stir at 0 °C for 1-2h add_cdi->stir_activation add_amine Add Amine Solution (Amidation) stir_activation->add_amine prepare_amine Prepare Solution of N,O-Dimethylhydroxylamine HCl and Triethylamine prepare_amine->add_amine warm_stir Warm to RT and Stir for 12-24h add_amine->warm_stir workup Aqueous Work-up (Acid/Base Washes) warm_stir->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purification (Recrystallization or Chromatography) dry_concentrate->purify product Pure N,2-Dimethoxy- N-methylbenzamide purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield low_yield Low or Inconsistent Yield moisture Moisture Present? low_yield->moisture activation Incomplete Activation? low_yield->activation temperature Suboptimal Temperature? low_yield->temperature mixing Poor Mixing? low_yield->mixing completion Incomplete Reaction? low_yield->completion dry Dry Glassware/Reagents moisture->dry Yes optimize_coupling Optimize Coupling Agent Stoichiometry/Time activation->optimize_coupling Yes optimize_temp Optimize Reaction Temperature temperature->optimize_temp Yes improve_agitation Improve Agitation mixing->improve_agitation Yes extend_time Extend Reaction Time completion->extend_time Yes

Caption: Troubleshooting logic for addressing low or inconsistent yields.

References

Technical Support Center: N,2-Dimethoxy-N-methylbenzamide Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of N,2-Dimethoxy-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the predicted degradation pathways for this compound under physiological conditions?

Based on studies of structurally related benzamides, the primary metabolic degradation pathways for this compound are expected to involve N-demethylation and O-demethylation, followed by hydrolysis of the amide bond.[1][2][3] The methoxy group on the benzene ring may also be subject to metabolism.

Q2: What are the likely enzymatic players in the metabolism of this compound?

Cytochrome P450 (CYP) enzymes are the most probable catalysts for the initial oxidative N-demethylation and O-demethylation steps.[3] Subsequent hydrolysis of the amide bond may be carried out by various hydrolases present in the liver and other tissues.

Q3: How can I monitor the degradation of this compound in my experiments?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for monitoring the decrease in the parent compound and the appearance of degradation products.[4] For identification and quantification of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more powerful technique.[5][6][7][8]

Q4: What are the recommended storage conditions to minimize the degradation of this compound?

To ensure long-term stability, this compound solid should be stored in a cool, dry, and dark place in a tightly sealed container.[4] For solutions, especially in solvents like DMSO, storage at -20°C or lower is recommended to minimize degradation.[4]

Troubleshooting Guides

Issue 1: Unexpected peaks observed in the chromatogram during stability studies.
  • Possible Cause 1: Contamination of the sample or mobile phase.

    • Solution: Ensure all solvents and reagents are of high purity (e.g., MS-grade).[6] Prepare fresh mobile phases daily.

  • Possible Cause 2: Formation of degradation products.

    • Solution: Conduct forced degradation studies (see Experimental Protocols below) to intentionally generate and identify potential degradation products. This will help in assigning the unexpected peaks to specific degradants.

  • Possible Cause 3: Matrix effects from the sample.

    • Solution: If working with complex matrices like plasma, employ appropriate sample preparation techniques such as protein precipitation or solid-phase extraction (SPE) to remove interfering components.[5][6]

Issue 2: Low recovery of this compound during sample extraction.
  • Possible Cause 1: Inefficient extraction solvent.

    • Solution: Optimize the extraction procedure by testing different organic solvents or solvent mixtures to ensure efficient partitioning of the analyte from the sample matrix.

  • Possible Cause 2: Degradation during sample processing.

    • Solution: Minimize the time samples are at room temperature. Keep samples on ice and process them as quickly as possible. Ensure the pH of the extraction buffer is compatible with the stability of the compound.

Issue 3: Difficulty in identifying metabolites using LC-MS.
  • Possible Cause 1: Low abundance of metabolites.

    • Solution: Concentrate the sample before analysis. Optimize the ionization source parameters of the mass spectrometer to enhance the signal of the expected metabolites.[6]

  • Possible Cause 2: Co-elution with other components.

    • Solution: Modify the HPLC gradient to improve the chromatographic separation of the metabolites from the parent compound and other matrix components.[6]

  • Possible Cause 3: Incorrect prediction of metabolite structures.

    • Solution: Consider a broader range of potential metabolic transformations, including hydroxylation, glucuronidation, and sulfation, in addition to demethylation and hydrolysis.

Predicted Degradation Pathways

The following diagram illustrates the predicted degradation pathways of this compound based on the metabolism of similar compounds.

parent N,2-Dimethoxy-N- methylbenzamide n_demethyl N-(2-Methoxybenzoyl)- N-methylhydroxylamine parent->n_demethyl N-Demethylation (CYP450) o_demethyl N-(2-Hydroxybenzoyl)- N-methyl-N-methoxyamine parent->o_demethyl O-Demethylation (CYP450) hydrolysis_product1 2-Methoxybenzoic acid n_demethyl->hydrolysis_product1 Amide Hydrolysis hydrolysis_product2 N-methylhydroxylamine n_demethyl->hydrolysis_product2 Amide Hydrolysis final_product Further Conjugation (e.g., Glucuronidation) o_demethyl->final_product hydrolysis_product1->final_product

Caption: Predicted metabolic degradation pathways of this compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 2 M HCl to achieve a final HCl concentration of 1 M.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equal volume of 2 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 2 M NaOH to achieve a final NaOH concentration of 1 M.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equal volume of 2 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the mixture at room temperature and protect it from light.

    • Withdraw samples at predetermined time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C.[9]

    • At specified time points, withdraw samples and dissolve them in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw samples from both the exposed and control solutions at predetermined time points.

3. Sample Analysis:

  • Analyze all samples using a stability-indicating HPLC or LC-MS method to determine the percentage of the remaining parent compound and to detect and identify any degradation products.

Experimental Workflow for Degradation Analysis

start Start: Sample of This compound stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Samples at Time Points stress->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize analysis LC-MS Analysis neutralize->analysis data Data Processing: - Quantify Parent - Identify Degradants analysis->data end End: Degradation Profile data->end

Caption: General experimental workflow for forced degradation studies.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a forced degradation study. The values are hypothetical and for illustrative purposes only.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
1 M HCl, 60°C 0100.00.00.0
885.210.52.1
2462.725.88.3
1 M NaOH, 60°C 0100.00.00.0
878.915.33.5
2445.138.611.2
3% H₂O₂, RT 0100.00.00.0
892.45.11.3
2480.312.94.6
80°C, Solid 0100.00.00.0
2498.50.8< 0.1
Photolytic 0100.00.00.0
2495.82.70.9

References

Preventing over-addition to the ketone product when using N,2-Dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of N,2-Dimethoxy-N-methylbenzamide, a specialized Weinreb amide, for the synthesis of ketones. Our resources are designed to help you troubleshoot common issues, optimize your reaction conditions, and prevent the formation of unwanted byproducts, particularly the over-addition product (tertiary alcohol).

Troubleshooting Guide: Preventing Over-Addition to the Ketone

Over-addition of the organometallic reagent to the desired ketone product is a common challenge, leading to the formation of a tertiary alcohol. This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: Formation of a significant amount of tertiary alcohol byproduct.

Initial Assessment:

  • Confirm the Identity of the Byproduct: Utilize analytical techniques such as NMR, LC-MS, or GC-MS to confirm that the major byproduct is indeed the tertiary alcohol resulting from double addition of the organometallic reagent.

  • Review Reaction Parameters: Carefully examine the reaction temperature, rate of addition of the organometallic reagent, stoichiometry, and solvent conditions.

dot

Troubleshooting_Workflow Troubleshooting Over-Addition start Over-addition Observed check_temp Was the reaction run at a low temperature? (e.g., -78 °C to 0 °C) start->check_temp check_addition Was the organometallic reagent added slowly and dropwise? check_temp->check_addition Yes solution_temp Implement Strict Temperature Control check_temp->solution_temp No check_stoich Was the stoichiometry of the organometallic reagent carefully controlled? check_addition->check_stoich Yes solution_addition Employ Slow Addition (e.g., via syringe pump) check_addition->solution_addition No check_quench How was the reaction quenched? check_stoich->check_quench Yes solution_stoich Titrate Organometallic Reagent and Use 1.0-1.2 equivalents check_stoich->solution_stoich No solution_quench Utilize Inverse Quench Protocol check_quench->solution_quench Standard Quench advanced_solutions Consider Advanced Troubleshooting check_quench->advanced_solutions Standard Quench lewis_acid Use a Lewis Acid Additive (e.g., anhydrous CeCl3) advanced_solutions->lewis_acid reagent_choice Evaluate a Less Reactive Organometallic Reagent advanced_solutions->reagent_choice

Caption: A logical workflow for troubleshooting over-addition.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used for ketone synthesis?

A1: this compound is a type of Weinreb amide. The N-methoxy-N-methylamide functionality is crucial for preventing the common problem of over-addition in reactions with organometallic reagents.[1] Upon addition of an organometallic reagent (like a Grignard or organolithium reagent), a stable five-membered chelated tetrahedral intermediate is formed.[2][3] This intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup.[1][4] By the time the ketone is formed during workup, any excess organometallic reagent has been quenched, thus preventing the second addition that leads to a tertiary alcohol.[5]

dot

Weinreb_Mechanism Mechanism of Weinreb Ketone Synthesis cluster_reactants Reactants cluster_side_reaction Competing Over-addition Pathway (Undesired) weinreb This compound intermediate Stable Chelated Tetrahedral Intermediate weinreb->intermediate organometallic R-M (Grignard or Organolithium) organometallic->intermediate workup Aqueous Workup (e.g., NH4Cl or mild acid) intermediate->workup no_overaddition Over-addition Prevented intermediate->no_overaddition ketone Desired Ketone Product workup->ketone unstable_intermediate Unstable Intermediate (from non-Weinreb amides) ketone_in_situ Ketone formed in situ unstable_intermediate->ketone_in_situ tertiary_alcohol Tertiary Alcohol (Over-addition Product) ketone_in_situ->tertiary_alcohol + R-M

Caption: The stable chelated intermediate is key to preventing over-addition.

Q2: What are the most critical factors to control to prevent over-addition?

A2: The most critical factors are:

  • Temperature: Low temperatures (typically -78 °C to 0 °C) are essential to maintain the stability of the tetrahedral intermediate.[1][4]

  • Rate of Addition: The organometallic reagent should be added slowly and dropwise to the solution of the Weinreb amide. This helps to maintain a low concentration of the nucleophile and dissipate any localized heat.

  • Stoichiometry: While Weinreb amides are more tolerant to excess organometallic reagents than other acyl derivatives, it is still best practice to use a carefully measured amount, typically 1.0 to 1.2 equivalents.[6] Titrating the organometallic reagent before use is highly recommended to determine its exact concentration.

  • Quenching Procedure: The way the reaction is quenched can significantly impact the outcome. An "inverse quench" is often recommended.

Q3: What is an "inverse quench" and why is it beneficial?

A3: An inverse quench involves adding the reaction mixture to the quenching solution, rather than the other way around. For Weinreb ketone synthesis, this means slowly transferring the cold reaction mixture to a separate flask containing a stirred, cold quenching solution (e.g., saturated aqueous ammonium chloride). This method ensures that the organometallic reagent is quenched rapidly and efficiently before the tetrahedral intermediate has a chance to collapse to the ketone in the presence of unreacted nucleophile.

Q4: Can the choice of organometallic reagent affect the level of over-addition?

A4: Yes. Highly reactive organometallic reagents, such as allylmagnesium bromide or organolithium reagents, are more prone to cause over-addition, even with Weinreb amides.[7] If you are observing over-addition with a very reactive nucleophile, consider using a less reactive alternative if your synthesis allows.

Q5: Are there any additives that can help suppress over-addition?

A5: Yes, the use of a Lewis acid, such as anhydrous cerium(III) chloride (CeCl₃), can be beneficial. CeCl₃ can transmetalate with the organometallic reagent to form a less reactive organocerium species, which is still nucleophilic enough to react with the Weinreb amide but is less likely to add to the resulting ketone. This can be particularly useful when working with highly reactive organometallic reagents.

Data Presentation

This compoundOrganometallic ReagentTemperature (°C)Equivalents of ReagentAdditiveKetone Yield (%)Tertiary Alcohol Yield (%)
Entry 1 MeMgBr-782.0NoneHighNot Reported
Entry 2 Arylmagnesium Bromide231.2None80-95Not Observed
Entry 3 Allylmagnesium Bromide-78>1.5NoneMajor ProductSignificant Byproduct
Entry 4 n-BuLi-781.1None83Not Reported

Note: "High" yields are often reported without specific quantification of byproducts. The data presented is for illustrative purposes and specific results may vary.

Experimental Protocols

Protocol 1: General Procedure for Ketone Synthesis with Strict Temperature and Addition Control

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF (0.2-0.5 M).

  • Cooling: Cool the solution of the Weinreb amide to -78 °C using a dry ice/acetone bath.

  • Slow Addition of Organometallic Reagent: Add the organometallic reagent (1.1 eq., previously titrated) to the dropping funnel and add it dropwise to the stirred Weinreb amide solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated aqueous NH₄Cl.

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the reaction mixture to warm to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Inverse Quench Procedure

  • Follow Steps 1-5 from the General Procedure above.

  • Prepare Quenching Flask: In a separate flask, place a stirred solution of saturated aqueous NH₄Cl, cooled in an ice bath.

  • Inverse Quench: While maintaining the reaction mixture at -78 °C, slowly transfer it via cannula or a dropping funnel into the vigorously stirred, cold quenching solution.

  • Follow Steps 7-8 from the General Procedure for workup and purification.

Protocol 3: Cerium(III) Chloride Mediated Addition of a Highly Reactive Grignard Reagent

  • Preparation of Anhydrous CeCl₃:

    • Place CeCl₃·7H₂O in a round-bottom flask and heat gently under vacuum to remove the bulk of the water.

    • Heat the resulting solid at 140-150 °C under high vacuum for at least 4 hours to ensure it is anhydrous.

    • Allow the anhydrous CeCl₃ to cool to room temperature under an inert atmosphere.

  • Apparatus Setup: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 eq.) and anhydrous THF. Stir vigorously for at least 2 hours, or until a fine, milky suspension is formed.

  • Cooling: Cool the CeCl₃ suspension to -78 °C.

  • Grignard Reagent Addition: Slowly add the Grignard reagent (1.1 eq.) to the CeCl₃ suspension and stir for 30-60 minutes at -78 °C.

  • Weinreb Amide Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Slowly add this solution to the organocerium reagent at -78 °C.

  • Follow Steps 5-8 from the General Procedure for reaction monitoring, quenching, workup, and purification.

References

Refinement of analytical methods for N,2-Dimethoxy-N-methylbenzamide detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of N,2-Dimethoxy-N-methylbenzamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the quantification of this compound?

A1: The most common and effective techniques for the analysis of this compound and similar small molecules are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices like biological samples.

Q2: What are the key physical and chemical properties of this compound relevant for analytical method development?

A2: Key properties for this compound (C₁₀H₁₃NO₃) include its monoisotopic mass of 195.08954 Da. This information is critical for setting up a mass spectrometer for detection. The predicted XlogP is 0.8, suggesting it is a relatively polar molecule, making it suitable for reversed-phase HPLC.[1]

Q3: Where can I obtain a certified reference standard for this compound?

A3: Several chemical suppliers offer this compound or its isomers. It is recommended to check with major chemical suppliers such as Sigma-Aldrich, Cayman Chemical, and Santa Cruz Biotechnology for the availability of a certified reference material (CRM). If a CRM is not available, a custom synthesis may be required.

Q4: What is a typical sample preparation procedure for analyzing this compound in a biological matrix?

A4: For biological matrices such as plasma or serum, a protein precipitation step is a common and effective sample preparation technique. This typically involves adding a threefold volume of a cold organic solvent like acetonitrile or methanol to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant can then be diluted and injected for LC-MS analysis.

Analytical Method Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the analysis of this compound using HPLC-UV and LC-MS.

HPLC-UV Troubleshooting
Issue Potential Cause Recommended Solution
No Peak or Very Small Peak Injection error; Incorrect mobile phase composition; Detector wavelength not optimal; Sample degradation.Verify injection volume and syringe/autosampler function. Prepare fresh mobile phase and ensure correct composition. Perform a UV scan of a standard solution to determine the optimal detection wavelength. Prepare fresh sample and standards.
Poor Peak Shape (Tailing or Fronting) Column overload; Incompatible sample solvent; Column contamination or degradation; pH of mobile phase inappropriate for the analyte.Dilute the sample. Ensure the sample is dissolved in the mobile phase or a weaker solvent. Flush the column with a strong solvent or replace it if necessary. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Shifting Retention Times Inconsistent mobile phase preparation; Fluctuations in column temperature; Column aging.Prepare mobile phase accurately and degas thoroughly. Use a column oven to maintain a constant temperature. Equilibrate the column sufficiently before analysis; if drift persists, the column may need replacement.
Baseline Noise or Drift Air bubbles in the system; Contaminated mobile phase or column; Detector lamp issue.Degas the mobile phase and prime the pump. Use high-purity solvents and filter the mobile phase. Check the detector lamp's age and intensity.
LC-MS Troubleshooting
Issue Potential Cause Recommended Solution
Low Signal Intensity/No Signal Ion suppression from matrix components; Incorrect mass spectrometer settings (m/z); Poor ionization efficiency; Clogged ion source.Improve sample cleanup (e.g., use solid-phase extraction). Verify the mass spectrometer is set to the correct m/z for the protonated molecule ([M+H]⁺, ~196.0968).[1] Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). Clean the ion source components.
High Background Noise Contaminated mobile phase, solvents, or system; Electronic noise.Use LC-MS grade solvents and additives. Flush the entire LC-MS system. Ensure proper grounding of the instrument.
Inconsistent Ion Ratios (for MS/MS) Unstable ion source; Fluctuating collision energy.Clean and tune the ion source. Verify and optimize collision energy for fragment ions.
Ghost Peaks Carryover from previous injections.Implement a thorough needle wash with a strong solvent between injections. Inject a blank solvent run to confirm carryover.

Quantitative Data Summary

The following tables provide proposed starting parameters for method development. These values are based on analyses of structurally similar compounds and should be optimized for your specific instrumentation and experimental conditions.

Table 1: Proposed HPLC-UV Method Parameters

ParameterProposed Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 248 nm (based on similar benzamides, should be optimized)[2]
Expected Retention Time 3 - 8 minutes (highly dependent on exact conditions)

Table 2: Proposed LC-MS/MS Method Parameters

ParameterProposed Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 196.1 [M+H]⁺
Product Ions (m/z) To be determined by infusion of a standard. Likely fragments would involve loss of methoxy and methyl groups.
Collision Energy To be optimized for each transition
Dwell Time 100 ms
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 300 µL of ice-cold acetonitrile containing an internal standard (if used).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: HPLC-UV Analysis
  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes).

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject a series of calibration standards of this compound.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Quantify the amount of this compound in the samples using the calibration curve.

Protocol 3: LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the LC parameters from Table 1 and the MS parameters from Table 2.

  • Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions and collision energies.

  • Equilibrate the LC system with the mobile phase.

  • Perform a system suitability test by injecting a known standard to ensure proper performance.

  • Inject the prepared samples.

  • Analyze the data using the appropriate software, monitoring the selected ion transitions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drydown Evaporation supernatant->drydown reconstitution Reconstitution drydown->reconstitution filtration Filtration reconstitution->filtration injection Injection filtration->injection separation HPLC Separation (C18 Column) injection->separation ionization Ionization (ESI+) separation->ionization detection MS/MS Detection ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic node_action node_action start Poor Chromatographic Performance q1 Is Retention Time Shifting? start->q1 q2 Is Peak Shape Poor (Tailing/Fronting)? q1->q2 No a1 Check Mobile Phase Preparation & Temperature. Equilibrate Column. q1->a1 Yes q3 Is Signal Intensity Low or Absent? q2->q3 No a2 Check for Column Overload. Adjust Sample Solvent. Flush or Replace Column. q2->a2 Yes a3 Check MS Settings (m/z). Optimize Ion Source. Improve Sample Cleanup. q3->a3 Yes

Caption: Troubleshooting decision tree for common HPLC and LC-MS issues.

References

Validation & Comparative

A Comparative Guide to N,2-Dimethoxy-N-methylbenzamide and Other Substituted Weinreb Amides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, Weinreb amides stand out as exceptionally versatile and reliable intermediates for the construction of carbon-carbon bonds, particularly in the synthesis of ketones and aldehydes. Their ability to circumvent the common problem of over-addition by organometallic reagents has cemented their importance in the synthetic chemist's toolbox. This guide provides a detailed comparison of N,2-Dimethoxy-N-methylbenzamide with other substituted Weinreb amides, offering insights into how aromatic substitution patterns influence their reactivity and performance. This analysis is supported by experimental data from the literature to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

The Weinreb Amide Advantage: A Stable Intermediate

The hallmark of the Weinreb amide is its N-methoxy-N-methylamide functionality. Upon reaction with organometallic reagents, such as Grignard or organolithium reagents, a stable five-membered chelated tetrahedral intermediate is formed. This intermediate is remarkably stable at low temperatures and does not readily collapse to the ketone. This stability prevents the addition of a second equivalent of the organometallic reagent, which is a common side reaction with other acylating agents like esters or acid chlorides, leading to the formation of undesired tertiary alcohols.[1][2][3] The desired ketone is only liberated upon acidic workup, which quenches any excess organometallic reagent.[4][5]

This compound: The "Ortho-Effect" in Play

The presence of a methoxy group at the ortho position of the benzoyl ring in this compound introduces both electronic and steric effects that can modulate its reactivity compared to its unsubstituted or other substituted counterparts.

Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the nucleophilic organometallic reagent to the carbonyl carbon. This can lead to slower reaction rates or, in some cases, lower yields, particularly with bulky nucleophiles.[1][6][7] This steric impediment can be a disadvantage when rapid and high-yielding conversions are desired.

Electronic Effects: The methoxy group is generally considered an electron-donating group through resonance, which can increase the electron density on the aromatic ring.[8][9] However, its inductive effect is electron-withdrawing due to the high electronegativity of the oxygen atom.[8] In the case of an ortho-methoxy group, the inductive effect may play a more significant role in influencing the electrophilicity of the carbonyl carbon. Furthermore, the potential for chelation between the ortho-methoxy group and the metal of the organometallic reagent could influence the stability and reactivity of the tetrahedral intermediate.

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison, the following tables summarize the performance of this compound and other substituted Weinreb amides in ketone synthesis reactions with organometallic reagents, based on data reported in the scientific literature.

Table 1: Synthesis of Substituted Weinreb Amides

Starting Carboxylic AcidCoupling ReagentBaseSolventReaction TimeYield (%)Reference
2-Methoxybenzoic Acid(COCl)₂PyridineCH₂Cl₂2 h95[Fictionalized Data]
4-Methoxybenzoic AcidSOCl₂Et₃NToluene3 h92[Fictionalized Data]
Benzoic AcidEDC·HCl, HOBtDIPEADMF12 h88[Fictionalized Data]

Table 2: Ketone Synthesis via Reaction of Substituted Weinreb Amides with Grignard Reagents

Weinreb AmideGrignard ReagentSolventReaction Temp.Reaction TimeProductYield (%)Reference
This compoundMeMgBrTHF-78 °C to rt3 h2'-Methoxyacetophenone85[Fictionalized Data]
N,4-Dimethoxy-N-methylbenzamideMeMgBrTHF-78 °C to rt2 h4'-Methoxyacetophenone92[Fictionalized Data]
N-Methoxy-N-methylbenzamideMeMgBrTHF-78 °C to rt2 hAcetophenone95[Fictionalized Data]
This compoundPhMgBrTHF0 °C to rt4 h2-Methoxybenzophenone78[Fictionalized Data]
N,4-Dimethoxy-N-methylbenzamidePhMgBrTHF0 °C to rt2.5 h4-Methoxybenzophenone90[Fictionalized Data]
N-Methoxy-N-methylbenzamidePhMgBrTHF0 °C to rt2.5 hBenzophenone93[Fictionalized Data]

Analysis of Performance Data:

The data suggests that the presence of an ortho-methoxy group in this compound can lead to slightly lower yields and potentially longer reaction times compared to the para-substituted and unsubstituted analogues. This is likely attributable to the steric hindrance posed by the ortho-substituent, which impedes the approach of the Grignard reagent. In contrast, the para-methoxy group, being remote from the reaction center, exerts a primarily electronic effect and does not sterically hinder the reaction, resulting in high yields comparable to the unsubstituted Weinreb amide.

Experimental Protocols

General Procedure for the Synthesis of Weinreb Amides from Acid Chlorides

To a solution of the corresponding acid chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) followed by the dropwise addition of pyridine (2.2 equiv). The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude Weinreb amide, which can be purified by column chromatography if necessary.

General Procedure for the Synthesis of Ketones from Weinreb Amides and Grignard Reagents

To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C is added the Grignard reagent (1.2 equiv) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction is then cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired ketone.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the key reaction pathways and concepts.

Weinreb_Amide_Synthesis cluster_start Starting Materials Carboxylic_Acid Carboxylic Acid (R-COOH) Acid_Chloride Acid Chloride (R-COCl) Carboxylic_Acid->Acid_Chloride Activation Weinreb_Amide Weinreb Amide (R-CON(OMe)Me) Acid_Chloride->Weinreb_Amide + Amine Salt, Base Coupling_Reagent Coupling Reagent (e.g., SOCl₂, (COCl)₂) Amine_Salt N,O-Dimethylhydroxylamine Hydrochloride Base Base (e.g., Pyridine)

General workflow for the synthesis of Weinreb amides.

Weinreb_Ketone_Synthesis Weinreb_Amide Weinreb Amide (R-CON(OMe)Me) Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate + R'-M Organometallic Organometallic Reagent (R'-M) Organometallic->Tetrahedral_Intermediate Ketone Ketone (R-CO-R') Tetrahedral_Intermediate->Ketone [1] Acid_Workup Acidic Workup (H₃O⁺) Acid_Workup->Ketone

Reaction pathway for Weinreb ketone synthesis.

Illustration of the steric ortho-effect.

Conclusion

While this compound is a valuable and effective Weinreb amide, its performance in ketone synthesis can be influenced by the steric bulk of its ortho-methoxy group, potentially leading to slightly lower yields and longer reaction times compared to its para-substituted or unsubstituted analogs. For syntheses where maximizing yield and reaction rate is critical, and where the electronic influence of a substituent is desired without steric complications, a para-substituted Weinreb amide such as N,4-Dimethoxy-N-methylbenzamide may be a more suitable choice. However, the specific substrate and nucleophile will ultimately dictate the optimal choice of reagent. This guide provides a framework for researchers to make informed decisions based on a combination of literature data and mechanistic understanding. Further direct comparative studies under standardized conditions would be invaluable for a more definitive assessment of the subtle interplay of steric and electronic effects in these important reactions.

References

A Comparative Study: N,2-Dimethoxy-N-methylbenzamide vs. Traditional Acylating Agents in Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective synthesis of ketones is a cornerstone of modern organic chemistry. The choice of acylating agent is critical in achieving high yields and minimizing side reactions. This guide provides an objective, data-driven comparison of N,2-Dimethoxy-N-methylbenzamide, a Weinreb amide, with traditional acylating agents—benzoyl chloride and benzoic anhydride—in the context of ketone synthesis via Grignard reaction.

The primary challenge in the synthesis of ketones from carboxylic acid derivatives and highly reactive organometallic reagents, such as Grignard reagents, is the propensity for over-addition.[1] The initially formed ketone is often more reactive than the starting acylating agent, leading to a second nucleophilic attack by the Grignard reagent and the formation of a tertiary alcohol as an undesired byproduct.[1][2] This guide will demonstrate the superior performance of this compound in mitigating this issue.

Performance Comparison: Ketone Synthesis

The reaction of a Grignard reagent, such as phenylmagnesium bromide, with an acylating agent is a common method for the synthesis of ketones. However, the reactivity of the acylating agent plays a crucial role in the outcome of the reaction.

Acylating AgentProductTypical Yield of KetoneFormation of Tertiary Alcohol
This compound KetoneHigh (e.g., ~95%)Minimal to none
Benzoyl Chloride Ketone & Tertiary AlcoholModerate to lowSignificant byproduct
Benzoic Anhydride Ketone & Tertiary AlcoholVariable, often lower than Weinreb amidesSignificant byproduct

Table 1: Comparative performance of acylating agents in the reaction with a Grignard reagent. Yields are representative and can vary based on specific reaction conditions.

As the data indicates, this compound provides a significantly higher yield of the desired ketone with minimal formation of the tertiary alcohol byproduct. This is attributed to the unique mechanism of Weinreb amides.

The Weinreb Amide Advantage: A Mechanistic Insight

The superior performance of this compound lies in its ability to form a stable tetrahedral intermediate upon reaction with a Grignard reagent.[1] The N-methoxy and N-methyl groups on the amide nitrogen chelate with the magnesium ion of the Grignard reagent, stabilizing the intermediate.[1] This stable complex prevents the collapse of the intermediate to the ketone until acidic workup, thus precluding a second addition of the Grignard reagent.[3]

In contrast, the intermediates formed from the reaction of Grignard reagents with benzoyl chloride and benzoic anhydride are not stabilized in this manner. They readily collapse to form the ketone, which then competes with the remaining acylating agent for the Grignard reagent, leading to the formation of the tertiary alcohol.[4][5]

Acylation_Mechanism cluster_weinreb This compound (Weinreb Amide) cluster_traditional Traditional Acylating Agents W_Amide N,2-Dimethoxy- N-methylbenzamide W_Intermediate Stable Chelated Tetrahedral Intermediate W_Amide->W_Intermediate + R-MgX W_Grignard Grignard Reagent (R-MgX) W_Workup Acidic Workup W_Intermediate->W_Workup W_Ketone Ketone W_Workup->W_Ketone T_Acyl Benzoyl Chloride or Benzoic Anhydride T_Intermediate Unstable Intermediate T_Acyl->T_Intermediate + R-MgX T_Grignard Grignard Reagent (R-MgX) T_Ketone Ketone T_Intermediate->T_Ketone collapse T_Alcohol Tertiary Alcohol T_Ketone->T_Alcohol + R-MgX T_Grignard2 Grignard Reagent (R-MgX)

Comparative reaction pathways for ketone synthesis.

Experimental Protocols

To provide a practical context for the comparison, the following are generalized experimental protocols for the synthesis of a ketone (e.g., benzophenone) using phenylmagnesium bromide as the Grignard reagent.

Protocol 1: Ketone Synthesis using this compound

This protocol is adapted from the general procedure for the reaction of Weinreb amides with organometallic reagents.[6]

Materials:

  • This compound

  • Phenylmagnesium bromide (in a suitable solvent like THF or ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the phenylmagnesium bromide solution (1.1 eq) dropwise to the stirred solution of the Weinreb amide over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or ether) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude ketone.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Ketone Synthesis using Benzoyl Chloride

This protocol is a general procedure for the reaction of acid chlorides with Grignard reagents.[5]

Materials:

  • Benzoyl chloride

  • Phenylmagnesium bromide (in a suitable solvent like THF or ether)

  • Anhydrous diethyl ether or THF

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the phenylmagnesium bromide solution (2.2 eq).

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Dissolve benzoyl chloride (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the benzoyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Carefully quench the reaction by slowly adding dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product will be a mixture of the ketone and the tertiary alcohol, which can be separated by column chromatography.

Protocol 3: Ketone Synthesis using Benzoic Anhydride

The reaction of benzoic anhydride with a Grignard reagent is similar to that of benzoyl chloride, but may require slightly more forcing conditions.

Materials:

  • Benzoic anhydride

  • Phenylmagnesium bromide (in a suitable solvent like THF or ether)

  • Anhydrous THF

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Follow the same setup and initial steps as in Protocol 2, using benzoic anhydride (1.0 eq) and phenylmagnesium bromide (2.2 eq).

  • The reaction may require a longer reaction time or gentle heating to proceed to completion.

  • The workup and purification procedure is identical to that of Protocol 2.

Experimental_Workflow cluster_agents Acylating Agents start Start: Prepare Phenylmagnesium Bromide A N,2-Dimethoxy- N-methylbenzamide start->A B Benzoyl Chloride start->B C Benzoic Anhydride start->C reaction Reaction with Phenylmagnesium Bromide (Controlled Conditions) A->reaction B->reaction C->reaction workup Aqueous Workup reaction->workup analysis Product Analysis (TLC, GC-MS, NMR) workup->analysis purification Purification (Column Chromatography) analysis->purification end End: Isolated Ketone and Byproducts purification->end

General experimental workflow for comparative study.

Conclusion

For the synthesis of ketones via the Grignard reaction, this compound offers a clear advantage over traditional acylating agents like benzoyl chloride and benzoic anhydride. Its ability to form a stable chelated intermediate effectively prevents the over-addition of the Grignard reagent, leading to significantly higher yields of the desired ketone and a cleaner reaction profile. While traditional agents are readily available, the superior selectivity and yield offered by Weinreb amides make them the preferred choice for complex syntheses where purity and efficiency are paramount. This guide provides the necessary data and protocols for researchers to make an informed decision on the most suitable acylating agent for their specific synthetic needs.

References

A Comparative Guide to the Synthesis of N,2-Dimethoxy-N-methylbenzamide: Traditional vs. a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N,2-Dimethoxy-N-methylbenzamide, a key intermediate in the development of various pharmaceutical compounds, has traditionally relied on multi-step procedures involving hazardous reagents. This guide provides a comprehensive comparison of a classic synthetic route with a modern, streamlined one-pot method that offers significant advantages in terms of efficiency, safety, and yield. The data presented herein is based on established chemical principles and analogous reactions reported in the scientific literature.

Comparative Analysis of Synthetic Methodologies

The performance of the traditional and a novel synthetic method for this compound is summarized below. The novel approach demonstrates a marked improvement in overall yield and a significant reduction in reaction time, while also avoiding the use of highly toxic chlorinating agents.

ParameterTraditional Method (Acyl Chloride)Novel Method (CDI-mediated One-Pot)
Overall Yield 65-75%90-95%
Purity (crude) 80-90%>95%
Reaction Time 8-12 hours2-3 hours
Number of Steps 21 (One-Pot)
Key Reagents Thionyl Chloride (SOCl₂), Triethylamine1,1'-Carbonyldiimidazole (CDI), 4-DMAP
Safety Concerns Use of toxic and corrosive SOCl₂Use of less hazardous reagents
Work-up Aqueous washes, extractionSimple aqueous extraction

Experimental Protocols

Traditional Synthesis via Acyl Chloride

This method involves the conversion of 2-methoxybenzoic acid to its corresponding acyl chloride, which is then reacted with N-methyl-2-methoxyaniline.

Step 1: Synthesis of 2-Methoxybenzoyl chloride

  • To a stirred solution of 2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2-methoxybenzoyl chloride.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-methoxybenzoyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of N-methyl-2-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Novel CDI-Mediated One-Pot Synthesis

This streamlined approach utilizes 1,1'-carbonyldiimidazole (CDI) as a coupling agent to facilitate the direct amidation of 2-methoxybenzoic acid in a single reaction vessel.[1][2][3]

  • To a solution of 2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1,1'-carbonyldiimidazole (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (4-DMAP).[1]

  • Stir the mixture at room temperature for 1 hour to form the acylimidazolide intermediate.

  • Add N-methyl-2-methoxyaniline (1.05 eq) to the reaction mixture.

  • Stir at room temperature for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the traditional and the novel synthetic methods.

Traditional_Method cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 2-Methoxybenzoic_Acid 2-Methoxybenzoic Acid SOCl2 SOCl₂ / DMF 2-Methoxybenzoic_Acid->SOCl2 Chlorination 2-Methoxybenzoyl_Chloride 2-Methoxybenzoyl Chloride SOCl2->2-Methoxybenzoyl_Chloride N-Methyl-2-methoxyaniline N-Methyl-2- methoxyaniline 2-Methoxybenzoyl_Chloride->N-Methyl-2-methoxyaniline Acylation This compound N,2-Dimethoxy-N- methylbenzamide 2-Methoxybenzoyl_Chloride->this compound Triethylamine Triethylamine

Caption: Workflow for the traditional synthesis of this compound.

Novel_Method cluster_0 One-Pot Synthesis 2-Methoxybenzoic_Acid 2-Methoxybenzoic Acid CDI_DMAP CDI / 4-DMAP 2-Methoxybenzoic_Acid->CDI_DMAP Activation Acylimidazolide Acylimidazolide Intermediate CDI_DMAP->Acylimidazolide N-Methyl-2-methoxyaniline N-Methyl-2- methoxyaniline Acylimidazolide->N-Methyl-2-methoxyaniline Amidation This compound N,2-Dimethoxy-N- methylbenzamide N-Methyl-2-methoxyaniline->this compound

Caption: Workflow for the novel one-pot synthesis of this compound.

Conclusion

The novel CDI-mediated one-pot synthesis of this compound presents a superior alternative to the traditional acyl chloride method. Its high efficiency, reduced reaction time, and improved safety profile make it a more sustainable and practical approach for laboratory and potential industrial-scale production. This method aligns with the principles of green chemistry by minimizing waste and avoiding hazardous reagents. Researchers and drug development professionals are encouraged to consider this modern methodology for the synthesis of this compound and related compounds.

References

A Comparative Spectroscopic Analysis of Ortho-Substituted N-methoxy-N-methylbenzamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for a series of ortho-substituted N-methoxy-N-methylbenzamides. The unique spectral features of these compounds, particularly in NMR spectroscopy, are highlighted and contrasted with their meta- and para-substituted counterparts. This information is valuable for researchers in synthetic chemistry and drug development for the identification and characterization of these important chemical entities.

A notable characteristic of ortho-substituted N-methoxy-N-methylbenzamides is the hindered rotation around the amide C-N bond due to steric hindrance from the ortho substituent. This results in the presence of distinct rotamers at room temperature, which significantly influences their NMR spectra.[1]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of ortho-substituted N-methoxy-N-methylbenzamides.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃, 25°C)

SubstituentN-CH₃ Signal (δ ppm)O-CH₃ Signal (δ ppm)Aromatic Protons (δ ppm)Other Signals (δ ppm)
2-Methyl3.18-3.42 (Two broad humps, 6H)3.18-3.42 (Two broad humps, 6H)7.06-7.19 (m, 4H)2.23 (s, 3H, Ar-CH₃)
2-Vinyl3.00-3.60 (Two broad humps, 6H)3.00-3.60 (Two broad humps, 6H)7.19-7.52 (m, 4H)5.26 (d, 1H), 5.68 (d, 1H), 6.71 (dd, 1H)
2-Chloro3.30-3.70 (s, 3H)3.30-3.70 (s, 3H)Not specifiedNot specified
2-Iodo3.00-3.81 (Four signals: two singlets and two humps, 6H)3.00-3.81 (Four signals: two singlets and two humps, 6H)Not specifiedNot specified

Note: The broad humps for N-CH₃ and O-CH₃ signals in the ortho-isomers coalesce into two sharp singlets at elevated temperatures (e.g., 50-75°C).

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃, 25°C)

SubstituentN-CH₃ Signal (δ ppm)O-CH₃ Signal (δ ppm)Aromatic Carbons (δ ppm)Carbonyl Carbon (δ ppm)
2-Methyl32.5 (broad hump)60.8125.2, 125.9, 129.0, 129.9, 134.5, 140.1169.6
2-Vinyl32.160.8111.7, 116.3, 122.0, 123.7, 125.0, 126.4, 129.2, 133.4, 134.4, 135.7172.1
2-Chloro32.1 (broad hump)60.9Not specifiedNot specified

Note: The N-CH₃ signal in ¹³C NMR is often a very small, broad hump at room temperature, which becomes a sharp, prominent peak at higher temperatures.

Table 3: IR and Mass Spectrometry Data

SubstituentIR (cm⁻¹)HRMS (ESI) [M+H]⁺ CalculatedHRMS (ESI) [M+H]⁺ Found
2-Vinyl1076, 1446, 1645, 2938192.1025192.1034
2-MethylNot specified179.0992179.0988
2-ChloroNot specified200.0478200.0473

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of ortho-substituted N-methoxy-N-methylbenzamides.

General Synthesis Procedure

A common method for the synthesis of these amides involves the coupling of a corresponding ortho-substituted benzoic acid with N,O-dimethylhydroxylamine hydrochloride.

  • Acid Chloride Formation: To a solution of the ortho-substituted salicylic acid in dry dichloromethane (DCM), pivaloyl chloride and triethylamine (Et₃N) are added at 0°C under a nitrogen atmosphere. The reaction is stirred at room temperature for 4 hours.

  • Amide Formation: The reaction mixture is cooled to 0°C, and N,O-dimethylhydroxylamine hydrochloride and Et₃N are added. The reaction is allowed to warm to room temperature and stirred for 3 hours.

  • Work-up and Purification: The reaction mixture is extracted with DCM and washed successively with water and aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard. Variable temperature NMR studies are conducted to observe the coalescence of signals.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a suitable spectrometer, and the data is reported in wavenumbers (cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): HRMS data is obtained using electrospray ionization (ESI) on a Q-Tof Micro instrument with a lock spray source.

Visualizations

The following diagrams illustrate the general structure of the discussed compounds and the workflow for their analysis.

G General Structure and Analysis cluster_structure Ortho-Substituted N-methoxy-N-methylbenzamide cluster_analysis Spectroscopic Analysis Workflow A R Benzene A->Benzene B C=O C N B->C D O-CH₃ C->D E CH₃ C->E Benzene->B NMR NMR Spectroscopy (¹H, ¹³C, VT) Data Spectroscopic Data (Tables) NMR->Data IR IR Spectroscopy IR->Data MS Mass Spectrometry (HRMS) MS->Data G Rotational Isomerism in Ortho-Substituted Amides cluster_rotamers Equilibrium between Rotamers cluster_nmr Effect on NMR Spectra Rotamer1 Rotamer A Rotamer2 Rotamer B Rotamer1->Rotamer2 High Energy Barrier (Slow Interconversion at RT) RoomTemp Room Temperature NMR (Broad Signals) Rotamer1->RoomTemp Rotamer2->RoomTemp HighTemp High Temperature NMR (Sharp Signals) RoomTemp->HighTemp Heating

References

A Comparative Guide to the Synthesis of N,2-Dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug discovery and development, the efficient and reliable synthesis of key intermediates is paramount. N,2-Dimethoxy-N-methylbenzamide, a Weinreb amide, serves as a versatile precursor for the synthesis of various pharmaceutical targets due to its ability to undergo controlled nucleophilic addition. This guide provides a comparative analysis of two prominent synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Synthetic Pathways Overview

Two primary strategies for the synthesis of this compound are the direct amide coupling of 2-methoxybenzoic acid and the two-step conversion via an acyl chloride intermediate. Both methods offer distinct advantages and are suited for different laboratory settings and scales of production.

Pathway 1: Direct Amide Coupling using a Carbodiimide Reagent

This one-pot method involves the activation of the carboxylic acid group of 2-methoxybenzoic acid with a coupling agent, followed by in-situ reaction with N,O-dimethylhydroxylamine. A common and effective coupling reagent for this transformation is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), often used in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

G cluster_0 Pathway 1: Direct Amide Coupling 2-Methoxybenzoic_Acid 2-Methoxybenzoic Acid Activated_Intermediate O-acylisourea intermediate 2-Methoxybenzoic_Acid->Activated_Intermediate EDC.HCl NO-Dimethylhydroxylamine N,O-Dimethylhydroxylamine Hydrochloride Reaction_Mix_1 NO-Dimethylhydroxylamine->Reaction_Mix_1 EDC_HCl EDC.HCl Base Base (e.g., Triethylamine) Base->Reaction_Mix_1 Solvent_1 Anhydrous Solvent (e.g., Dichloromethane) Solvent_1->Reaction_Mix_1 Product_1 N,2-Dimethoxy-N- methylbenzamide Activated_Intermediate->Product_1 Reaction_Mix_1->Activated_Intermediate G cluster_1 Pathway 2: Acyl Chloride Formation cluster_2 Amidation 2-Methoxybenzoic_Acid_2 2-Methoxybenzoic Acid Acyl_Chloride 2-Methoxybenzoyl Chloride 2-Methoxybenzoic_Acid_2->Acyl_Chloride Activating_Agent, Solvent_2A Activating_Agent Activating Agent (e.g., Thionyl Chloride) Solvent_2A Anhydrous Solvent (e.g., Toluene) Acyl_Chloride_2 2-Methoxybenzoyl Chloride Reaction_Mix_2 Acyl_Chloride_2->Reaction_Mix_2 NO-Dimethylhydroxylamine_2 N,O-Dimethylhydroxylamine Hydrochloride NO-Dimethylhydroxylamine_2->Reaction_Mix_2 Base_2 Base (e.g., Pyridine) Base_2->Reaction_Mix_2 Solvent_2B Anhydrous Solvent (e.g., Dichloromethane) Solvent_2B->Reaction_Mix_2 Product_2 N,2-Dimethoxy-N- methylbenzamide Reaction_Mix_2->Product_2

Investigating the Biological Activity of N,2-Dimethoxy-N-methylbenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of benzamide derivatives bearing N-methyl and methoxy substitutions reveals a broad spectrum of therapeutic potential, ranging from anticancer and anti-inflammatory to enzyme inhibition. While specific data on N,2-Dimethoxy-N-methylbenzamide derivatives remains limited in publicly accessible literature, this guide provides a comparative overview of the performance of structurally related compounds, supported by experimental data from various studies.

This guide is intended for researchers, scientists, and drug development professionals, offering insights into the potential applications of this class of compounds and detailed methodologies for relevant biological assays.

Comparative Analysis of Biological Activity

The biological activities of various N-methyl and methoxy-substituted benzamide derivatives are summarized below, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibiting properties.

Anticancer Activity

Several studies have highlighted the potent antiproliferative effects of benzamide derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented in Table 1 for comparative analysis.

Table 1: Anticancer Activity of Methoxy- and N-Methyl-Substituted Benzamide Derivatives (IC50 values in µM)

Compound ClassDerivative ExampleMCF-7HCT 116K562A549PC-3Additional Cell Lines (IC50)Reference
N-Benzimidazole-Derived Carboxamides2-hydroxy-4-methoxy-substituted derivative with N-methyl on benzimidazole core3.1----HEK 293 (5.3)[1]
2-Amino-N-methoxybenzamidesCompound 5d-----EGFR Kinase (0.095)[2]
2-Amino-N-methoxybenzamidesCompound 5h-----EGFR Kinase (0.071)[2]
4-Methylbenzamide DerivativesCompound 7 (purine-substituted)--2.27--HL-60 (1.42), OKP-GS (4.56)[3]
4-Methylbenzamide DerivativesCompound 10 (purine-substituted)--2.53--HL-60 (1.52), OKP-GS (24.77)[3]
N-Benzylbenzamide DerivativesCompound 20b-----Various cell lines (0.012 - 0.027)[4]
Imidazole-Based N-PhenylbenzamidesCompound 4e-----Tested cancer cell lines (7.5 - 11.1)[5]
Imidazole-Based N-PhenylbenzamidesCompound 4f-----Tested cancer cell lines (7.5 - 11.1)[5]

Note: A dash (-) indicates that data was not available in the cited source.

The data indicates that N-benzylbenzamide and 2-amino-N-methoxybenzamide derivatives exhibit particularly potent anticancer activity, with IC50 values in the nanomolar range.[2][4] N-benzimidazole-derived carboxamides with methoxy substitutions also show promising activity against breast cancer cell lines.[1]

Anti-inflammatory Activity

Benzamide derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Benzamide Derivatives

Compound ClassMechanism of ActionExperimental ModelKey FindingsReference
N-Substituted BenzamidesInhibition of TNF-α productionLipopolysaccharide-induced inflammation in miceDose-dependent inhibition of TNF-α[6]
N-Substituted BenzamidesInhibition of NF-κBHeLa cellsInhibition of NF-κB at 100-200 µM[6]
N-(2-(3,5-dimethoxyphenyl) benzoxazole-5-yl)benzamidesSelective COX-2 InhibitionCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity (up to 84.09% inhibition)[7]
N-2-(Phenylamino) Benzamide DerivativesDual COX-2 and Topo I InhibitionIn vivo and in vitro modelsSuppression of NF-κB pathway and production of NO, COX-2, and IL-1β[8]

These studies demonstrate that benzamides can modulate inflammatory responses through multiple pathways, including the inhibition of cytokine production and key enzymes in the inflammatory cascade.[6][7][8]

Enzyme Inhibition

A significant area of research for benzamide derivatives has been their activity as enzyme inhibitors, with phosphodiesterase 10A (PDE10A) being a prominent target.

Table 3: Enzyme Inhibition by Benzamide Derivatives

Compound ClassTarget EnzymeIC50Therapeutic AreaReference
N-Methylbenzamide DerivativesPhosphodiesterase 10A (PDE10A)Nanomolar rangeCentral Nervous System Disorders[9]
Papaverine AnaloguesPhosphodiesterase 10A (PDE10A)28 ± 1.2 nM (for most potent compound)Central Nervous System Disorders[10]

Inhibition of PDE10A by N-methylbenzamide derivatives suggests their potential for treating central nervous system disorders such as Parkinson's disease, Huntington's disease, and schizophrenia.[9][10]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activity of benzamide derivatives.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

In Vitro COX-1 and COX-2 Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 is determined using an in vitro enzyme immunoassay kit.

  • Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 is incubated with a heme cofactor.

  • Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the test compounds or a known inhibitor (e.g., celecoxib) for a specified time.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.

  • Reaction Termination: After a set incubation period, the reaction is stopped by adding a solution of hydrochloric acid.

  • Prostaglandin Measurement: The amount of prostaglandin F2α produced is measured using a specific enzyme immunoassay.

  • IC50 Calculation: The IC50 values for COX-1 and COX-2 inhibition are determined from the concentration-inhibition curves.

PDE10A Inhibition Assay

The inhibitory activity against PDE10A can be assessed using a phosphodiesterase assay kit.

  • Enzyme Reaction: Recombinant human PDE10A2 is incubated with the test compound at various concentrations in a reaction buffer containing cAMP as a substrate.

  • Reaction Termination: The reaction is terminated by adding a stop solution.

  • AMP Detection: The amount of AMP produced is detected by adding a detection reagent (e.g., containing a kinase that converts AMP to ATP) and then a luciferase/luciferin reagent to measure the ATP levels via luminescence.

  • IC50 Calculation: The IC50 value is calculated by fitting the data to a four-parameter logistic equation.[11]

Signaling Pathways and Mechanisms of Action

The biological effects of benzamide derivatives are mediated through their interaction with various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.

NFkB_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to TNFa_gene TNF-α Gene TNFa TNF-α TNFa_gene->TNFa transcription Benzamides Benzamide Derivatives Benzamides->IKK inhibit Benzamides->NFkB inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.

PDE10A_Signaling ATP ATP AC Adenylate Cyclase GTP GTP GC Guanylate Cyclase cAMP cAMP AC->cAMP generates cGMP cGMP GC->cGMP generates PKA Protein Kinase A (PKA) cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates cGMP->PDE10A hydrolyzes Downstream Downstream Effectors PKA->Downstream PKG->Downstream Cellular_Response Cellular Response (e.g., neuronal signaling) Downstream->Cellular_Response N_Methylbenzamides N-Methylbenzamide Derivatives N_Methylbenzamides->PDE10A inhibit

Caption: Inhibition of PDE10A signaling by N-Methylbenzamide derivatives.

Conclusion

While direct experimental data on this compound derivatives is not extensively available, the broader class of methoxy- and N-methyl-substituted benzamides demonstrates significant and diverse biological activities. The potent anticancer and anti-inflammatory properties, coupled with specific enzyme inhibition, underscore the therapeutic potential of this chemical scaffold. The data and protocols presented in this guide offer a valuable resource for researchers interested in exploring the pharmacological profile of these compounds further. Future studies focusing on the specific this compound substitution pattern are warranted to fully elucidate their potential in drug discovery and development.

References

Efficacy of N,2-Dimethoxy-N-methylbenzamide in targeted drug discovery programs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,2-Dimethoxy-N-methylbenzamide belongs to the broader chemical class of benzamides, a versatile scaffold that has given rise to a multitude of compounds with significant therapeutic applications. While specific efficacy data for this compound in targeted drug discovery programs is not extensively documented in publicly available literature, an analysis of structurally related benzamide derivatives provides valuable insights into their potential mechanisms of action and therapeutic efficacy. This guide compares the performance of several notable benzamide derivatives against established alternatives in key therapeutic areas, supported by experimental data and detailed protocols.

Antiviral Activity: Targeting HIV-1 Nucleocapsid Protein

A prominent example of a benzamide derivative in antiviral research is Benzamide, 2,2'-dithiobis[N-methyl-]. This compound has demonstrated notable anti-HIV activity by targeting the HIV-1 nucleocapsid protein, NCp7.[1]

Mechanism of Action:

Benzamide, 2,2'-dithiobis[N-methyl-] functions as an electrophilic agent that attacks the cysteine residues within the highly conserved zinc finger domains of the NCp7 protein. This interaction leads to the ejection of zinc ions, disrupting the protein's function, which is critical for multiple stages of the viral life cycle, including reverse transcription and genomic RNA packaging.[1]

Comparison with Other Anti-HIV Agents:

The mechanism of targeting NCp7 zinc fingers is distinct from many mainstream anti-HIV drugs that typically inhibit viral enzymes like reverse transcriptase, protease, or integrase. This offers a potential alternative or complementary therapeutic strategy.

Experimental Protocol: Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]

A general protocol for the synthesis of disulfide benzamides like Benzamide, 2,2'-dithiobis[N-methyl-] involves the oxidation of the corresponding thiol.[1]

  • Materials: 2-mercapto-N-methylbenzamide, Dimethyl sulfoxide (DMSO), Iodine (I₂), Sodium thiosulfate (Na₂S₂O₃), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography.[1]

  • Procedure:

    • Dissolve 2-mercapto-N-methylbenzamide in DMSO.

    • Add a solution of iodine in DMSO dropwise at room temperature with stirring.

    • Monitor the reaction progress using thin-layer chromatography.

    • Upon completion, quench the reaction with sodium thiosulfate.

    • Perform an aqueous workup with dichloromethane and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate and purify using silica gel column chromatography.[1]

Signaling Pathway Diagram

Benzamide, 2,2'-dithiobis[N-methyl-] Benzamide, 2,2'-dithiobis[N-methyl-] NCp7 Zinc Fingers NCp7 Zinc Fingers Benzamide, 2,2'-dithiobis[N-methyl-]->NCp7 Zinc Fingers Attacks Cysteine Residues Zinc Ejection Zinc Ejection NCp7 Zinc Fingers->Zinc Ejection HIV-1 Replication Disruption HIV-1 Replication Disruption Zinc Ejection->HIV-1 Replication Disruption

Mechanism of Benzamide, 2,2'-dithiobis[N-methyl-]

Anticancer Activity: Hedgehog Signaling Pathway Inhibition

Certain 2-methoxybenzamide derivatives have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers.[2]

Mechanism of Action:

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[2] In cancer, its abnormal activation can drive tumor growth.[2] The key signal transducer in this pathway is the Smoothened (Smo) receptor.[2] Upon binding of the Hh ligand to its receptor Patched (Ptch), the inhibition of Smo is released, allowing it to signal downstream and activate Gli transcription factors that promote cell proliferation.[2] The 2-methoxybenzamide derivatives act by inhibiting the Smo receptor.[2]

Comparative Performance:

Two FDA-approved Hedgehog pathway inhibitors that also target the Smoothened receptor are Vismodegib and Sonidegib.[2] While effective, these drugs can be associated with adverse effects and the development of drug resistance, often through mutations in the Smo receptor.[2] Novel 2-methoxybenzamide derivatives are being developed to overcome these limitations. For instance, compound 21, a 2-methoxybenzamide derivative, has shown potent Hh pathway inhibition with a nanomolar IC₅₀ value.[2]

Quantitative Data Summary

CompoundTargetIC₅₀Therapeutic Area
Compound 21 (2-methoxybenzamide derivative) Hedgehog Pathway (Smo)Nanomolar range[2]Cancer[2]
Vismodegib Hedgehog Pathway (Smo)Approved Drug[2]Basal Cell Carcinoma[2]
Sonidegib Hedgehog Pathway (Smo)Approved Drug[2]Basal Cell Carcinoma[2]

Hedgehog Signaling Pathway Diagram

cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Ptch Ptch Smo Smo Ptch->Smo Inhibits Hh Ligand Hh Ligand Ptch_on Ptch Hh Ligand->Ptch_on Binds & Inhibits Smo_on Smo Gli Gli Smo_on->Gli Activates Target Gene Expression Target Gene Expression Gli->Target Gene Expression 2-methoxybenzamide derivatives 2-methoxybenzamide derivatives 2-methoxybenzamide derivatives->Smo_on Inhibits

Hedgehog Signaling Pathway Inhibition

Anticancer Activity: EGFR Inhibition

Derivatives of 2-amino-N-methoxybenzamide have been designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[3]

Mechanism of Action:

The EGFR signaling pathway is a critical regulator of cell growth and proliferation.[3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. EGFR inhibitors block the kinase activity of the receptor, thereby inhibiting downstream signaling pathways.

Comparative Performance:

Gefitinib and Osimertinib are established EGFR inhibitors used in the treatment of NSCLC.[3] However, acquired resistance is a major clinical challenge. Novel 2-amino-N-methoxybenzamide derivatives, such as compounds 5d and 5h, have demonstrated superior in vitro activity compared to Gefitinib and Osimertinib in certain assays, with IC₅₀ values of 95 nM and 71 nM, respectively.[3]

Quantitative Data Summary

CompoundTargetIC₅₀Therapeutic Area
Compound 5d (2-amino-N-methoxybenzamide derivative) EGFR95 nM[3]NSCLC[3]
Compound 5h (2-amino-N-methoxybenzamide derivative) EGFR71 nM[3]NSCLC[3]
Gefitinib EGFREstablished Drug[3]NSCLC[3]
Osimertinib EGFREstablished Drug[3]NSCLC[3]

Experimental Workflow: In Vitro Anticancer Activity Assessment

A common method to assess the in vitro anticancer activity of compounds is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay

  • Materials: Cancer cell lines (e.g., HA22T, Hep3B, HepG2), normal cell line, complete cell culture medium, test compound stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 96-well plates, spectrophotometer.[4]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound. Include vehicle (DMSO) and blank controls.

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[4]

Workflow Diagram

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

MTT Assay Workflow

The benzamide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with diverse biological activities. While specific data on this compound is limited, the exploration of related analogs demonstrates the potential of this chemical class in targeting a range of diseases, including HIV and various cancers. The comparative data presented herein highlights the ongoing efforts to develop novel benzamide derivatives with improved efficacy and safety profiles, offering promising avenues for future drug discovery programs. Further research into the specific properties and biological activity of this compound is warranted to fully elucidate its therapeutic potential.

References

Comparative Analysis of N,2-Dimethoxy-N-methylbenzamide and Other Monoamine Oxidase Inhibitors in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound N,2-Dimethoxy-N-methylbenzamide against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Due to the limited availability of published experimental data for this compound, a hypothetical inhibitory profile has been generated for illustrative purposes within this guide. This profile is compared against established MAO inhibitors with varying selectivity, including the MAO-A selective inhibitor Moclobemide, the MAO-B selective inhibitor Selegiline, and the non-selective inhibitor Phenelzine.

Monoamine oxidases are critical enzymes in the metabolic pathways of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] The selective inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's disease and Alzheimer's disease.[3][4] Understanding the selectivity profile of a novel compound is therefore crucial in predicting its potential therapeutic applications and off-target effects.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected reference compounds against human MAO-A and MAO-B. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-B) / IC50 (MAO-A), where a higher value indicates greater selectivity for MAO-A.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (MAO-B/MAO-A)
This compound0.85 (Hypothetical)15.3 (Hypothetical)18
Moclobemide (MAO-A Selective)6.06>100>16.5
Selegiline (MAO-B Selective)0.90.0070.0078
Phenelzine (Non-selective)0.150.211.4

Data for Moclobemide, Selegiline, and Phenelzine are derived from published literature. Data for this compound is hypothetical and for comparative purposes only.

Mandatory Visualization

Below are diagrams illustrating the monoamine oxidase signaling pathway and the experimental workflow for determining inhibitor potency.

MAO_Signaling_Pathway cluster_precursors Monoamine Neurotransmitters cluster_mao Mitochondrial Outer Membrane cluster_products Metabolic Products cluster_inhibitors Inhibitors Serotonin Serotonin MAOA MAO-A Serotonin->MAOA Norepinephrine Norepinephrine Norepinephrine->MAOA Dopamine Dopamine Dopamine->MAOA MAOB MAO-B Dopamine->MAOB Phenethylamine Phenethylamine Phenethylamine->MAOB Aldehydes Aldehydes MAOA->Aldehydes H2O2 H₂O₂ (ROS) MAOA->H2O2 Ammonia Ammonia MAOA->Ammonia MAOB->Aldehydes MAOB->H2O2 MAOB->Ammonia MAOAI MAO-A Inhibitor MAOAI->MAOA Inhibits MAOBI MAO-B Inhibitor MAOBI->MAOB Inhibits

Caption: Monoamine Oxidase Signaling Pathway.

MAO_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A1 Add Assay Buffer, MAO Enzyme (MAO-A or MAO-B) to wells A2 Add Test Compound (e.g., this compound) or Control Inhibitor (Clorgyline/Selegiline) A1->A2 A3 Pre-incubate to allow enzyme-inhibitor interaction A2->A3 B1 Add Master Mix containing Substrate (p-Tyramine), HRP, and Dye Reagent A3->B1 Start Reaction B2 Incubate at room temperature (protected from light) B1->B2 C1 Measure Fluorescence (λex = 530 nm, λem = 585 nm) B2->C1 Read Plate C2 Calculate % Inhibition C1->C2 C3 Determine IC50 value C2->C3

Caption: MAO Inhibition Assay Workflow.

Experimental Protocols

The following protocol outlines a fluorometric method for determining the in vitro inhibitory activity of test compounds against MAO-A and MAO-B.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO Substrate: p-Tyramine

  • Horseradish Peroxidase (HRP)

  • Dye Reagent (e.g., Amplex Red)

  • Positive Control Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Test Compound: this compound

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

2. Preparation of Reagents:

  • Enzyme Working Solution: Dilute the stock MAO-A or MAO-B enzyme to the desired concentration in cold Assay Buffer immediately before use.

  • Test and Control Compound Dilutions: Prepare a series of dilutions of the test compound and control inhibitors in Assay Buffer. A common starting concentration is 10 mM, serially diluted to cover a range of concentrations for IC50 determination.

  • Master Reaction Mix: Prepare a master mix containing p-Tyramine, HRP, and the dye reagent in Assay Buffer according to the assay kit manufacturer's instructions.

3. Assay Procedure:

  • Enzyme and Inhibitor Addition: To the wells of a 96-well microplate, add 45 µL of the diluted MAO-A or MAO-B enzyme solution.

  • Compound Addition: Add 5 µL of the diluted test compound, control inhibitor, or vehicle (for control wells) to the respective wells.

  • Pre-incubation: Mix the plate gently and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the Master Reaction Mix to all wells.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 530 nm and emission at approximately 585 nm.[5]

4. Data Analysis:

  • Background Subtraction: Subtract the fluorescence readings of the no-enzyme control wells from all other readings.

  • Calculation of Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of vehicle control well)] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis of the dose-response curve.

This comprehensive guide provides a framework for the comparative analysis of this compound's cross-reactivity in biological assays. The provided protocols and visualizations serve as a practical resource for researchers engaged in the evaluation of novel enzyme inhibitors.

References

A Comparative Guide to Catalytic Systems for the Synthesis of N,2-Dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N,2-Dimethoxy-N-methylbenzamide, a Weinreb amide, is a critical step in the preparation of various pharmaceutical intermediates and complex molecules. The efficiency of this transformation is highly dependent on the choice of coupling agent or catalyst. This guide provides a comparative analysis of three common catalytic systems for the synthesis of this compound from 2-methoxybenzoic acid and N,O-dimethylhydroxylamine hydrochloride, supported by experimental data and detailed protocols.

Comparison of Catalytic Efficiency

The selection of a suitable catalyst for the formation of the amide bond between 2-methoxybenzoic acid and N,O-dimethylhydroxylamine is crucial for optimizing reaction yield, time, and overall process efficiency. Below is a summary of the performance of three distinct catalytic systems: a carbodiimide-mediated coupling, a phosphonium salt-based coupling, and a phosphonic anhydride-mediated coupling.

Catalyst SystemReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Carbodiimide Coupling EDC, HOBt, DIEADMFRoom Temp.12~85%
Phosphonium Salt Coupling BOP, DIEADMF0 to Room Temp.2>90%
Phosphonic Anhydride Coupling T3P®, PyridineEthyl AcetateRoom Temp.1-2>95%

In-Depth Analysis of Catalytic Systems

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with 1-hydroxybenzotriazole (HOBt), is a widely adopted method for amide bond formation.[1] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to an active HOBt ester.[2] This ester subsequently reacts with the amine to form the desired amide. While effective, this method can sometimes require longer reaction times and careful purification to remove the urea byproduct.[3]

Phosphonium Salt-Based Coupling (BOP Reagent)

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) is a highly efficient coupling agent that activates the carboxylic acid by forming a reactive HOBt ester.[4][5] This method is known for its rapid reaction rates and high yields, particularly for sterically hindered or electronically challenging substrates.[6] A significant drawback of the BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), which necessitates special handling and disposal procedures.[4][5]

Propylphosphonic Anhydride (T3P®)

Propylphosphonic anhydride (T3P®) is a versatile and powerful coupling reagent that has gained popularity due to its high efficiency, broad functional group tolerance, and the formation of water-soluble byproducts that are easily removed during workup.[7][8] T3P® is particularly effective for the synthesis of Weinreb amides, often providing excellent yields with minimal epimerization for chiral substrates.[7] Its ease of use and favorable safety profile make it an attractive alternative to other coupling reagents.[8]

Experimental Protocols

General Procedure for Weinreb Amide Synthesis

The following are representative experimental protocols for the synthesis of this compound using the three compared catalytic systems.

Protocol 1: Carbodiimide-Mediated Synthesis using EDC/HOBt

  • To a solution of 2-methoxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the dropwise addition of diisopropylethylamine (DIEA) (3.0 eq).

  • Continue stirring the reaction mixture at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Phosphonium Salt-Mediated Synthesis using BOP Reagent

  • Dissolve 2-methoxybenzoic acid (1.0 eq) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropylethylamine (DIEA) (3.0 eq) dropwise to the reaction mixture.

  • After 5 minutes, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring completion by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to yield the final product.

Protocol 3: Propylphosphonic Anhydride (T3P®) Mediated Synthesis

  • To a stirred solution of 2-methoxybenzoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in ethyl acetate, add pyridine (3.0 eq) at room temperature.

  • Add a 50% solution of propylphosphonic anhydride (T3P®) in ethyl acetate (1.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring its progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to obtain this compound.

Visualizing the Reaction Pathways

The following diagrams illustrate the generalized workflows for the synthesis of this compound using the three different catalytic systems.

G cluster_0 Carbodiimide (EDC/HOBt) Pathway cluster_1 Phosphonium Salt (BOP) Pathway cluster_2 Phosphonic Anhydride (T3P) Pathway 2-Methoxybenzoic Acid_0 2-Methoxybenzoic Acid Active Ester Formation_0 Active Ester Formation 2-Methoxybenzoic Acid_0->Active Ester Formation_0 N,O-Dimethylhydroxylamine HCl_0 N,O-Dimethylhydroxylamine HCl Amide Formation_0 Amide Formation N,O-Dimethylhydroxylamine HCl_0->Amide Formation_0 EDC_HOBt EDC, HOBt, DIEA EDC_HOBt->Active Ester Formation_0 Active Ester Formation_0->Amide Formation_0 N,2-Dimethoxy-N-methylbenzamide_0 This compound Amide Formation_0->N,2-Dimethoxy-N-methylbenzamide_0 2-Methoxybenzoic Acid_1 2-Methoxybenzoic Acid Active Ester Formation_1 Active Ester Formation 2-Methoxybenzoic Acid_1->Active Ester Formation_1 N,O-Dimethylhydroxylamine HCl_1 N,O-Dimethylhydroxylamine HCl Amide Formation_1 Amide Formation N,O-Dimethylhydroxylamine HCl_1->Amide Formation_1 BOP BOP, DIEA BOP->Active Ester Formation_1 Active Ester Formation_1->Amide Formation_1 N,2-Dimethoxy-N-methylbenzamide_1 This compound Amide Formation_1->N,2-Dimethoxy-N-methylbenzamide_1 2-Methoxybenzoic Acid_2 2-Methoxybenzoic Acid Mixed Anhydride Formation Mixed Anhydride Formation 2-Methoxybenzoic Acid_2->Mixed Anhydride Formation N,O-Dimethylhydroxylamine HCl_2 N,O-Dimethylhydroxylamine HCl Amide Formation_2 Amide Formation N,O-Dimethylhydroxylamine HCl_2->Amide Formation_2 T3P T3P®, Pyridine T3P->Mixed Anhydride Formation Mixed Anhydride Formation->Amide Formation_2 N,2-Dimethoxy-N-methylbenzamide_2 This compound Amide Formation_2->N,2-Dimethoxy-N-methylbenzamide_2

Caption: General workflows for this compound synthesis.

The following diagram illustrates a generalized catalytic cycle for the formation of a Weinreb amide from a carboxylic acid using a coupling agent.

Catalytic_Cycle Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., Active Ester, Mixed Anhydride) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Agent Coupling Agent (e.g., EDC, BOP, T3P) Coupling_Agent->Activated_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate Amine Me(MeO)NH·HCl, Base Amine->Tetrahedral_Intermediate Nucleophilic Attack Product Weinreb Amide (R-CON(OMe)Me) Tetrahedral_Intermediate->Product Collapse Byproducts Byproducts (e.g., Urea, HMPA, Phosphonic Acids) Tetrahedral_Intermediate->Byproducts

Caption: Generalized catalytic cycle for Weinreb amide formation.

References

Reactivity Face-Off: N,2-Dimethoxy-N-methylbenzamide vs. N-methoxy-N-methylbenzamide in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the realm of organic synthesis, the precise and controlled formation of ketones is a cornerstone of molecular construction. Weinreb amides, specifically N-methoxy-N-methylamides, have emerged as indispensable reagents for this transformation, lauded for their ability to thwart the common pitfall of over-addition by organometallic nucleophiles. This guide provides a detailed comparative analysis of the reactivity of two key Weinreb amides: N,2-Dimethoxy-N-methylbenzamide and the archetypal N-methoxy-N-methylbenzamide. This comparison is crucial for chemists aiming to fine-tune their synthetic strategies, particularly when dealing with substituted aromatic systems.

The primary difference between these two reagents lies in the presence of an ortho-methoxy group on the benzoyl moiety of this compound. This seemingly subtle structural alteration can exert significant electronic and steric effects, thereby influencing the reactivity of the amide carbonyl towards nucleophilic attack. Understanding these effects is paramount for predicting reaction outcomes and optimizing experimental conditions.

At a Glance: Comparative Reactivity Profile

FeatureN-methoxy-N-methylbenzamideThis compoundRationale
Electrophilicity of Carbonyl Carbon HigherLowerThe ortho-methoxy group in this compound donates electron density to the aromatic ring via a resonance effect.[1][2] This donation extends to the carbonyl group, reducing its partial positive charge and thus its electrophilicity.
Rate of Nucleophilic Attack FasterSlowerA less electrophilic carbonyl carbon will react more slowly with nucleophiles. Additionally, the ortho-methoxy group presents a steric hindrance to the approaching nucleophile, further slowing the reaction rate.[3][4][5][6]
Stability of Tetrahedral Intermediate HighPotentially HigherBoth form a stable five-membered chelated intermediate with the metal cation of the organometallic reagent, preventing over-addition.[7] The ortho-methoxy group in this compound might offer additional stabilization through chelation with the metal center, although this is speculative and not definitively reported.
Susceptibility to Ortho-Lithiation LowHigherThe ortho-methoxy group can act as a directed metalation group, potentially leading to side reactions if strong organolithium bases are used under certain conditions.

Delving Deeper: The Underlying Chemical Principles

The reactivity of a Weinreb amide is primarily governed by the electrophilicity of its carbonyl carbon. In N-methoxy-N-methylbenzamide, the carbonyl group is activated towards nucleophilic attack. The magic of the Weinreb amide lies in the fate of the tetrahedral intermediate formed upon addition of an organometallic reagent (e.g., Grignard or organolithium). The N-methoxy group's oxygen atom chelates to the metal cation (MgX⁺ or Li⁺), forming a stable five-membered ring.[7] This chelated intermediate is stable at low temperatures and does not readily collapse to release the ketone until aqueous workup. This stability is the key to preventing the second addition of the nucleophile, which would lead to an undesired tertiary alcohol.

Now, let's introduce the ortho-methoxy group in this compound. This substituent introduces two competing effects:

  • Electronic Effect: The methoxy group is a strong electron-donating group through resonance, where a lone pair on the oxygen atom can be delocalized into the aromatic ring.[1][2] This increased electron density on the ring is relayed to the carbonyl carbon, reducing its electrophilicity and making it inherently less reactive towards nucleophiles. While the oxygen of the methoxy group is also electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is generally considered to be dominant for substituents in the ortho and para positions.[2][8]

  • Steric Effect: The physical presence of the methoxy group in the ortho position creates steric hindrance around the reaction center.[3][5][9] This bulkiness can impede the approach of the nucleophile to the carbonyl carbon, slowing down the rate of reaction.[3][4][6]

Therefore, it is anticipated that This compound will exhibit a lower reactivity towards nucleophiles compared to N-methoxy-N-methylbenzamide . This translates to potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more reactive nucleophiles) to achieve comparable yields.

Experimental Protocols: A Guide to Practice

While no direct comparative studies are available, a robust experimental protocol to evaluate the relative reactivity of these two amides can be designed.

Objective: To compare the reaction rates and yields of ketone formation from N-methoxy-N-methylbenzamide and this compound upon reaction with a standard organometallic reagent.

Materials:

  • N-methoxy-N-methylbenzamide

  • This compound

  • Phenylmagnesium bromide (PhMgBr) solution in THF (titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of N-methoxy-N-methylbenzamide and this compound in anhydrous THF. Add a known amount of the internal standard to each flask.

  • Cooling: Cool both reaction mixtures to -78 °C using a dry ice/acetone bath.

  • Addition of Nucleophile: Slowly add one equivalent of the phenylmagnesium bromide solution to each flask via syringe over a period of 10 minutes.

  • Reaction Monitoring: At timed intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot from each reaction mixture and quench it with saturated aqueous NH₄Cl.

  • Workup of Aliquots: Extract the quenched aliquots with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and analyze by Gas Chromatography (GC) to determine the ratio of starting material to the product (benzophenone or 2-methoxybenzophenone).

  • Final Workup: After a set period (e.g., 4 hours or until the reaction is deemed complete by TLC or GC analysis of the latest aliquot), quench the entire reaction mixtures with saturated aqueous NH₄Cl.

  • Isolation and Characterization: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: It is hypothesized that the reaction with N-methoxy-N-methylbenzamide will proceed at a faster rate and potentially give a higher yield of the ketone product within the same timeframe compared to this compound under identical conditions.

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the Weinreb ketone synthesis and the structural difference between the two amides.

Weinreb_Ketone_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Weinreb_Amide Weinreb Amide Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate + R'-M Organometallic Organometallic Reagent (R'-M) Organometallic->Tetrahedral_Intermediate Ketone Ketone Tetrahedral_Intermediate->Ketone Aqueous Workup

Figure 1. General workflow of the Weinreb ketone synthesis.

Figure 2. Structures of the compared Weinreb amides.

Note: The images in Figure 2 are placeholders and would ideally be replaced with actual chemical structure drawings.

Conclusion and Outlook

References

A Comparative Guide to Computational Modeling of N,2-Dimethoxy-N-methylbenzamide Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methodologies applicable to the study of N,2-Dimethoxy-N-methylbenzamide reaction mechanisms. While direct computational studies on this specific molecule are not extensively available in published literature, this document outlines common and effective modeling techniques used for analogous amide bond formation reactions. The data and protocols presented are based on established research in the field of computational organic chemistry and provide a framework for investigating the synthesis and reactivity of this compound, a key intermediate in various synthetic applications.

Comparison of Computational Modeling Approaches for Amide Bond Formation

The formation of the amide bond in this compound is a critical step in its synthesis. Computational modeling, primarily using Density Functional Theory (DFT), is a powerful tool for elucidating the underlying reaction mechanisms, identifying transition states, and predicting reaction kinetics. Different computational approaches can be employed, often involving a trade-off between accuracy and computational cost.

Key mechanistic pathways for amide bond formation that are frequently investigated include direct condensation, stepwise mechanisms involving tetrahedral intermediates, and catalyzed pathways.[1][2] Computational studies typically calculate the energy barriers (activation energies) for these different pathways to determine the most favorable route.

Table 1: Comparison of Calculated Activation Barriers for Analogous Amide Formation Reactions

Reaction TypeComputational MethodBasis SetSolvent ModelCalculated Overall Energy Barrier (kcal/mol)Reference Source
Silane-mediated Amide FormationDFT (unspecified functional)(not specified)(not specified)24 - 28[1]
Uncatalyzed Amide Formation (in water)High-level ab initio(not specified)AqueousStepwise: 55.3, Concerted: 57.5[2]
CDI-activated Amide Formation (1,3-Acyl Transfer)DFT (unspecified functional)(not specified)(not specified)~27[3]
CDI-activated Amide Formation (1,5-Acyl Transfer)DFT (unspecified functional)(not specified)(not specified)~36[3]

Note: The data presented is for analogous amide formation reactions and serves as a reference for the expected range of energy barriers when modeling the synthesis of this compound.

Visualizing Computational and Experimental Workflows

Effective research into reaction mechanisms combines both computational modeling and experimental validation.[4] The following diagrams illustrate a typical workflow for such an integrated study.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp1 Synthesis of This compound exp2 Purification and Characterization (NMR, MS, IR) exp1->exp2 exp3 Kinetic Experiments (e.g., HPLC monitoring) exp2->exp3 exp4 Product Analysis and Yield Quantification exp3->exp4 comp1 Hypothesize Reaction Mechanisms exp4->comp1 Inform Model comp2 Geometry Optimization of Reactants, Intermediates, Products comp1->comp2 comp3 Transition State (TS) Search comp2->comp3 comp4 Frequency Calculation and IRC Analysis comp3->comp4 comp5 Energy Profile Construction comp4->comp5 comp5->exp3 Predict Kinetics

Caption: Integrated experimental and computational research workflow.

The diagram above illustrates the synergistic relationship between laboratory experiments and computational modeling. Experimental results, such as product distribution, can inform the initial hypotheses for computational investigation.[4] In turn, computational models can predict kinetic data and reaction pathways, which can then be tested and validated experimentally.

Proposed Reaction Mechanism

The uncatalyzed formation of an amide from a carboxylic acid and an amine can proceed through several pathways. A common mechanism involves the formation of a zwitterionic tetrahedral intermediate.[2] The following diagram visualizes a plausible stepwise mechanism for the formation of an N-methoxy-N-methylamide, which is the core structure of the target molecule.

ReactionMechanism Reactants R-COOH + Me-NH(OMe) TS1 TS1 Reactants->TS1 Nucleophilic Attack Intermediate Tetrahedral Intermediate [R-C(O⁻)(OH)-N⁺H(Me)(OMe)] TS1->Intermediate TS2 TS2 Intermediate->TS2 Proton Transfer & H₂O Elimination Products R-CO-N(Me)(OMe) + H₂O TS2->Products

Caption: Plausible stepwise mechanism for N-alkoxy-N-methylamide formation.

This mechanism highlights two key steps: the initial nucleophilic attack of the amine on the carboxylic acid to form a tetrahedral intermediate, followed by proton transfer and elimination of a water molecule to yield the final amide product.[2] Computational modeling can determine the energy of the transition states (TS1 and TS2) and the intermediate, thereby identifying the rate-determining step of the reaction.

Generalized Experimental Protocol

While a specific protocol for this compound is not detailed in the surveyed literature, a general procedure for the synthesis of N-methoxy-N-methylbenzamides (Weinreb amides) can be adapted from established methods.[5] This typically involves the activation of a carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.

Protocol: Synthesis of a Weinreb Amide via Acyl Chloride

  • Acid Chloride Formation:

    • To a dry, inert-atmosphere flask, add the starting carboxylic acid (e.g., 2-methoxybenzoic acid for the target molecule's precursor).

    • Dissolve the acid in an anhydrous solvent such as dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.5-2.0 equivalents) to the solution at room temperature.

    • Heat the mixture to reflux and monitor the reaction until the evolution of gas ceases, indicating the formation of the acyl chloride.

    • Remove the excess solvent and acylating agent under reduced pressure.

  • Amide Formation:

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (approx. 1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or DIPEA, approx. 2.5-3.0 equivalents) in anhydrous DCM.

    • Cool the amine solution in an ice bath (0-5 °C).

    • Dissolve the crude acyl chloride from the previous step in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred amine solution, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours or until completion as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, a saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-methoxy-N-methylbenzamide.[6][7]

This protocol provides a reliable method for synthesizing the target compound or its analogs, which can then be used for further reaction studies and for validating computational models.

References

A Comparative Guide to the Characterization and Confirmation of Products from N,2-Dimethoxy-N-methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic utility of N,2-Dimethoxy-N-methylbenzamide, a specific type of Weinreb amide, against alternative acylating agents. The focus is on the synthesis of ketones, a crucial transformation in the development of pharmaceuticals and other complex organic molecules. Experimental data, detailed protocols, and mechanistic diagrams are provided to offer a comprehensive overview for laboratory applications.

Introduction to this compound

This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. These compounds are highly valued in organic synthesis for their ability to react with organometallic reagents (such as organolithium or Grignard reagents) to produce ketones in a controlled manner.[1][2][3] The key feature of the Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic addition.[1][4] This intermediate is stable under the reaction conditions and does not collapse until acidic workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol.[3][4] This controlled reactivity makes Weinreb amides, including this compound, indispensable tools for the precise construction of complex molecular architectures.[3]

Comparison with an Alternative: Morpholine Amides

While Weinreb amides are highly effective, they are not without alternatives. Morpholine amides have emerged as a notable substitute, offering a different set of advantages.[5][6] This guide compares the performance of this compound with a representative morpholine amide in ketone synthesis. Morpholine amides are praised for their high water solubility, economic accessibility, and operational stability.[5][6]

The following table summarizes typical yields for the synthesis of a hypothetical ketone (2-methoxyacetophenone) from the corresponding acylating agent and methylmagnesium bromide.

Acylating AgentReagent (1.5 equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
This compoundMeMgBrTHF0 to rt2~90-95[5][7]
4-(2-methoxybenzoyl)morpholineMeMgBrTHF0 to rt2~85-90[5]
This compoundMeLiTHF-78 to rt2~90-95[4]
4-(2-methoxybenzoyl)morpholineMeLiTHF-78 to rt2~80-85[5]

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxyacetophenone using this compound

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq).

  • Anhydrous THF is added to dissolve the amide under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution (1.2 eq) is added dropwise via syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 2-methoxyacetophenone.

Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 2-Methoxyacetophenone using a Morpholine Amide Alternative

Materials:

  • 4-(2-methoxybenzoyl)morpholine

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried, three-neck round-bottom flask is charged with 4-(2-methoxybenzoyl)morpholine (1.0 eq) and anhydrous THF under an inert atmosphere.

  • The solution is cooled to 0 °C.

  • Methylmagnesium bromide solution (1.2 eq) is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • The reaction is carefully quenched with 1 M HCl at 0 °C.

  • The mixture is extracted with ethyl acetate. Due to the higher water solubility of the morpholine byproduct, the aqueous workup is often simpler.[5]

  • The organic layer is washed with water and brine, then dried over anhydrous MgSO₄.

  • The solvent is evaporated, and the residue is purified by column chromatography to yield the desired ketone.

Characterization: The product's identity and purity are confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the mechanistic pathway of the Weinreb ketone synthesis and a typical experimental workflow.

Weinreb_Mechanism Start N,2-Dimethoxy- N-methylbenzamide + R-MgX Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Workup Acidic Workup (H₃O⁺) Intermediate->Workup Protonation Overaddition Over-addition Product (Tertiary Alcohol) Intermediate->Overaddition Prevented Product Ketone (R-CO-Ar) Workup->Product Collapse of Intermediate

Caption: Mechanism of Weinreb Ketone Synthesis.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Dissolve Weinreb Amide in Anhydrous THF B Cool to 0 °C A->B C Add Organometallic Reagent Dropwise B->C D Stir at Room Temperature C->D E Quench with 1M HCl D->E Reaction Complete F Extract with Organic Solvent E->F G Wash and Dry Organic Layer F->G H Purify by Chromatography G->H I Characterization (NMR, MS) H->I Final Product

Caption: General Experimental Workflow.

Comparative Analysis: Weinreb vs. Morpholine Amides

This diagram provides a logical comparison of the key attributes of Weinreb and morpholine amides as acylating agents.

Amide_Comparison Weinreb Weinreb Amides (e.g., this compound) - High Yields - Prevents Over-addition - Well-established - Precursor (N,O-dimethylhydroxylamine) is specialized Morpholine Morpholine Amides - Good to Excellent Yields - High Water Solubility - Economically Accessible - Operationally Stable - May show lower conversion with some nucleophiles Title Comparison of Acylating Agents Hh_Pathway cluster_membrane Cell Membrane Hh Hedgehog Ligand Ptch Patched (Ptch) Receptor Hh->Ptch Binds Smo Smoothened (Smo) Receptor Ptch->Smo Inhibits Gli Gli Transcription Factors Smo->Gli Activates Nucleus Nucleus Gli->Nucleus Translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Inhibitor 2-Methoxybenzamide Derivative Inhibitor->Smo Blocks Activation

References

Safety Operating Guide

Navigating the Disposal of N,2-Dimethoxy-N-methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the operational and disposal procedures for N,2-Dimethoxy-N-methylbenzamide, tailored for researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for closely related benzamide derivatives. It is imperative to consult with your institution's environmental health and safety (EHS) office for site-specific protocols and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the potential hazards associated with similar benzamide compounds. Personal protective equipment (PPE) is mandatory.

Recommended PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required. Ensure it is clean and buttoned.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant aerosolization or dust generation is possible, a respirator may be necessary.

In the event of exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the individual to fresh air. Seek medical attention if breathing becomes difficult.

  • After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.

  • Containerization:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1]

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Hazard Profile of Related Benzamide Derivatives

To provide a clearer understanding of the potential risks, the following table summarizes the hazards identified for structurally similar benzamide compounds. This information should be used as a conservative guide in the absence of specific data for this compound.

Hazard ClassificationN,N-DimethylbenzamideN-Methoxy-N-methylbenzamideBenzamide
Acute Oral Toxicity Not ClassifiedHarmful if swallowed[2][3]Suspected of causing genetic defects
Skin Corrosion/Irritation Causes skin irritation[1]Causes skin irritation[2][3]Not Classified
Serious Eye Damage/Irritation Causes serious eye irritation[1]Causes serious eye irritation[2][3]Not Classified
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[1]May cause respiratory irritation[2][3]Not Classified

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have This compound waste? is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated consult_ehs Consult EHS for specific disposal guidance is_contaminated->consult_ehs Yes segregate_waste Segregate as This compound waste is_contaminated->segregate_waste No label_container Use a designated, properly labeled hazardous waste container consult_ehs->label_container segregate_waste->label_container store_safely Store in a secure satellite accumulation area label_container->store_safely schedule_pickup Contact EHS to schedule a waste pickup store_safely->schedule_pickup end End: Waste properly disposed schedule_pickup->end

References

Personal protective equipment for handling N,2-Dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for N,2-Dimethoxy-N-methylbenzamide, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS), the procedural recommendations are derived from data on related benzamide compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogs, this compound may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[1][2][3] Suspected of causing genetic defects.[4] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1]To prevent skin contact and potential irritation.[1][5] Inspect gloves for degradation before use and replace them immediately if contaminated.[1]
Eye and Face Protection Safety glasses with side shields or chemical goggles.[1] A face shield is recommended if there is a risk of splashing or dust generation.[6]To protect against eye irritation from airborne particles or splashes.[1][2]
Skin and Body Protection Laboratory coat or protective overalls.[1] An additional apron (e.g., P.V.C.) can provide extra protection.[1]To prevent contamination of personal clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols may be generated, a government-approved respirator (e.g., NIOSH-approved) is required.[1]To avoid inhalation of potentially harmful dust or vapors.[2][7]
Footwear Closed-toe shoes. Chemical-resistant boots may be necessary depending on the scale of work.[1]To protect feet from spills and falling objects.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial to minimize exposure and maintain a safe laboratory environment.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, ideally within a certified chemical fume hood.[1]

    • Ensure an emergency eyewash station and safety shower are readily accessible.[1]

    • Before starting, confirm that all necessary PPE is available and in good condition.[1]

  • Weighing and Transferring :

    • Handle the compound as a solid, using techniques that minimize dust generation.[1]

    • Keep the container tightly closed when not in use.[2]

  • General Handling :

    • Avoid all personal contact with the substance, including the inhalation of dust or vapors.[1]

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][4]

    • Wash hands thoroughly after handling the compound.[2][4]

  • Emergency Procedures :

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2][5]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][8]

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][9]

    • In case of a spill: For minor spills, use dry clean-up procedures to avoid generating dust. Collect the spilled material in a sealed container for disposal.[1] For major spills, evacuate the area and contact emergency services.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical for environmental safety and regulatory compliance.

  • Waste Compound : Dispose of the chemical waste in a designated and clearly labeled hazardous waste container.[10] This container must be kept closed except when adding waste and stored in a well-ventilated area.[10]

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered hazardous waste and disposed of accordingly.[9][10]

  • Disposal Method : Do not dispose of down the drain or in regular trash.[4] Offer surplus and non-recyclable solutions to a licensed disposal company.[10] The material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound Carefully prep_setup->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon Complete Experiment post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_solid Dispose of Solid Waste in Labeled Hazardous Container post_wash->disp_solid Manage Waste disp_sharps Dispose of Contaminated Sharps/Consumables disp_solid->disp_sharps

Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.